molecular formula C8H11NO B049455 2-Anilinoethanol CAS No. 122-98-5

2-Anilinoethanol

Cat. No.: B049455
CAS No.: 122-98-5
M. Wt: 137.18 g/mol
InChI Key: MWGATWIBSKHFMR-UHFFFAOYSA-N
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Description

2-Anilinoethanol is a valuable bifunctional chemical building block featuring both a secondary aniline and a primary alcohol moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor in pharmaceutical research for developing potential adrenergic receptor ligands and other bioactive molecules. Its research utility stems from its ability to act as a key synthon for the synthesis of β-amino alcohols and various pharmacophores. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel compounds with potential biological activity. The compound's properties, including its solubility profile and reactivity, are critical for optimizing synthetic routes in medicinal chemistry programs. This product is provided for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-anilinoethanol
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InChI

InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWGATWIBSKHFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID8059550
Record name Ethanol, 2-(phenylamino)-
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Molecular Weight

137.18 g/mol
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Physical Description

Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS]
Record name N-Phenylethanolamine
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CAS No.

122-98-5
Record name N-(2-Hydroxyethyl)aniline
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Record name N-Phenylethanolamine
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Record name 2-ANILINOETHANOL
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Record name Ethanol, 2-(phenylamino)-
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Record name Ethanol, 2-(phenylamino)-
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Record name 2-anilinoethanol
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Record name N-PHENYLETHANOLAMINE
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Foundational & Exploratory

2-Anilinoethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Anilinoethanol (CAS No. 122-98-5), a versatile intermediate compound. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

This compound, also known as N-Phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This bifunctionality makes it a valuable building block in the synthesis of a variety of more complex molecules.[1] It typically appears as a clear, colorless to pale yellow or brown liquid.[2]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3][4]
Melting Point -30 °C[3][5]
Boiling Point 286.9 °C at 760 mmHg150-152 °C at 10 mmHg[3][5]
Density 1.094 g/mL at 25 °C1.116 g/cm³[3][5]
Refractive Index (n20/D) 1.578[5]
Flash Point >230 °F (>110 °C)[5]
Water Solubility 53 g/L at 20 °C[3][5]
Vapor Pressure <0.01 mmHg at 20 °C[5]
pKa 14.39 ± 0.10 (Predicted)[2]
LogP 0.9 at 23 °C[2]
Tabulated Chemical Identifiers
IdentifierValueSource(s)
CAS Number 122-98-5[3][4]
IUPAC Name This compound[6]
Synonyms N-(2-Hydroxyethyl)aniline, 2-(Phenylamino)ethanol, N-Phenylethanolamine[2]
InChI InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2[6]
InChIKey MWGATWIBSKHFMR-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)NCCO[6]

Chemical Reactivity and Stability

This compound is a stable compound under standard ambient conditions.[7] However, it can undergo hazardous reactions. It may form explosive mixtures with air upon intense heating.[7] Violent reactions are possible with oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of aniline (B41778) with ethylene (B1197577) oxide. Another approach involves the copper-catalyzed N-arylation of monoethanolamine with an aryl halide.

Protocol: Copper-Catalyzed N-Arylation of Monoethanolamine

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed reaction.

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Monoethanolamine

  • Copper(I) chloride (CuCl)

  • Potassium hydroxide (B78521) (KOH)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped test tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).

  • If the aryl bromide is a liquid, add it (1.0 mmol) via syringe.

  • Add the amine (monoethanolamine, 3 mmol) by syringe at room temperature.

  • Stir the reaction mixture at 90-110 °C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL).

  • Extract the product with methylene chloride (4 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[8]

Protocol: Vacuum Distillation of this compound

This protocol outlines a representative procedure for the purification of this compound.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head or a standard distillation setup with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (vacuum pump or water aspirator)

  • Cold trap

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is free of cracks or defects.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum source using thick-walled tubing.

  • Distillation:

    • Begin stirring the crude this compound.

    • Turn on the vacuum source to reduce the pressure within the apparatus. A pressure of approximately 10 mmHg is suitable.[5]

    • Once a stable vacuum is achieved, begin gently heating the distillation flask with the heating mantle.

    • Observe the distillation, collecting the fraction that distills at the expected boiling point at the recorded pressure (e.g., 150-152 °C at 10 mmHg).[5]

    • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus and collect the purified this compound from the receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for confirming the identity and assessing the purity of this compound.

Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the GC-MS analysis of this compound. Instrument parameters may need to be optimized for specific systems.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent (e.g., methanol, dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

    • If necessary, filter the sample to remove any particulate matter.

    • Transfer the sample to a GC-MS autosampler vial.

  • GC-MS Parameters (Representative):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of this compound.

    • Examine the mass spectrum of the corresponding peak and compare it to a reference spectrum to confirm the identity of the compound. The NIST database provides reference mass spectral data for 2-(phenylamino)ethanol.[9]

    • Assess the purity of the sample by integrating the peak area of this compound and any impurity peaks.

Applications and Logical Workflows

This compound is a key intermediate in various synthetic processes, including the production of pharmaceuticals and advanced materials.

Intermediate in Rivaroxaban Synthesis

This compound is a crucial starting material in the synthesis of the anticoagulant drug Rivaroxaban. The synthesis involves the cyclization of this compound with chloroacetyl chloride.[10]

Rivaroxaban_Synthesis_Intermediate A This compound C Cyclization A->C B Chloroacetyl chloride B->C D Key Intermediate for Rivaroxaban Synthesis C->D

Role of this compound in Rivaroxaban Synthesis.
Monomer for Polyaniline Derivatives

This compound can be used in the synthesis of polyaniline (PANI) and its derivatives.[11] These polymers are organic semiconductors with applications in areas such as anticorrosive coatings and biosensors.[11]

Polyaniline_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_applications Applications A This compound (Monomer) D Oxidative Polymerization A->D B Oxidizing Agent (e.g., Ammonium Persulfate) B->D C Acidic Medium C->D E Poly(this compound) D->E F Organic Semiconductors E->F G Anticorrosive Coatings E->G H Biosensors E->H

Synthesis and Applications of Poly(this compound).

References

An In-depth Technical Guide to 2-Anilinoethanol (CAS 122-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Anilinoethanol (CAS 122-98-5), a versatile bifunctional molecule with significant applications in various industrial and research sectors. The document details its chemical and physical properties, outlines common synthesis protocols, and discusses its primary applications, particularly as a key intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Toxicological and safety information is also presented. This guide is intended to be a valuable resource for professionals in chemistry, pharmacology, and materials science.

Introduction

This compound, also known as N-phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This unique structure makes it a valuable intermediate in a wide array of chemical syntheses. Its CAS registry number is 122-98-5.[1] The molecule consists of an ethanol (B145695) backbone with an aniline (B41778) group attached at the nitrogen atom. This bifunctional nature allows it to participate in a diverse range of chemical reactions, making it a crucial building block in the production of more complex molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid under standard conditions, often with a faint amine-like odor.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound
PropertyValue
CAS Number 122-98-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
IUPAC Name 2-(phenylamino)ethanol
Synonyms N-Phenylethanolamine, N-(2-Hydroxyethyl)aniline
Table 2: Physical Properties of this compound
PropertyValueSource
Appearance Colorless to pale yellow viscous liquid[1]
Melting Point -30 °C[2]
Boiling Point 286.9 ± 13.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Solubility in Water 53 g/L (20 °C)[2]
Refractive Index 1.600[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of aniline with an ethylene-containing compound.

Synthesis from Aniline and 2-Chloroethanol (B45725)

A common laboratory and industrial synthesis involves the reaction of aniline with 2-chloroethanol. This reaction can be efficiently catalyzed by ionic liquids, which act as both the solvent and catalyst, offering a greener alternative to traditional methods.

Reaction: C₆H₅NH₂ + ClCH₂CH₂OH → C₆H₅NHCH₂CH₂OH + HCl

  • Experimental Protocol:

    • In a reaction vessel, combine aniline, 2-chloroethanol, and an ionic liquid (e.g., [Et₃NH]HSO₄). The molar ratio of aniline to 2-chloroethanol can range from 6:1 to 1:2, and the molar ratio of aniline to the ionic liquid can range from 5:1 to 1:6.

    • Stir the reaction mixture at a temperature between 15 °C and 120 °C for 1 to 12 hours.

    • After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers and remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the crude product by column chromatography to yield this compound. Yields of over 80% have been reported for this method.[3]

Synthesis via Copper-Catalyzed N-Arylation

Another effective method is the copper-catalyzed N-arylation of monoethanolamine with a halogenated benzene, such as bromobenzene.

Reaction: C₆H₅Br + NH₂CH₂CH₂OH --(CuCl, KOH)--> C₆H₅NHCH₂CH₂OH + KBr + H₂O

  • Experimental Protocol:

    • To a screw-capped test tube, add copper(I) chloride (CuCl), potassium hydroxide (B78521) (KOH), and the aryl bromide (if solid).

    • Add the aryl bromide (if liquid) and monoethanolamine via syringe at room temperature.

    • Stir the reaction mixture at 90-110 °C for 8 hours.

    • Allow the mixture to cool to room temperature.

    • Dilute the resulting mixture with water and extract with methylene (B1212753) chloride.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired this compound. This method has been reported to achieve a yield of up to 99%.[4]

G Synthesis of this compound cluster_0 Method 1: From Aniline and 2-Chloroethanol cluster_1 Method 2: Copper-Catalyzed N-Arylation Aniline Aniline Reaction1 Reaction (15-120°C, 1-12h) Aniline->Reaction1 Chloroethanol 2-Chloroethanol Chloroethanol->Reaction1 IonicLiquid Ionic Liquid Catalyst (e.g., [Et3NH]HSO4) IonicLiquid->Reaction1 Product1 This compound Reaction1->Product1 Bromobenzene Bromobenzene Reaction2 Reaction (90-110°C, 8h) Bromobenzene->Reaction2 Monoethanolamine Monoethanolamine Monoethanolamine->Reaction2 Catalyst CuCl / KOH Catalyst->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic routes to this compound.

Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Detailed quantitative spectral data for this compound is not consistently available in publicly accessible literature. However, typical spectral characteristics are described below, and raw spectral data can often be found in chemical databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethanolamine (B43304) backbone, and the hydroxyl and amine protons. A representative spectrum from ChemicalBook shows the following assignments: 7.16 ppm (aromatic), 6.69 ppm (aromatic), 6.66 ppm (aromatic), 3.73 ppm (-CH₂-O), 3.24 ppm (-N-CH₂-), and 3.22 ppm (-NH- and -OH).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the two aliphatic carbons of the ethanolamine chain.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include O-H stretching (broad), N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 137, corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Possible Fragment
13724.6[M]⁺
106100.0[M - CH₂OH]⁺
7718.6[C₆H₅]⁺

Note: Detailed peak lists for ¹H NMR, ¹³C NMR, and FTIR are not consistently reported in public literature. Researchers are advised to acquire their own spectra for detailed analysis or consult spectral databases.

Experimental Protocols for Characterization
  • NMR Spectroscopy:

    • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • FTIR Spectroscopy:

    • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionize the sample using an appropriate method, such as electron ionization (EI).

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

    • Interpret the mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

G Characterization Workflow for this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Synthesis of 2-Anilinoethanol from Aniline and Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-anilinoethanol, a crucial intermediate in the pharmaceutical and chemical industries. The primary focus is on the reaction of aniline (B41778) with ethylene (B1197577) oxide, detailing the underlying reaction mechanism, a representative experimental protocol, and key reaction parameters. Alternative synthetic routes are also explored and compared. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and purify this compound.

Introduction

This compound, also known as N-phenylethanolamine, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol.[1] This unique structure makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals such as certain antidepressants and antihistamines, as well as dyes and corrosion inhibitors.[1][2] The most common industrial synthesis of this compound involves the direct ethoxylation of aniline with ethylene oxide.[1] This guide will delve into the technical aspects of this synthesis, providing detailed protocols and quantitative data to aid in its practical application.

Reaction Mechanism and Kinetics

The synthesis of this compound from aniline and ethylene oxide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final product, this compound.

The reaction is typically autocatalytic, although acid or base catalysts can be employed to influence the reaction rate and selectivity.[3] The process is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.[3] A common byproduct is the formation of polyethoxylated anilines, where the hydroxyl group of the newly formed this compound reacts further with ethylene oxide. To minimize this, a significant molar excess of aniline is often used.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Aniline Aniline (C₆H₅NH₂) NucleophilicAttack Nucleophilic Attack Aniline->NucleophilicAttack EthyleneOxide Ethylene Oxide (C₂H₄O) EthyleneOxide->NucleophilicAttack RingOpening Ring Opening NucleophilicAttack->RingOpening Forms zwitterionic intermediate ProtonTransfer Proton Transfer RingOpening->ProtonTransfer Anilinoethanol This compound (C₆H₅NHCH₂CH₂OH) ProtonTransfer->Anilinoethanol

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

While the direct ethoxylation of aniline is a primary industrial method, detailed public-domain laboratory protocols are scarce. Therefore, a representative protocol has been constructed based on established methods for the ethoxylation of amines and analogous reactions.[3][4] For comparison, a detailed, cited protocol for an alternative synthesis route is also provided.

Synthesis of this compound from Aniline and Ethylene Oxide (Representative Protocol)

This protocol is based on the general principles of amine ethoxylation and should be optimized for specific laboratory conditions.

Materials:

  • Aniline (freshly distilled)

  • Ethylene oxide

  • Nitrogen gas

  • Anhydrous solvent (optional, e.g., toluene)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet

  • Heating and cooling system for the reactor

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: Aniline is charged into the reactor. A significant molar excess of aniline to ethylene oxide (e.g., 5:1 to 10:1) is recommended to minimize polyethoxylation.

  • Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

  • Heating: The aniline is heated to the reaction temperature, typically in the range of 100-150°C.

  • Ethylene Oxide Addition: Gaseous ethylene oxide is introduced into the reactor under pressure. The pressure is maintained typically between 5-10 atm. The addition should be done slowly and cautiously due to the exothermic nature of the reaction.

  • Reaction: The reaction mixture is stirred vigorously at the set temperature and pressure for several hours until the consumption of ethylene oxide ceases. Reaction progress can be monitored by measuring the pressure drop in the reactor.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted ethylene oxide is safely vented.

  • Product Isolation and Purification: The excess aniline is removed by vacuum distillation. The resulting crude this compound can be further purified by fractional vacuum distillation.

Alternative Synthesis: Copper-Catalyzed N-Arylation of Monoethanolamine with Bromobenzene (B47551)

This method provides a high yield of this compound under laboratory conditions.[5]

Materials:

Equipment:

  • Screw-capped test tube

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a screw-capped test tube, add CuCl (10 mg, 0.1 mmol), bromobenzene (1.0 mmol), and KOH (112 mg, 2.0 mmol).

  • Reagent Addition: Add monoethanolamine (3 mmol) via syringe at room temperature.

  • Reaction: Stir the reaction mixture at 90-110°C for 8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with water (2 mL) and extract with methylene chloride (4 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds.

Table 1: Synthesis of this compound via Alternative Routes

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Bromobenzene, MonoethanolamineCuCl, KOHNeat90-110899[5]
Aniline, Chloroacetic acid-WaterReflux364-70[6]

Table 2: Representative Reaction Parameters for Amine Ethoxylation

ParameterValueRationale
Temperature100 - 150 °CTo ensure a sufficient reaction rate while minimizing side reactions.
Pressure5 - 10 atmTo maintain ethylene oxide in the liquid phase and increase its solubility.
Molar Ratio (Amine:Ethylene Oxide)5:1 to 10:1To minimize the formation of polyethoxylated byproducts.
AgitationVigorousTo ensure good mixing and uniform temperature distribution.
AtmosphereInert (Nitrogen)To prevent side reactions and ensure safety.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from aniline and ethylene oxide.

Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification ReactorPrep Reactor Preparation (Clean, Dry, Purge with N₂) Charging Charge Reactor with Aniline ReactorPrep->Charging Inerting Seal and Purge with N₂ Charging->Inerting Heating Heat Aniline to Reaction Temperature Inerting->Heating EO_Addition Slowly Add Ethylene Oxide under Pressure Heating->EO_Addition Reaction Stir at Constant Temperature and Pressure EO_Addition->Reaction Cooling Cool Reactor to Room Temperature Reaction->Cooling Venting Safely Vent Unreacted Ethylene Oxide Cooling->Venting Distillation1 Vacuum Distillation to Remove Excess Aniline Venting->Distillation1 Distillation2 Fractional Vacuum Distillation of Crude Product Distillation1->Distillation2 FinalProduct Pure this compound Distillation2->FinalProduct

Figure 2: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from aniline and ethylene oxide is a well-established industrial process. This guide has provided a detailed overview of the reaction mechanism, a representative experimental protocol, and key reaction parameters to aid researchers in the laboratory-scale synthesis of this important intermediate. While a high molar excess of aniline is crucial for minimizing byproduct formation in the direct ethoxylation route, alternative methods such as the copper-catalyzed N-arylation of monoethanolamine offer high yields under milder conditions. The choice of synthetic route will depend on factors such as desired scale, available starting materials, and purification capabilities.

References

A Technical Guide to the Nucleophilic Substitution Synthesis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Anilinoethanol, a bifunctional molecule featuring both a secondary aniline (B41778) and a primary alcohol, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[1][2][3] Its preparation is a fundamental process in organic synthesis, primarily achieved through nucleophilic substitution reactions. This document provides an in-depth guide to the principal synthetic routes for this compound, detailing experimental protocols, presenting quantitative data for comparison, and visualizing reaction mechanisms and workflows.

Introduction to this compound

This compound (CAS No. 122-98-5) is an organic compound with the molecular formula C₈H₁₁NO.[4] Structurally, it consists of an ethanol (B145695) backbone substituted with an aniline group at the nitrogen atom, rendering it both a secondary amine and a primary alcohol.[2] This bifunctionality allows it to serve as a key building block in the synthesis of more complex molecules. It is a critical intermediate in the production of various commercial products, including the anticoagulant drug Rivaroxaban, various dyes, and as a precursor for polyaniline (PANI), a conductive polymer used in organic electronics.[1][5]

Core Synthetic Methodologies

The synthesis of this compound is predominantly accomplished via nucleophilic substitution pathways. In these reactions, the nitrogen atom of aniline acts as the nucleophile, attacking an electrophilic carbon center to form a new carbon-nitrogen bond. The most common and industrially relevant methods involve the reaction of aniline with either 2-chloroethanol (B45725) or ethylene (B1197577) oxide. An alternative high-yield method is the Ullmann-type coupling of an aryl halide with ethanolamine.

Synthesis from Aniline and 2-Chloroethanol

This method involves the direct alkylation of aniline with 2-chloroethanol. The reaction proceeds via a classical Sɴ2 mechanism where the aniline nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion. To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically required. A modern variation of this method employs ionic liquids as both the solvent and catalyst, offering a greener alternative by avoiding volatile organic compounds (VOCs).[1][6]

Synthesis from Aniline and Ethylene Oxide

The reaction between aniline and ethylene oxide is another widely used industrial method.[2] Aniline initiates a nucleophilic attack on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the this compound product. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521).[1]

Ullmann-Type Synthesis from Aryl Halides

A highly efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann-type coupling reaction.[1][4] In this approach, an aryl halide (such as bromobenzene (B47551) or iodobenzene) is reacted with monoethanolamine in the presence of a copper(I) catalyst and a base.[4] This method is notable for its excellent yield, often reaching up to 99%, and for proceeding without a solvent ("neat" conditions).[1][4]

Experimental Protocols

Protocol 1: Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol

This protocol is adapted from a patented method utilizing an ionic liquid.[6]

  • Reaction Setup: In a suitable reaction vessel, charge aniline, 2-chloroethanol, and an imidazolium-based ionic liquid (e.g., [HMIM]HSO₄). The molar ratios can be varied, for instance, 0.4 mol of aniline, 0.1 mol of 2-chloroethanol, and 1.2 moles of the ionic liquid.[6]

  • Reaction Conditions: Heat the mixture to a temperature between 70°C and 120°C and stir for 1 to 12 hours.[6] For the example ratio, the reaction is stirred at 70°C for 10 hours.[6]

  • Workup and Purification: After cooling, add ethyl acetate (B1210297) for extraction. Combine the organic layers and remove the solvent via rotary evaporation to yield the crude product.[6]

  • Final Purification: Purify the crude product by column chromatography to obtain pure this compound. The ionic liquid can be recovered and reused.[6]

Protocol 2: Base-Catalyzed Synthesis from Aniline and Ethylene Oxide

This protocol is based on a general procedure for the reaction.[1]

  • Reaction Setup: To a reflux apparatus, add aniline and either aqueous or alcoholic sodium hydroxide (NaOH) to act as a catalyst.[1]

  • Reagent Addition: Introduce ethylene oxide in a 1:1 molar ratio with aniline.[1]

  • Reaction Conditions: Heat the mixture to reflux at a temperature of 80–100°C for a duration of 4–6 hours.[1]

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated and purified by distillation under reduced pressure.[2]

Protocol 3: Copper-Catalyzed Ullmann-Type Synthesis

This high-yield protocol is detailed in synthetic literature.[4]

  • Reaction Setup: In a screw-capped test tube, add copper(I) chloride (CuCl, 0.1 mmol), bromobenzene (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[4]

  • Reagent Addition: Add monoethanolamine (3.0 mmol) to the tube at room temperature.[4]

  • Reaction Conditions: Stir the reaction mixture at a temperature of 90–110°C for 8 hours under neat (solvent-free) conditions.[1][4]

  • Workup: Allow the mixture to cool to room temperature. Dilute the resulting mixture with water (e.g., 2 mL).[4]

  • Extraction: Extract the product with methylene (B1212753) chloride (e.g., 4 x 10 mL). Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4]

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the final product.[4]

Quantitative Data Summary

The physical properties and reaction parameters for the synthesis of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number122-98-5[2][7]
Molecular FormulaC₈H₁₁NO[4][8]
Molecular Weight137.18 g/mol [4][7]
AppearanceColorless to pale yellow/brown liquid[2][3]
Boiling Point150-152 °C @ 10 mmHg[3]
Density1.094 g/mL @ 25 °C[3][9]
Solubility in Water4.5 g/L[2]

Table 2: Comparison of Synthetic Protocols

ParameterMethod 1: Ionic LiquidMethod 2: Ethylene OxideMethod 3: Ullmann Coupling
Reactants Aniline, 2-ChloroethanolAniline, Ethylene OxideBromobenzene, Monoethanolamine
Catalyst/Base Ionic Liquid (e.g., [HMIM]HSO₄)NaOHCuCl / KOH
Solvent Ionic LiquidWater or AlcoholNone (Neat)
Temperature 15–120 °C80–100 °C90–110 °C
Time 1–12 hours4–6 hours8 hours
Yield >80%(Not specified)99%
Reference(s) [1][6][1][1][4]

Visualized Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the general experimental process.

Caption: Sɴ2 mechanism for the synthesis of this compound from aniline.

epoxide_opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Aniline Intermediate Zwitterionic Intermediate Aniline->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Ring Opening Product This compound Intermediate->Product Proton Transfer

Caption: Nucleophilic ring-opening of ethylene oxide by aniline.

experimental_workflow A 1. Reaction Setup (Charge Reactants, Catalyst, Solvent) B 2. Reaction (Heating & Stirring for specified time) A->B C 3. Workup (Cooling, Quenching, Dilution) B->C D 4. Extraction (Separation of organic & aqueous layers) C->D E 5. Drying & Concentration (Remove water & solvent) D->E F 6. Purification (Column Chromatography or Distillation) E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Unraveling the Molecular Interactions of 2-Anilinoethanol: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of 2-anilinoethanol and its molecular interactions. While traditionally recognized for its role as a versatile chemical intermediate, its direct biological mechanism of action is an area with limited dedicated research. This document synthesizes the available information, focusing on its established chemical applications and known biological interactions, to serve as a foundational resource for the scientific community.

Chemical Identity and Industrial Significance

This compound, also known as N-phenylethanolamine, is an organic compound featuring both a secondary aniline (B41778) and a primary alcohol functional group.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis.[1] Its primary applications are found in the pharmaceutical, textile, and rubber industries.[3] In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including analgesics, antipyretics, anti-inflammatory agents, antidepressants, and antihistamines.[3][4] It is also utilized in the production of dyes and as a vulcanization accelerator in the rubber industry.[3]

Known Biological Interactions

Detailed studies elucidating a specific pharmacological mechanism of action for this compound are not extensively available in public literature. However, one specific biological interaction has been identified:

  • Enzyme Substrate: this compound serves as a substrate for the human olfactory uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme.[5][6] UGTs are a family of enzymes that play a critical role in the metabolism and detoxification of a wide variety of compounds, including drugs, environmental toxins, and endogenous substances. The interaction with this specific UGT suggests a potential role for this compound in processes related to olfaction and xenobiotic metabolism.

Toxicological Profile

While not directly indicative of a therapeutic mechanism of action, toxicological data provides insights into the biological effects of this compound. The following table summarizes the available acute toxicity data.

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralRat2230 mg/kgDetails of toxic effects not reported other than lethal dose value.
LD50IntraperitonealMouse137 mg/kgDetails of toxic effects not reported other than lethal dose value.
Open irritation testSkinRabbit--
Standard Draize testEyeRabbit--

LD50: Lethal dose, 50 percent kill.

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through the reaction of aniline with ethylene (B1197577) oxide.[4] Its chemical reactivity, owing to the hydroxyl and amine groups, allows it to undergo various reactions such as oxidation, reduction, substitution, and condensation.[1]

A general laboratory-scale synthesis procedure involves the reaction of a haloarene (e.g., bromobenzene) with an amino alcohol (e.g., monoethanolamine) in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound and its derivatives:

  • To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).

  • Add the aryl bromide (1.0 mmol, if liquid) and the amine (3 mmol) via syringe at room temperature.

  • Stir the reaction mixture at a temperature of 90-110°C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL).

  • Extract the product with methylene (B1212753) chloride (4 x 10 mL).

  • Dry the combined organic layers over Na2SO4.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.[7]

Future Research Directions

The current body of knowledge on this compound primarily highlights its utility as a chemical precursor. There is a clear opportunity for further research to explore its direct biological activities. Potential avenues for investigation include:

  • Receptor Binding Assays: Screening this compound against a panel of common biological targets, such as G-protein coupled receptors and ion channels, could uncover novel pharmacological activities.

  • Enzyme Inhibition Studies: Investigating its potential to inhibit or modulate the activity of various enzymes beyond UGTs could reveal new mechanisms of action.

  • Signaling Pathway Analysis: Cellular studies to determine if this compound modulates key signaling pathways (e.g., MAPK, cAMP) would provide a deeper understanding of its potential biological effects.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic relationship of this compound as an intermediate.

G cluster_reactants Reactants cluster_product Intermediate cluster_final_products Final Products Aniline Aniline Anilinoethanol This compound Aniline->Anilinoethanol EthyleneOxide Ethylene Oxide EthyleneOxide->Anilinoethanol Pharmaceuticals Pharmaceuticals (e.g., Adrenergic Ligands, Antidepressants) Anilinoethanol->Pharmaceuticals Dyes Dyes Anilinoethanol->Dyes RubberChemicals Rubber Chemicals Anilinoethanol->RubberChemicals

Caption: Synthesis and application of this compound.

References

Spectroscopic Profile of 2-Anilinoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is an organic compound with the chemical formula C₈H₁₁NO. It finds applications as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic analysis workflow are also presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.19 - 7.15m2HAr-H (meta)
6.75 - 6.71m1HAr-H (para)
6.66 - 6.63m2HAr-H (ortho)
3.76t2H-CH₂-OH
3.29t2H-NH-CH₂-
~3.5 (broad)s2H-NH, -OH

¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
148.3Ar-C (C-N)
129.3Ar-C (meta)
117.5Ar-C (para)
112.9Ar-C (ortho)
60.9-CH₂-OH
46.1-NH-CH₂-
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3395Strong, BroadO-H stretch
3053MediumAromatic C-H stretch
2938, 2872MediumAliphatic C-H stretch
1603, 1506StrongAromatic C=C stretch
1319MediumC-N stretch
1051StrongC-O stretch
748, 692StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
13745[M]⁺ (Molecular Ion)
106100[M - CH₂OH]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the neat liquid technique. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Elucidation NMR NMR Spectroscopy NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Functional Groups (e.g., -OH, -NH, C=C) IR->IR_Info Identifies MS Mass Spectrometry MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Determines Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Anilinoethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-anilinoethanol, a key intermediate in the synthesis of various dyes and organic compounds.[1][2] Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation in various research and development applications.

Qualitative Solubility Profile

This compound is a colorless to pale yellow liquid.[3] Based on available data, it is described as being readily soluble in several common organic solvents.

  • High Solubility: It is reported to be easily soluble in ethanol, ether, and chloroform.[1][4]

  • Moderate Solubility: It is slightly soluble in water.[1][4]

Quantitative Solubility Data

While qualitative descriptions are useful, quantitative data is essential for precise experimental design and process scale-up. The following table summarizes the currently available quantitative solubility data for this compound. It is important to note that comprehensive quantitative solubility data in a wide range of organic solvents is not extensively reported in publicly available literature.

SolventTemperature (°C)Solubility (g/L)
Water2053[1][3][5][6]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (>98% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. A UV-Vis spectrophotometer is a common and accessible tool for this purpose, provided a unique absorbance maximum for this compound in the specific solvent is identified.

  • Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_start Start add_excess Add excess this compound to a known volume of solvent prep_start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate in thermostatic bath at constant temperature seal_vial->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., UV-Vis, HPLC) dilute->quantify calculate Calculate solubility quantify->calculate analysis_end End calculate->analysis_end

Caption: Workflow for experimental solubility determination.

References

Thermal Degradation Pathways of 2-Anilinoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists in peer-reviewed literature specifically detailing the thermal degradation of 2-Anilinoethanol. This guide is constructed based on established principles of thermal decomposition for structurally related compounds, including aromatic amines and ethanolamines. The proposed pathways, quantitative data, and experimental protocols should be considered predictive and serve as a framework for future research.

Executive Summary

This compound, a molecule incorporating both an aromatic amine and a primary alcohol, presents a complex thermal degradation profile. Understanding its decomposition pathways is critical for applications in drug development, chemical synthesis, and material science, where thermal stability is a key parameter. This technical guide outlines the plausible thermal degradation mechanisms of this compound, supported by generalized experimental protocols for its analysis. The primary analytical techniques discussed include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which are instrumental in elucidating the decomposition kinetics and identifying degradation products.

Predicted Thermal Degradation Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the C-N, C-C, and O-H bonds. The initiation of these pathways is dependent on the temperature and the presence of oxygen.

Primary Degradation Pathways (Inert Atmosphere):

  • Pathway A: C-N Bond Cleavage: Homolytic cleavage of the benzylic C-N bond is a probable initial step, leading to the formation of an aniline (B41778) radical and a hydroxyethyl (B10761427) radical.

  • Pathway B: C-C Bond Cleavage: Scission of the C-C bond in the ethanolamine (B43304) side chain can yield a benzylamine (B48309) radical and a hydroxymethyl radical.

  • Pathway C: Dehydration: Intramolecular dehydration could lead to the formation of N-vinylaniline, which may further polymerize at elevated temperatures.

  • Pathway D: Rearrangement and Cyclization: Intramolecular rearrangement followed by cyclization could potentially form heterocyclic structures.

These primary radical species can then undergo a series of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final degradation products.

Secondary Degradation and Product Formation:

The initial radical species are highly reactive and can lead to the formation of a variety of stable end-products. Based on studies of similar compounds, the following products are anticipated:

  • From Aniline Radicals: Aniline, benzene, and higher molecular weight condensation products.

  • From Hydroxyethyl Radicals: Acetaldehyde, ethanol, and ethylene (B1197577) glycol.

  • From Benzylamine Radicals: Benzylamine and toluene.

The following diagram illustrates the plausible primary degradation pathways.

Primary_Degradation_Pathways_of_this compound cluster_pathways Primary Degradation Pathways cluster_products Initial Products This compound This compound Pathway_A C-N Bond Cleavage This compound->Pathway_A Pathway_B C-C Bond Cleavage This compound->Pathway_B Pathway_C Dehydration This compound->Pathway_C Aniline_Radical Aniline Radical Pathway_A->Aniline_Radical Hydroxyethyl_Radical Hydroxyethyl Radical Pathway_A->Hydroxyethyl_Radical Benzylamine_Radical Benzylamine Radical Pathway_B->Benzylamine_Radical Hydroxymethyl_Radical Hydroxymethyl Radical Pathway_B->Hydroxymethyl_Radical N_Vinylaniline N-Vinylaniline Pathway_C->N_Vinylaniline

Caption: Plausible primary thermal degradation pathways of this compound.

Quantitative Data Summary

Due to the lack of specific experimental studies, the following tables present hypothetical quantitative data based on typical results from the thermal analysis of analogous aromatic amines and ethanolamines. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere

Temperature Range (°C)Mass Loss (%)Major Evolved Gases (Hypothetical)
150 - 2505 - 10Water, Ammonia
250 - 40040 - 50Aniline, Benzene, Acetaldehyde
400 - 60020 - 30Higher molecular weight fragments
> 60010 - 15 (Residue)Char

Table 2: Hypothetical Kinetic Parameters from TGA Data

Decomposition StageActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Model (Hypothetical)
Stage 1 (150-250°C)80 - 12010⁷ - 10¹⁰First-order
Stage 2 (250-400°C)150 - 20010¹¹ - 10¹⁴n-th order (n > 1)
Stage 3 (400-600°C)200 - 25010¹³ - 10¹⁶Diffusion-controlled

Experimental Protocols

The following are generalized experimental protocols for investigating the thermal degradation of this compound.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the thermal stability and the composition of the evolved gases.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • TGA Conditions:

    • Temperature Program: Heat from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 50 mL/min.

  • FTIR Conditions:

    • Transfer Line Temperature: 250 °C.

    • Gas Cell Temperature: 250 °C.

    • Spectral Collection: Collect spectra continuously throughout the TGA run at a resolution of 4 cm⁻¹.

The following diagram illustrates the experimental workflow for TGA-FTIR analysis.

TGA_FTIR_Workflow cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_gas_transfer Evolved Gas Transfer cluster_ftir FTIR Analysis cluster_data_analysis Data Analysis Sample This compound Sample (5-10 mg) TGA Heat from 30-800°C @ 10°C/min Inert Atmosphere Sample->TGA Transfer_Line Heated Transfer Line (250°C) TGA->Transfer_Line Evolved Gases TGA_Data Mass Loss vs. Temperature TGA->TGA_Data FTIR FTIR Spectrometer (Continuous Scans) Transfer_Line->FTIR FTIR_Data Infrared Spectra of Evolved Gases FTIR->FTIR_Data Correlation Correlate Mass Loss with Gas Evolution TGA_Data->Correlation FTIR_Data->Correlation

Caption: Experimental workflow for TGA-FTIR analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the individual volatile and semi-volatile degradation products.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Program a pyrolysis temperature, for example, 500 °C, held for 15 seconds.

    • Interface Temperature: 300 °C.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 10 min.

    • MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

The logical relationship for product identification using Py-GC-MS is shown below.

Py_GC_MS_Logic Pyrolysis Pyrolysis of this compound GC_Separation Gas Chromatographic Separation Pyrolysis->GC_Separation Degradation Products MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Separated Analytes Library_Search Mass Spectral Library Search (e.g., NIST) MS_Detection->Library_Search Mass Spectra Identification Identification of Degradation Products Library_Search->Identification

Caption: Logical flow for product identification via Py-GC-MS.

Conclusion

While direct experimental evidence for the thermal degradation of this compound is currently scarce, this technical guide provides a robust theoretical framework for researchers in the field. The proposed degradation pathways, hypothetical data, and detailed experimental protocols offer a starting point for systematic investigation. Future work should focus on conducting the described experiments to validate these predictions and to build a comprehensive understanding of the thermal stability and decomposition mechanisms of this important molecule. Such data will be invaluable for its safe and effective use in various scientific and industrial applications.

Photochemical Stability of 2-Anilinoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is an organic compound featuring both a secondary aniline (B41778) and a primary alcohol functional group.[1][2] This bifunctional nature makes it a versatile intermediate in the synthesis of various pharmaceuticals and dyes.[1] Given its aromatic amine structure, this compound is likely susceptible to degradation upon exposure to light, a critical consideration for its synthesis, storage, and the stability of formulations containing it. Understanding its photochemical stability is paramount for researchers, scientists, and drug development professionals to ensure product quality, efficacy, and safety.

This guide provides a theoretical overview of the potential photochemical degradation of this compound, including predicted degradation pathways, hypothetical quantitative data for illustrative purposes, and detailed experimental protocols for assessing its photostability.

Predicted Photochemical Degradation Pathways

The photochemical degradation of this compound is likely to be initiated by the absorption of ultraviolet (UV) radiation by the aniline chromophore. This can lead to the formation of excited states that may undergo various reactions, primarily involving the N-H bond of the secondary amine, the C-N bond, and the aromatic ring. The presence of the ethanol (B145695) substituent can also influence the degradation pathways. Based on the photochemistry of anilines and related compounds, the following degradation pathways are proposed.[3][4]

N-Dealkylation and Oxidation

One of the primary photodegradation pathways for N-alkylanilines involves the cleavage of the N-alkyl bond.[3] In the case of this compound, this would lead to the formation of aniline and 2-hydroxyacetaldehyde. The reaction is likely to proceed through a radical mechanism initiated by hydrogen abstraction from the N-H group or the α-carbon of the ethanol substituent, followed by oxidation. Aniline itself is susceptible to further photodegradation, leading to the formation of colored polymeric products through the generation of anilinyl radicals.

Aromatic Ring Modification

The aromatic ring of aniline is susceptible to photochemical attack, particularly by reactive oxygen species (ROS) generated during photoirradiation.[4] This can lead to hydroxylation of the aromatic ring, forming aminophenol isomers. Further oxidation can result in the formation of quinone-imine structures, which are often colored and can polymerize.

C-N Bond Cleavage

Direct cleavage of the C-N bond is another potential degradation route, which would yield a phenyl radical and an aminoethanol radical. These highly reactive species would then engage in a variety of secondary reactions, contributing to a complex mixture of degradation products.

Illustrative Signaling Pathway for Predicted Photodegradation

Photodegradation_Pathway_of_this compound Excited_State Excited State* N_Dealkylation N-Dealkylation Excited_State->N_Dealkylation Ring_Modification Aromatic Ring Modification Excited_State->Ring_Modification CN_Cleavage C-N Bond Cleavage Excited_State->CN_Cleavage Aniline Aniline N_Dealkylation->Aniline Hydroxyacetaldehyde 2-Hydroxyacetaldehyde N_Dealkylation->Hydroxyacetaldehyde Polymerization Polymerization (Colored Products) Aniline->Polymerization Aminophenols Aminophenol Isomers Ring_Modification->Aminophenols Quinone_imines Quinone-imines Aminophenols->Quinone_imines Quinone_imines->Polymerization Phenyl_Radical Phenyl Radical CN_Cleavage->Phenyl_Radical Aminoethanol_Radical Aminoethanol Radical CN_Cleavage->Aminoethanol_Radical Secondary_Reactions Secondary Reactions Phenyl_Radical->Secondary_Reactions Aminoethanol_Radical->Secondary_Reactions Forced_Degradation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_reporting Reporting Sample_Prep Prepare this compound Solution (1 mg/mL) Dark_Control Prepare Dark Control (wrapped in foil) Photostability_Chamber Place Samples in Photostability Chamber Dark_Control->Photostability_Chamber Irradiation Irradiate according to ICH Q1B Guidelines Photostability_Chamber->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC_Analysis Analyze by HPLC-UV/DAD Sampling->HPLC_Analysis LCMS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LCMS_Analysis Data_Analysis Quantify Degradation and Product Formation LCMS_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Quantum Chemical Calculations for 2-Anilinoethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Anilinoethanol

This compound is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] Its structure, consisting of an aniline (B41778) moiety linked to an ethanol (B145695) backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for its application in drug design and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level.

Computational Methodology: A Practical Protocol

Density Functional Theory (DFT) is the most common and effective method for quantum chemical calculations of medium-sized organic molecules like this compound, offering a good balance between accuracy and computational cost. A typical and robust protocol for such a study is detailed below.

Geometry Optimization

The first step in any quantum chemical analysis is to find the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Software: Gaussian 09 or 16, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice.[3][4]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This set is extensive and includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[3][5]

  • Solvation Model: To simulate a solution environment (e.g., in ethanol or water), a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.

  • Output: The calculation yields the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

A logical workflow for this process is illustrated below.

G start Initial this compound Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq minima Verify True Minimum (No Imaginary Frequencies) freq->minima opt_geom Optimized Molecular Geometry minima->opt_geom

Computational workflow for geometry optimization.
Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) and Raman spectra.[3]

Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to scale them by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[3]

  • Output: A list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[6]

Protocol:

  • Input: Use the optimized geometry.

  • Method: The HOMO and LUMO energies are standard outputs of the DFT calculation.

  • Analysis:

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]

Global reactivity descriptors can be calculated from these energies:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electron Excitation Energy_Gap Energy Gap (ΔE) Reactivity Indicator HOMO->Energy_Gap LUMO->Energy_Gap

Relationship between HOMO, LUMO, and the energy gap.
Spectroscopic Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Protocol:

  • Input: The optimized molecular geometry.

  • Method: GIAO-DFT at a level like B3LYP/6-311++G(d,p).

  • Calculation: Calculate the absolute shielding values (σ) for ¹H and ¹³C.

  • Conversion: δcalc = σTMS - σsample, where σTMS is the calculated shielding of TMS at the same level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis).[7]

Protocol:

  • Input: The optimized ground-state geometry.

  • Method: TD-DFT, often using a functional like CAM-B3LYP which is known to perform well for charge-transfer excitations, with a suitable basis set (e.g., 6-311++G(d,p)).[8]

  • Solvent: Include the PCM to model solvent effects, as UV-Vis spectra are highly solvent-dependent.

  • Output: The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which are related to the intensity of the absorption).

Data Presentation: Experimental and Comparative Data

As no dedicated computational study for this compound was found, this section presents available experimental data. These values serve as a benchmark for future theoretical calculations.

Molecular Structure

The fundamental structure of this compound is well-established.[9] A table of expected bond lengths and angles for key structural features, based on typical values for similar aniline and ethanol derivatives, would be generated from a DFT optimization.

Vibrational Spectroscopy (FT-IR)

Experimental FT-IR data for this compound is available.[10] The main vibrational modes are assigned below. A computational frequency analysis would provide theoretical values for comparison.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
O-H Stretch3400 - 3300Strong, broad band from the alcohol group
N-H Stretch3400 - 3350Medium intensity band from the secondary amine
Aromatic C-H Stretch3100 - 3000Multiple weak to medium bands
Aliphatic C-H Stretch3000 - 2850Medium to strong bands
C=C Aromatic Stretch1600 - 1450Multiple bands of varying intensity
C-N Stretch1350 - 1250Medium intensity band
C-O Stretch1260 - 1000Strong intensity band
NMR Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound in CDCl₃ are available.[10][11]

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho, meta, para) 6.6 - 7.2 Multiplet 5H
-NH- Variable Broad Singlet 1H
-CH₂-N- ~3.3 Triplet 2H
-CH₂-O- ~3.8 Triplet 2H

| -OH | Variable | Broad Singlet | 1H |

Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (δ, ppm)
C (ipso) ~148
C (para) ~129
C (ortho) ~117
C (meta) ~113
C (-CH₂-O-) ~61

| C (-CH₂-N-) | ~46 |

Electronic Properties (UV-Vis and HOMO-LUMO)

The experimental UV-Visible spectrum of this compound shows absorption maxima that can be compared with TD-DFT calculations.[12] While specific calculated HOMO-LUMO values are unavailable for this compound, studies on similar aniline derivatives can provide an estimate. For instance, the HOMO-LUMO gap for aniline is significant, and substitution is known to modulate this gap.[13]

Table 3: Electronic Properties of this compound

Parameter Experimental/Estimated Value Source/Method
UV-Vis λmax ~245 nm, ~290 nm Experimental (NIST)[12]
HOMO Energy Estimated: -5.0 to -5.5 eV Based on similar anilines
LUMO Energy Estimated: -0.5 to 0.0 eV Based on similar anilines

| HOMO-LUMO Gap (ΔE) | Estimated: 4.5 to 5.5 eV | Calculated from estimated HOMO/LUMO |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of aniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide.[1][14] A procedure adapted from the literature is as follows:

Protocol: Synthesis from Aniline and 2-Chloroethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).

  • Addition of Base: Add a slight excess of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to act as a scavenger for the HCl byproduct.

  • Solvent: The reaction can often be run neat or with a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[15]

Spectroscopic Characterization

Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small drop of neat liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for each nucleus are used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Conclusion

Quantum chemical calculations provide an invaluable theoretical lens through which to view the structural and electronic properties of this compound. This guide has outlined the standard computational protocols using DFT and TD-DFT that would be necessary to generate a complete theoretical profile of the molecule. The provided experimental data for its synthesis and spectroscopic characterization serve as essential benchmarks for validating these future computational results. A thorough computational study following these methodologies would yield precise data on bond lengths, vibrational modes, frontier orbital energies, and spectroscopic parameters, thereby providing deep insights for its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a complete, experimentally determined single-crystal X-ray diffraction structure of 2-anilinoethanol has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, the following guide provides a comprehensive overview of the methodologies and a hypothetical analysis based on the known chemical properties of the molecule and data from structurally related compounds.

Introduction

This compound (C8H11NO), also known as N-phenylethanolamine, is an organic compound featuring a phenyl group, a secondary amine, and a primary alcohol.[1][2] This bifunctional nature allows for its use as an intermediate in the synthesis of various pharmaceuticals and dyes.[3] Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This guide outlines the experimental and computational workflow for the crystal structure analysis of this compound and presents a hypothetical model of its crystal packing.

Hypothetical Crystallographic Data

While no experimental data exists for this compound, the table below presents a plausible set of crystallographic parameters. These values are typical for small organic molecules and serve as an illustrative example for what a researcher might expect to find.

ParameterHypothetical ValueDescription
Chemical FormulaC8H11NOThe elemental composition of the molecule.[1][2][4]
Formula Weight137.18 g/mol The molar mass of the compound.[2][4]
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric crystal structures.
a (Å)10.5Unit cell dimension along the a-axis.
b (Å)8.2Unit cell dimension along the b-axis.
c (Å)12.1Unit cell dimension along the c-axis.
α (°)90Angle of the unit cell.
β (°)98.5Angle of the unit cell.
γ (°)90Angle of the unit cell.
Volume (ų)1028The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.25The theoretical density of the crystal.

Experimental Protocols

The determination of a crystal structure is a multi-step process, from the synthesis of the material to the final refinement of the atomic positions.

Synthesis: this compound can be synthesized via the reaction of aniline (B41778) with ethylene (B1197577) oxide. Another common laboratory-scale synthesis involves the reaction of a bromobenzene (B47551) with monoethanolamine in the presence of a copper catalyst. The crude product is then purified, typically by column chromatography or distillation, to obtain a high-purity sample suitable for crystallization.

Crystallization: Obtaining high-quality single crystals is often the most challenging step. For a compound like this compound, which is a liquid at room temperature, crystallization would require cooling.

  • Apparatus: A small, clean glass vial or test tube.

  • Procedure:

    • Place a small amount (10-20 mg) of purified this compound into the vial.

    • If necessary, dissolve the sample in a minimal amount of a suitable solvent (e.g., a mixture of ethanol (B145695) and water, or a non-polar solvent like hexane).

    • Slowly cool the sample. This can be achieved by placing the vial in a Dewar flask containing a cooling bath (e.g., ice-water or a dry ice-acetone slush) or by using a programmable cooling stage.

    • Allow the sample to stand undisturbed for several hours to days. Slow cooling promotes the growth of larger, more ordered crystals.

    • Once crystals have formed, they can be selected and mounted for X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent crystal damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step is typically performed using software provided with the diffractometer.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is commonly achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Cooling Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

The presence of both a hydrogen bond donor (the hydroxyl group and the secondary amine) and acceptor (the oxygen and nitrogen atoms) in this compound suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice. A plausible hydrogen-bonding network is depicted below, where molecules form chains through O-H···N and N-H···O interactions.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H Ph1 Phenyl N1->Ph1 O1 O-H N2 N-H O1->N2 O-H···N Ph2 Phenyl N2->Ph2 O3 O-H N2->O3 N-H···O O2 O-H N3 N-H Ph3 Phenyl N3->Ph3

Caption: Hypothetical hydrogen-bonding network in the crystal structure of this compound.

References

An In-depth Technical Guide to the Health and Safety Handling of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Anilinoethanol (CAS No. 122-98-5), also known as N-Phenylethanolamine.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is an organic compound classified as an amino alcohol.[1] It appears as a colorless to pale yellow or dark brown viscous liquid.[1][3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance Colorless to pale yellow/dark brown liquid[1][3]
Melting Point -30 °C to 11 °C[2][3][4]
Boiling Point 278 - 282 °C at 1,013 hPa[3]
Flash Point 113 °C (closed cup)[3]
Density 1.094 g/cm³ at 25 °C[3][5]
Water Solubility 4.5 g/L[1][3]
Vapor Pressure < 0.01 hPa at 20 °C[3]
pH 10.2 (10 g/L solution at 20 °C)[3]

Hazard Identification and Classification

This compound is a hazardous substance with multiple routes of toxicity. It is classified as acutely toxic if swallowed and fatal if it comes into contact with the skin.[6] It also causes serious eye damage and is suspected of causing cancer.

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[1][7]
Acute Toxicity, Dermal Category 2H310: Fatal in contact with skin
Serious Eye Damage Category 1H318: Causes serious eye damage[1][7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Carcinogenicity Category 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure) Category 1H370: Causes damage to organs (Blood, hematopoietic system)
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Long-term) Category 2H411: Toxic to aquatic life with long lasting effects[7]

Toxicological Information

Exposure can lead to irritation of mucous membranes, dizziness, and headache.[1] Prolonged exposure may result in damage to the liver or kidneys.[1]

Table 3: Acute Toxicity Data for this compound

Exposure RouteSpeciesValueSource(s)
Oral RatLD50: 2,230 mg/kg[3]
Oral Cat (male)LD50: > 55 mg/kg bw[7]
Dermal Rabbit (male)LD50: 68 mg/kg[3]

Exposure Controls and Personal Protection

Effective control measures are essential to minimize exposure risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[8] Work should be conducted in a chemical fume hood to prevent the accumulation of vapors.[3]

  • Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

PPE_Selection_Workflow cluster_hazard Hazard Identification cluster_exposure Potential Routes of Exposure cluster_ppe Required Personal Protective Equipment HAZARD This compound Handling INHALATION Inhalation of Vapors HAZARD->INHALATION assess SKIN Skin/Body Contact HAZARD->SKIN assess EYE Eye Contact HAZARD->EYE assess RESPIRATOR Full-face Respirator (with appropriate filter, e.g., Type A) INHALATION->RESPIRATOR select GLOVES Chemical-Resistant Gloves (e.g., Chloroprene (B89495), Nitrile) SKIN->GLOVES select CLOTHING Impervious Protective Clothing (Lab Coat, Apron) SKIN->CLOTHING select GOGGLES Tightly Fitting Safety Goggles and/or Face Shield EYE->GOGGLES select

Caption: PPE selection workflow for handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] A face shield may be necessary for splash hazards.[10]

  • Skin Protection: Wear impervious, flame-resistant protective clothing.[7]

    • Gloves: Chemical-resistant gloves are mandatory. For full contact, chloroprene gloves (minimum layer thickness: 0.65 mm, breakthrough time: >480 min) are recommended.[3] For splash contact, latex or nitrile gloves may be suitable.[3][10] Always inspect gloves before use.

  • Respiratory Protection: If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with a suitable filter, such as a Type A filter for organic vapors.[3][7]

Detailed Safety Protocols

Experimental Protocol: Standard Handling Procedure
  • Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS). Ensure all safety precautions have been read and understood. Confirm that an emergency spill kit, eyewash station, and safety shower are accessible.

  • Engineering Controls: Perform all manipulations of this compound inside a certified chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[3]

  • Donning PPE: Wear the appropriate PPE as outlined in Section 4.2, including a lab coat, tightly fitting safety goggles, and chemical-resistant gloves (e.g., chloroprene).

  • Chemical Handling:

    • Avoid all contact with eyes, skin, and clothing.[6]

    • Do not breathe vapors or mists.

    • Use appropriate, compatible tools (e.g., glass or HDPE) for transferring the chemical.[8]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Wash hands and face thoroughly with soap and water after handling.[11]

    • Immediately remove and decontaminate any soiled clothing before reuse.[6]

    • Securely store the chemical in its original, tightly closed container in a designated, locked, and well-ventilated area.[3][6]

Experimental Protocol: Emergency Spill Response
  • Immediate Actions:

    • Cease all work and extinguish ignition sources.

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

  • Personal Protection: Do not respond to a spill without the correct PPE. Don a respirator, chemical-resistant gloves, safety goggles, and protective clothing.

  • Containment:

    • Prevent the spill from entering drains or waterways by covering drains.[3][12]

    • Use spill socks or dikes for larger spills.

  • Cleanup:

    • Absorb the spill using an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or sand.[9][12] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and contaminated soil into a suitable, sealable, and properly labeled container for hazardous waste.[12]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Place all contaminated materials (including PPE) into the hazardous waste container.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel according to institutional procedures.

First Aid Measures

Immediate action is required in case of exposure. First aiders must protect themselves from exposure.[3][11]

  • Inhalation: Move the victim to fresh air immediately.[6][7] If breathing has stopped, perform artificial respiration.[11][13] Call a physician immediately.[3][11]

  • Skin Contact: Immediately take off all contaminated clothing.[6][7] Rinse the skin with plenty of water or shower.[3] Call a physician or poison control center immediately.[6]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[3]

  • Ingestion: If swallowed, rinse mouth with water.[7] Give the victim water to drink (two glasses at most).[3] Do not induce vomiting.[7] Seek immediate medical advice and call a poison center.[6]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[6][8] The storage area should be locked up or accessible only to authorized personnel.[3] The ideal storage temperature is between 15°C and 25°C.[8]

  • Stability: The product is chemically stable under standard ambient conditions.

  • Incompatible Materials: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as violent reactions are possible.[1]

  • Conditions to Avoid: Exposure to elevated temperatures can accelerate decomposition.[8] On intense heating, it can form explosive mixtures with air.[3]

Firefighting and Accidental Release

  • Firefighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

    • Specific Hazards: Combustion produces hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air upon intense heating.[3]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact.[3][7]

  • Accidental Release Measures:

    • Personal Precautions: Avoid substance contact and do not breathe vapors.[3] Ensure adequate ventilation and evacuate the danger area.[3]

    • Environmental Precautions: Do not let the product enter drains, surface water, or ground water systems.[3][12]

    • Containment and Cleanup: Cover drains. Collect, bind, and pump off spills using liquid-absorbent material (e.g., Chemizorb®).[3] Dispose of the waste in accordance with all national and local regulations.

Risk Management and Workflow

A systematic approach to risk management is crucial when handling hazardous chemicals like this compound. The following workflow outlines the key steps from initial assessment to ongoing review.

Risk_Management_Workflow cluster_plan Planning & Assessment cluster_control Implementation & Control cluster_review Monitoring & Review A Identify Hazards (Review SDS: Toxicity, Reactivity) B Assess Risks (Evaluate Exposure Potential: Quantity, Frequency, Procedure) A->B leads to C Implement Control Measures (Engineering Controls, PPE, SOPs) B->C informs D Provide Training (Handling, Emergency Procedures) C->D requires E Monitor Workplace (Air Quality, Health Surveillance) D->E enables safe F Review & Update Procedures (After Incidents, Annually) E->F provides data for F->A feedback loop

References

An In-depth Technical Guide on the Toxicology and Ecotoxicity of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for 2-anilinoethanol (CAS No. 122-98-5). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in evaluating its potential hazards.

Toxicological Data

The toxicological profile of this compound indicates that it is toxic if swallowed and fatal in contact with skin.[1][2] It also causes serious eye damage.[1][2]

Acute Toxicity

This compound exhibits significant acute toxicity through oral and dermal routes of exposure. The available quantitative data is summarized in the table below.

Endpoint Species Route Value Reference
LD50RatOral2230 mg/kg[3][4][5][6]
LD50RabbitOral2230 mg/kg[3][7][8]
LD50RabbitDermal68 mg/kg[3][7][8]
LD50RabbitDermal68.7 mg/kg
LD50RabbitDermal69 mg/kg[4]
LD50MouseIntraperitoneal137 mg/kg[9]
LDL0MouseAbdominal176 mg/kg[5][6]

Skin and Eye Irritation

Studies on rabbits have shown that this compound is not a skin irritant but is a severe eye irritant.[3]

Test Species Result Reference
Skin Corrosion/IrritationRabbitNo skin irritation[3]
Serious Eye Damage/IrritationRabbitSevere eye irritation[3]

Other Toxicological Endpoints

  • Respiratory or Skin Sensitization: A maximization test in guinea pigs showed a negative result for skin sensitization.

  • Germ Cell Mutagenicity: No data available.[3]

  • Carcinogenicity: this compound is suspected of causing cancer.[10]

  • Reproductive Toxicity: No data available.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause damage to the blood and hematopoietic system.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the blood through prolonged or repeated exposure.

Ecotoxicity Data

This compound is classified as toxic to aquatic life with long-lasting effects.[1][2] The available ecotoxicity data is presented in the table below.

Test Species Endpoint Value Duration Reference
Acute Toxicity to FishLeuciscus idus (Ide)LC50> 464 - < 681 mg/L96 h[2]
Acute Toxicity to Aquatic InvertebratesDaphnia magna (Water Flea)EC504.8 mg/L48 h[2]
Toxicity to MicroorganismsActivated sludgeEC20ca. 15 mg/L30 min[2]

Experimental Protocols

G Generalized Acute Oral Toxicity Study Workflow cluster_0 Preparation Phase cluster_1 Dosing and Observation Phase cluster_2 Data Analysis and Reporting Phase A Test Substance Preparation (this compound) D Administration of Test Substance (Oral Gavage) A->D B Animal Acclimatization (e.g., Rats) B->D C Dose Range Finding Study (Optional) C->D E Clinical Observations (Toxicity Signs) D->E F Body Weight Measurement D->F G Necropsy and Gross Pathology E->G H Data Analysis (LD50 Calculation) F->H G->H I Final Report Generation H->I

Generalized workflow for an acute oral toxicity study.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways involved in the toxicology of this compound. The observed toxicity is likely due to its general chemical properties and reactivity.

Conclusion

The available data indicates that this compound is a hazardous substance with significant acute toxicity, particularly through dermal contact, and is a severe eye irritant. It is also classified as toxic to aquatic organisms. Appropriate personal protective equipment and handling procedures are crucial to minimize exposure and potential harm. Further research is needed to elucidate the specific mechanisms of toxicity, long-term effects, and a more comprehensive environmental fate profile.

References

The Dawn of Anilinoethanols: Uncovering the First Synthesis of a Versatile Moiety

Author: BenchChem Technical Support Team. Date: December 2025

The initial synthesis of 2-Anilinoethanol, a compound now pivotal in the development of various pharmaceuticals and industrial chemicals, is not attributed to a single, celebrated discovery but rather emerged from the foundational explorations of amino alcohols in the late 19th and early 20th centuries. While a definitive "first" documented synthesis remains elusive in readily available literature, early methods centered on the reaction of aniline (B41778) with either ethylene (B1197577) oxide or 2-chloroethanol (B45725). One of the earliest described methods involves the reaction of aniline with chloroethanol.

The synthesis of this compound, also known as N-phenylethanolamine, is a fundamental reaction in organic chemistry, representing a key step in the creation of more complex molecules. Its discovery was not a singular event but rather a part of the broader scientific inquiry into the synthesis and properties of amino alcohols, a class of compounds that feature both an amine and an alcohol functional group.

Early Synthetic Approaches

Two primary routes for the synthesis of this compound were established in the early days of organic chemistry. These methods, while straightforward in principle, laid the groundwork for the more refined and efficient processes used today.

From Aniline and 2-Chloroethanol

This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of aniline. The reaction is typically carried out by heating a mixture of the two reactants.

From Aniline and Ethylene Oxide

Another early and significant method is the ring-opening reaction of ethylene oxide with aniline. In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of this compound. This method is often carried out under pressure and at elevated temperatures.

While the exact date and discoverer of the first synthesis of this compound are not widely documented, the work of chemists in the late 19th and early 20th centuries on the reactions of amines with epoxides and haloalcohols was crucial. These foundational studies provided the chemical community with the tools and understanding necessary to produce a wide array of amino alcohols, including this compound.

Experimental Protocols of Early Syntheses

The following tables summarize the key quantitative data and provide detailed methodologies for the early synthetic routes to this compound.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterAniline + 2-ChloroethanolAniline + Ethylene Oxide
Reactants Aniline, 2-ChloroethanolAniline, Ethylene Oxide
Reaction Type Nucleophilic SubstitutionRing-Opening
Typical Yield Moderate to GoodGood to High
Key Conditions HeatingElevated Temperature & Pressure

Table 2: Detailed Experimental Protocol for Synthesis from Aniline and 2-Chloroethanol

StepProcedure
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser, combine aniline and 2-chloroethanol in a suitable molar ratio (typically a slight excess of aniline).
2. Heating Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
3. Work-up After cooling, the reaction mixture is typically treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize any hydrochloride salt formed and to deprotonate the product.
4. Isolation The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
5. Purification The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or crystallization.

Logical Workflow of the First Synthesis

The logical progression of the synthesis of this compound from aniline and 2-chloroethanol can be visualized as a straightforward nucleophilic substitution reaction.

first_synthesis_workflow aniline Aniline (Nucleophile) reaction_mixture Reaction Mixture aniline->reaction_mixture chloroethanol 2-Chloroethanol (Electrophile) chloroethanol->reaction_mixture heating Heating (Reflux) reaction_mixture->heating workup Basic Work-up heating->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation) extraction->purification product This compound purification->product

Caption: Workflow of the synthesis of this compound from aniline and 2-chloroethanol.

This foundational work on the synthesis of this compound paved the way for its use as a critical intermediate in the production of a vast array of compounds, demonstrating the enduring impact of these early explorations in organic chemistry.

Unveiling the Dichotomy: A Technical Guide to the Bifunctional Properties of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinoethanol, a versatile organic compound, possesses a unique bifunctional nature stemming from the presence of both a secondary amine and a primary alcohol moiety within its structure. This duality imparts a rich and varied chemical reactivity, positioning it as a critical intermediate and building block in a multitude of applications, particularly within the pharmaceutical, dye, and polymer industries. This in-depth technical guide explores the core bifunctional properties of this compound, presenting key quantitative data, detailed experimental protocols for its synthesis and derivatization, and visual representations of its role in synthetic pathways and its potential relevance to biological signaling cascades.

Core Properties of this compound

This compound (also known as N-(2-hydroxyethyl)aniline) is a colorless to pale yellow viscous liquid.[1] Its bifunctionality, characterized by the nucleophilic amine and the reactive hydroxyl group, allows it to participate in a wide array of chemical transformations.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a baseline for its handling, application, and analysis.

PropertyValueReferences
Molecular FormulaC₈H₁₁NO[2][3][4][5]
Molecular Weight137.18 g/mol [2][3][4][5]
AppearanceClear yellow to brown liquid[3]
Melting Point-30 °C[4]
Boiling Point150-152 °C at 10 mm Hg[3][4]
Density1.094 g/mL at 25 °C[6]
Water Solubility53 g/L (20 °C)[4]
Refractive Index (n20/D)1.578[3]
Flash Point>230 °F (>110 °C)[4]
pKa14.39 ± 0.10 (Predicted)

Synthesis and Reactivity: The Bifunctional Advantage

The dual functional groups of this compound are the cornerstone of its synthetic utility. The amine group can undergo N-alkylation, N-acylation, and diazotization, while the hydroxyl group can be subjected to O-alkylation, O-acylation, and oxidation. This allows for the stepwise or simultaneous modification of the molecule to generate a diverse range of derivatives.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

A common laboratory-scale synthesis of this compound involves the reaction of aniline (B41778) with ethylene (B1197577) oxide.[7]

Materials:

  • Aniline

  • Ethylene oxide

  • Aqueous or alcoholic sodium hydroxide (B78521) (NaOH) solution (catalyst)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline and ethylene oxide in a 1:1 molar ratio.

  • Add a catalytic amount of aqueous or alcoholic NaOH solution.

  • Heat the reaction mixture to reflux at 80–100°C for 4–6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the crude product using a rotary evaporator.

  • Purify the resulting this compound via column chromatography to achieve a high purity product.

This reaction proceeds via an SN2 mechanism where the aniline acts as the nucleophile, attacking the electrophilic carbon of the ethylene oxide ring.

G cluster_reactants Reactants cluster_products Product Aniline Aniline (C₆H₅NH₂) Reaction SN2 Reaction Aniline->Reaction NaOH (catalyst) Reflux (80-100°C) EthyleneOxide Ethylene Oxide (C₂H₄O) EthyleneOxide->Reaction Anilinoethanol This compound Reaction->Anilinoethanol

Synthetic pathway for this compound.
Experimental Protocol: N-Acylation with Chloroacetyl Chloride

The amine functionality of this compound can be readily acylated. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

Materials:

Procedure:

  • Dissolve this compound in anhydrous acetone in a flask placed in an ice bath.

  • Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by filtering the triethylamine hydrochloride salt and evaporating the solvent. The crude product can then be purified by recrystallization or chromatography.

G cluster_reactants Reactants cluster_products Product Anilinoethanol This compound Reaction N-Acylation Anilinoethanol->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Et₃N, Acetone Product N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide Reaction->Product G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_rivaroxaban Final Product Anilinoethanol This compound Intermediate N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide Anilinoethanol->Intermediate Acylation Rivaroxaban Rivaroxaban Intermediate->Rivaroxaban Further Transformations G cluster_pathway Adrenergic Signaling Pathway Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine AdrenergicReceptor Adrenergic Receptor Epinephrine->AdrenergicReceptor GProtein G-Protein AdrenergicReceptor->GProtein Activation AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of target proteins Anilinoethanol This compound (Potential for Interaction) Anilinoethanol->PNMT ? Anilinoethanol->AdrenergicReceptor ?

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinoethanol, also known as N-(2-hydroxyethyl)aniline, is a valuable bifunctional molecule featuring both a secondary amine and a primary alcohol. This chemical structure makes it a versatile intermediate in organic synthesis. It serves as a crucial building block in the preparation of a variety of compounds, including pharmaceuticals, dyes, and corrosion inhibitors. In the pharmaceutical industry, it is a precursor for the synthesis of bioactive molecules such as certain antidepressants and antihistamines. This document provides detailed protocols for the laboratory-scale synthesis of this compound via three distinct methods, along with a comparison of their key parameters.

Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
AppearanceColorless to pale yellow viscous liquid[1]
Boiling Point286.9 °C at 760 mmHg
Melting Point-30 °C
SolubilitySoluble in water (53 g/L at 20 °C)

Synthesis Methods Overview

Three common methods for the laboratory synthesis of this compound are detailed below:

  • Method A: Reaction of Aniline (B41778) with Ethylene (B1197577) Oxide. This is a classical and straightforward approach involving the base-catalyzed ring-opening of ethylene oxide by aniline.[2]

  • Method B: Reaction of Aniline with 2-Chloroethanol (B45725). This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by aniline. A variation using an ionic liquid as both catalyst and solvent is presented, showcasing a greener chemistry approach.[2][3]

  • Method C: Copper-Catalyzed Ullmann Condensation. This method involves the coupling of an aryl halide (bromobenzene) with monoethanolamine, facilitated by a copper catalyst. It is a high-yield reaction, though it requires a transition metal catalyst.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three synthesis methods described.

ParameterMethod A: Aniline + Ethylene OxideMethod B: Aniline + 2-Chloroethanol (Ionic Liquid)Method C: Ullmann Condensation
Reactants Aniline, Ethylene OxideAniline, 2-ChloroethanolBromobenzene (B47551), Monoethanolamine
Catalyst/Base Aqueous or Alcoholic NaOHImidazolium or Pyrrolidinium based Ionic LiquidCopper(I) Chloride (CuCl), Potassium Hydroxide (B78521) (KOH)
Solvent None (or water/alcohol for catalyst)Ionic LiquidNone (Neat)
Molar Ratio Aniline:Ethylene Oxide (1:1)[2]Aniline:2-Chloroethanol (6:1 to 1:2)[2]Bromobenzene:Monoethanolamine (1:3)
Reaction Temp. 80–100 °C[2]15–120 °C[2]90–110 °C[2][4]
Reaction Time 4–6 hours[2]1–12 hours[2]8 hours[2][4]
Purification Distillation or Recrystallization[2]Extraction and Column Chromatography[3]Extraction and Column Chromatography[4]
Reported Yield 60–75%[2]>80%[3]up to 99%[4]

Experimental Protocols

Method A: Synthesis from Aniline and Ethylene Oxide

This protocol describes the base-catalyzed reaction of aniline with ethylene oxide.

Materials:

  • Aniline

  • Ethylene Oxide

  • Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 mol) and an aqueous or alcoholic solution of NaOH (catalytic amount).

  • Cool the mixture in an ice bath.

  • Carefully introduce ethylene oxide (1.0 mol) to the flask.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 80–100 °C for 4–6 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Method B: Synthesis from Aniline and 2-Chloroethanol in an Ionic Liquid

This protocol is based on a patented method utilizing an ionic liquid as both catalyst and solvent.[3]

Materials:

  • Aniline

  • 2-Chloroethanol

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), [BMIM]HSO₄)

  • Reaction vessel with stirring and heating capabilities

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a reaction vessel, combine aniline (0.6 mol), 2-chloroethanol (0.3 mol), and [BMIM]HSO₄ (0.4 mol).[3]

  • Heat the mixture to 120 °C and stir for 12 hours.[3]

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound. The ionic liquid can be recovered and reused.[3]

Method C: Copper-Catalyzed Ullmann Condensation

This protocol details the synthesis from bromobenzene and monoethanolamine.[4]

Materials:

  • Bromobenzene

  • Monoethanolamine

  • Copper(I) chloride (CuCl)

  • Potassium hydroxide (KOH)

  • Screw-capped test tube or reaction vial

  • Methylene (B1212753) chloride

  • Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a screw-capped test tube, add CuCl (0.1 mmol), KOH (2.0 mmol), and monoethanolamine (3.0 mmol).

  • Add bromobenzene (1.0 mmol) to the mixture via syringe at room temperature.

  • Seal the tube and stir the reaction mixture at 90–110 °C for 8 hours.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL) and extract with methylene chloride (4 x 10 mL).[4]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.[4]

Visualizations

Reaction Schemes

Synthesis of this compound cluster_A Method A: From Aniline and Ethylene Oxide cluster_B Method B: From Aniline and 2-Chloroethanol cluster_C Method C: Ullmann Condensation A_react1 Aniline A_prod This compound A_react1->A_prod + A_react2 Ethylene Oxide A_react2->A_prod A_cond NaOH 80-100 °C B_react1 Aniline B_prod This compound B_react1->B_prod + B_react2 2-Chloroethanol B_react2->B_prod B_cond Ionic Liquid 15-120 °C C_react1 Bromobenzene C_prod This compound C_react1->C_prod + C_react2 Monoethanolamine C_react2->C_prod C_cond CuCl, KOH 90-110 °C

Caption: Overview of the three synthetic routes to this compound.

Experimental Workflow: Ullmann Condensation (Method C)

start Combine Reactants: Bromobenzene, Monoethanolamine, CuCl, KOH react Heat and Stir (90-110 °C, 8h) start->react workup Aqueous Workup (Water + Methylene Chloride) react->workup extract Extract Organic Layer workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the Ullmann condensation synthesis.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H and O-H stretching, as well as aromatic C-H and C=C bands.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point/Boiling Point: Comparison with literature values provides an indication of purity.

Safety Precautions

  • Aniline, ethylene oxide, 2-chloroethanol, and bromobenzene are toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

  • Reactions involving heating should be conducted with appropriate care to avoid burns and fires.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Copper-Catalyzed N-Arylation in 2-Anilinoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed N-arylation of 2-aminoethanol and its derivatives represents a significant advancement in the synthesis of 2-anilinoethanol and related structures, which are pivotal intermediates in the pharmaceutical and materials science industries. This transformation, often referred to as an Ullmann-type or Goldberg reaction, provides a cost-effective alternative to palladium-catalyzed methods for the formation of C-N bonds.[1][2][3] The reaction's versatility allows for the coupling of a wide range of aryl halides with 2-aminoethanol, facilitated by various copper catalytic systems. Recent developments have focused on improving reaction conditions, expanding the substrate scope, and enhancing product yields, making this a robust tool for organic synthesis.[2][4]

Catalytic Systems and Reaction Scope

The efficiency of the copper-catalyzed N-arylation of 2-aminoethanol is highly dependent on the choice of the copper source, ligand, base, and solvent. A variety of catalytic systems have been developed to promote this transformation effectively.

Catalyst and Ligand: Copper(I) salts, such as CuI, are commonly employed as the catalyst.[4] The use of ligands is often crucial for stabilizing the copper catalyst, preventing catalyst deactivation, and promoting the desired reactivity. Ligands such as β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) and amino acids (e.g., indole-2-carboxylic acid) have been shown to be effective.[4] In some instances, ligand-free systems or the use of metallic copper powder under mechanochemical conditions have also been reported to yield excellent results.[5]

Aryl Halides: The reaction is compatible with a range of aryl halides, with aryl iodides generally exhibiting the highest reactivity, followed by aryl bromides and, in some optimized systems, aryl chlorides.[3][6] Electron-withdrawing or -donating groups on the aryl halide are generally well-tolerated, allowing for the synthesis of a diverse library of this compound derivatives.

Amino Alcohols: While 2-aminoethanol is a primary substrate, the methodology has been extended to more complex and sterically demanding β-amino alcohols, including chiral variants like ephedrine (B3423809) and prolinol.[4] The presence of the hydroxyl group in β-amino alcohols is thought to play a role in activating the molecule for these transformations.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various reported copper-catalyzed N-arylation reactions for the synthesis of this compound and related compounds, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: N-Arylation of 2-Amino-1-phenylethanol with 2-Iodoaniline [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (2.5)NoneNaOH (2)Isopropanol90-63
2CuI (10)L1* (20)Cs₂CO₃ (2)DioxaneRT2485
3CuI (10)L2** (20)Cs₂CO₃ (2)DioxaneRT2492

*L1 = 2,2,6,6-Tetramethylheptane-3,5-dione **L2 = Indole-2-carboxylic acid

Table 2: N-Arylation of Various Amines and Amino Alcohols with Aryl Iodides [4]

EntryAmine/Amino AlcoholAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Benzylamine3,4-Dimethyl-1-phenyliodideCuI (5)L3* (20)Cs₂CO₃ (2)DioxaneRT96
22-Aminoethanol2-IodoanilineCuI (10)L2** (20)Cs₂CO₃ (2)DioxaneRT88
3(S)-(-)-2-Amino-1-propanol2-IodoanilineCuI (10)L2** (20)Cs₂CO₃ (2)DioxaneRT90

*L3 = Isobutyrylcyclohexanone **L2 = Indole-2-carboxylic acid

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative copper-catalyzed N-arylation of 2-aminoethanol with an aryl iodide.

General Procedure for the Copper-Catalyzed N-Arylation of 2-Aminoethanol:

Materials:

  • Aryl iodide (1.0 mmol)

  • 2-Aminoethanol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Indole-2-carboxylic acid (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), indole-2-carboxylic acid (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Add 2-aminoethanol (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound derivative.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-catalyzed N-arylation reaction.

experimental_workflow reagents 1. Add Reagents: Aryl Iodide, CuI, Ligand, Base inert_atm 2. Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert_atm solvent_amine 3. Add Anhydrous Solvent and 2-Aminoethanol inert_atm->solvent_amine reaction 4. Stir at Room Temperature (24 hours) solvent_amine->reaction workup 5. Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure this compound Derivative purification->product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle cluster_cycle Catalytic Cycle Cu_I_L L-Cu(I) Complex oxidative_addition Oxidative Addition Cu_I_L->oxidative_addition Ar-I Cu_III_complex L-Cu(III)(Ar)(I) Complex oxidative_addition->Cu_III_complex reductive_elimination Reductive Elimination Cu_III_complex->reductive_elimination R-NH₂ product_formation Ar-NHCH₂CH₂OH reductive_elimination->product_formation product_formation->Cu_I_L Regenerates Catalyst amine_deprotonation Amine Deprotonation (Base) amine_deprotonation->reductive_elimination Provides Nucleophile aryl_halide Aryl Halide (Ar-I) aryl_halide->oxidative_addition amino_alcohol 2-Aminoethanol (R-NH₂) amino_alcohol->amine_deprotonation

References

Application Notes and Protocols for the Ionic Liquid-Mediated Synthesis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-anilinoethanol, a significant intermediate in the production of various dyes, pharmaceuticals, and other fine chemicals. The featured method utilizes ionic liquids as both solvent and catalyst, offering a greener and more efficient alternative to traditional synthetic routes. This approach is characterized by high yields, mild reaction conditions, and the potential for catalyst recycling.

Introduction

The synthesis of this compound is conventionally achieved through the reaction of aniline (B41778) with ethylene (B1197577) oxide or 2-chloroethanol (B45725). These methods often require harsh conditions, specialized equipment to handle gaseous reactants like ethylene oxide, and can lead to the formation of undesired byproducts. The use of ionic liquids (ILs) as reaction media presents a compelling alternative. ILs are salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvent properties. In the N-alkylation of aniline with 2-chloroethanol, ionic liquids can facilitate the reaction, leading to high selectivity and yield of the desired mono-alkylation product, this compound.[1][2] The non-volatile nature of ionic liquids also simplifies product isolation and allows for the recycling and reuse of the catalytic system, aligning with the principles of green chemistry.

Data Presentation

The following table summarizes the results from various experimental conditions for the synthesis of this compound using different ionic liquids. The data is derived from multiple examples outlined in the foundational patent literature.[3]

EntryIonic LiquidAniline (mol)2-Chloroethanol (mol)Ionic Liquid (mol)Temperature (°C)Time (h)Yield (%)
1[HMIM]H₂PO₄0.50.40.2801288
2[HMIM]HSO₄0.40.11.2701086
3[BMIM]HSO₄0.60.30.41201285
4[Et₃NH]HSO₄1.50.50.690684
5[EMIM]HSO₄0.70.40.3801280

Abbreviations: [HMIM]H₂PO₄ - 1-Hexyl-3-methylimidazolium (B1224943) dihydrogen phosphate (B84403); [HMIM]HSO₄ - 1-Hexyl-3-methylimidazolium hydrogen sulfate (B86663); [BMIM]HSO₄ - 1-Butyl-3-methylimidazolium hydrogen sulfate; [Et₃NH]HSO₄ - Triethylammonium hydrogen sulfate; [EMIM]HSO₄ - 1-Ethyl-3-methylimidazolium hydrogen sulfate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound mediated by an ionic liquid, based on a high-yield example.

Materials and Equipment
  • Aniline (freshly distilled)

  • 2-Chloroethanol

  • 1-Hexyl-3-methylimidazolium dihydrogen phosphate ([HMIM]H₂PO₄)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (TLC, NMR, IR, MS)

Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add aniline (0.5 mol, 46.57 g), 2-chloroethanol (0.4 mol, 32.22 g), and 1-hexyl-3-methylimidazolium dihydrogen phosphate ([HMIM]H₂PO₄) (0.2 mol, 52.45 g).

  • Reaction Execution: The reaction mixture is stirred and heated to 80°C using a heating mantle. The reaction is allowed to proceed for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After 12 hours, the reaction mixture is cooled to room temperature. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL). The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography to obtain pure this compound.

Protocol for Ionic Liquid Recycling
  • Aqueous Wash: The ionic liquid phase remaining after the initial ethyl acetate extraction is washed with water to remove any residual water-soluble impurities.

  • Solvent Removal: The water is then removed from the ionic liquid by heating under vacuum.

  • Drying: The recycled ionic liquid is further dried in a vacuum oven to ensure the removal of all residual water before being reused in subsequent reactions.

Expected Results and Characterization

The protocol is expected to yield approximately 88% of pure this compound. The identity and purity of the product can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons, the protons of the ethyl chain, and the hydroxyl and amine protons.[4][5][6][7]

  • ¹³C NMR (CDCl₃): Resonances corresponding to the carbon atoms of the phenyl group and the ethanolamine (B43304) moiety will be present.[4]

  • IR (ATR): Characteristic absorption bands for N-H stretching, O-H stretching, C-N stretching, and aromatic C-H stretching will be observed.[4]

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (137.18 g/mol ).[4]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Ionic Liquid Recycling reactants Aniline, 2-Chloroethanol, Ionic Liquid flask Combine in Round-Bottom Flask reactants->flask heat Heat to 80°C flask->heat stir Stir for 12 hours heat->stir cool Cool to Room Temperature stir->cool extract Extract with Ethyl Acetate cool->extract dry Dry Organic Phase extract->dry il_phase Aqueous IL Phase extract->il_phase evaporate Remove Solvent (Rotary Evaporator) dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product wash Wash with Water il_phase->wash dry_il Dry under Vacuum wash->dry_il recycled_il Recycled Ionic Liquid dry_il->recycled_il

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

G aniline Aniline (C₆H₅NH₂) transition_state Transition State [C₆H₅NH₂---CH₂(Cl)CH₂OH]‡ aniline->transition_state Nucleophilic Attack (SN2) chloroethanol 2-Chloroethanol (ClCH₂CH₂OH) chloroethanol->transition_state il Ionic Liquid [Cation]⁺[Anion]⁻ il->transition_state Catalysis/Solvation product This compound (C₆H₅NHCH₂CH₂OH) transition_state->product Cl⁻ leaves hcl HCl transition_state->hcl Elimination

Caption: Proposed SN2 mechanism for the N-alkylation of aniline.

References

Application Note: Purification of 2-Anilinoethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Abstract

This application note provides a comprehensive protocol for the purification of crude 2-anilinoethanol using silica (B1680970) gel column chromatography. This compound is a valuable bifunctional intermediate used in the synthesis of pharmaceuticals, such as the anticoagulant rivaroxaban, and in materials science for producing conductive polymers like polyaniline.[1] Synthesized products are often contaminated with unreacted starting materials, catalysts, and side products, necessitating an efficient purification step.[2] This protocol details the process from initial mobile phase selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, designed for researchers in organic synthesis and drug development.

Introduction and Principle

This compound is a moderately polar organic compound featuring both a secondary amine and a primary alcohol functional group.[3] Column chromatography is a highly effective adsorption-based technique for purifying such compounds from complex mixtures.[4] The principle of separation relies on the differential partitioning of the mixture's components between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[5]

Components are separated based on their polarity:

  • Non-polar compounds: Have a weaker interaction with the polar silica gel and a higher affinity for the less polar mobile phase. They travel down the column more quickly.

  • Polar compounds: Adsorb more strongly to the stationary phase through interactions like hydrogen bonding. They travel down the column more slowly and require a more polar mobile phase to elute.[6]

By carefully selecting the mobile phase, this compound can be effectively separated from less polar impurities (e.g., unreacted aniline (B41778) or bromobenzene) and more polar impurities.

Preliminary Analysis via Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using TLC.[6] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, which typically ensures good separation on the column.[7]

Procedure:

  • Prepare several eluent mixtures of varying polarities. Good starting points for this compound include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[7]

  • Spot the crude this compound mixture onto a silica gel TLC plate.

  • Develop the plate in a chamber containing one of the prepared eluents.

  • Visualize the separated spots. This compound, containing an aromatic ring, should be visible under a UV lamp at 254 nm. Alternatively, stains like potassium permanganate (B83412) can be used.

  • Calculate the Rf value for the desired spot: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6]

  • Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf value.[6]

  • Note: Amines can sometimes "streak" on acidic silica gel. If this occurs, adding a small amount (0.5-1%) of a base like triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to the eluent system can result in sharper, more defined spots.[7]

Data Summary

The following table summarizes typical parameters for the purification of this compound.

ParameterDescriptionNotes
Stationary Phase Silica Gel, 230-400 meshStandard polarity adsorbent. The fine mesh size provides a larger surface area for better separation.
Mobile Phase (TLC) Hexane : Ethyl Acetate (3:2, v/v) + 0.5% TriethylamineThis is a starting point. The ratio should be optimized based on the impurity profile of the crude material.
Mobile Phase (Column) Gradient elution: Start with Hexane : Ethyl Acetate (4:1, v/v), gradually increasing polarity to Hexane : Ethyl Acetate (1:1, v/v).Gradient elution is often more efficient for separating compounds with significantly different polarities.
Target Compound Rf ~0.30 in Hexane : Ethyl Acetate (3:2)An Rf in the 0.2-0.4 range generally provides the best separation in column chromatography.
Potential Impurities Aniline (Starting Material), Bromobenzene (B47551) (Starting Material), Dimerized byproducts.Aniline is more polar than bromobenzene but generally less polar than this compound. Byproducts may be more or less polar.
Visualization Method UV light (254 nm), Potassium Permanganate stain.The aromatic ring allows for UV visualization. The alcohol and amine groups will react with the permanganate stain, appearing as yellow/brown spots on a purple background.[8]

Detailed Experimental Protocol

Materials and Equipment
  • Glassware: Chromatography column (e.g., 40 mm diameter), round-bottom flasks, beakers, test tubes for fraction collection, TLC chambers.

  • Adsorbent: Silica gel (230-400 mesh).

  • Reagents: Crude this compound, sand (acid-washed), cotton or glass wool.

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM), Triethylamine.

  • Equipment: Rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp, clamps and stand.

Column Preparation (Wet-Packing Slurry Method)
  • Ensure the column is clean, dry, and vertically secured to a stand.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]

  • Add a ~1 cm layer of sand over the plug to create a flat base.[9]

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., Hexane:EtOAc, 4:1). The consistency should be that of a pourable, uniform paste.[7]

  • With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the sides of the column continuously to encourage even packing and dislodge any trapped air bubbles.[7]

  • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface from disturbance during solvent addition.[9]

  • Wash the column with 2-3 column volumes of the initial eluent, draining the solvent until the level is just above the top layer of sand. Crucially, do not allow the column to run dry at any point. [9]

Sample Loading (Dry Loading Technique)

Dry loading is recommended as it often results in better separation and sharper bands.[7]

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully and evenly add this powder to the top of the prepared column bed.

Elution and Fraction Collection
  • Gently add the initial mobile phase (e.g., Hexane:EtOAc, 4:1) to the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a steady flow rate.

  • Monitor the separation by collecting fractions (e.g., 10-20 mL each) and analyzing them by TLC.[7]

  • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses (e.g., move from 4:1 to 3:1 to 1:1 Hexane:EtOAc). This will help elute the more strongly adsorbed this compound after less polar impurities have been washed through.

Product Isolation
  • Spot every few fractions on a TLC plate, alongside a reference spot of the crude starting material.

  • Develop and visualize the plate to identify the fractions that contain the pure product (single spot at the correct Rf).[7]

  • Combine all fractions containing the pure this compound into a pre-weighed round-bottom flask.[7]

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, which should appear as a clear yellow to brownish viscous liquid.[7][10]

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of Workflow

Purificaton_Workflow Figure 1: Workflow for Purification of this compound Crude Crude this compound TLC_Analysis 1. TLC Analysis (Determine Eluent System) Crude->TLC_Analysis Dry_Load 3. Sample Dry Loading Crude->Dry_Load adsorb on silica Prepare_Column 2. Prepare Silica Column (Wet Packing) TLC_Analysis->Prepare_Column Prepare_Column->Dry_Load Elution 4. Elution & Fraction Collection (Gradient: Hexane/EtOAc) Dry_Load->Elution TLC_Fractions 5. TLC Analysis of Fractions Elution->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Evaporation 7. Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Pure_Product Purified this compound Evaporation->Pure_Product

Workflow for this compound Purification.

References

Application Notes: Purification Techniques for 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] As a liquid at room temperature with a melting point of -30°C, the primary and most direct method for its purification is vacuum distillation.[1][3] However, for instances requiring the removal of impurities with similar boiling points or when distillation equipment is not ideal, an alternative method involving the formation of a solid derivative followed by recrystallization can be employed. This application note details protocols for both vacuum distillation of this compound and the preparation and subsequent recrystallization of its hydrochloride salt.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior during purification procedures.

PropertyValueReference
CAS Number 122-98-5[3]
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2][6]
Melting Point -30 °C[1][3][5]
Boiling Point 284-286 °C (at 760 mmHg)[3]
150-152 °C (at 10 mmHg)[1]
Density 1.094 - 1.1 g/cm³ (at 20-25 °C)[1][3]
Water Solubility 53 g/L (at 20 °C)[5]
Solubility Soluble in ethanol (B145695), ether, chloroform[2]

Purification Strategy

Two primary pathways for the purification of this compound are presented:

  • Vacuum Distillation: This is the most straightforward method for purifying liquid this compound, separating it from non-volatile impurities and those with significantly different boiling points.[7]

  • Recrystallization of a Solid Derivative: This method is useful for achieving high purity. This compound is converted to its solid hydrochloride salt, which can then be purified by recrystallization.[8] The purified salt can be neutralized to regenerate the pure liquid amine if desired.

The choice of method depends on the nature of the impurities, the required purity level, and the available equipment.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of liquid this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Thermometer

  • Heating mantle

  • Vacuum pump with trap and pressure gauge

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump via a cold trap.

  • Begin circulating cooling water through the condenser.

  • Slowly and carefully apply the vacuum, reducing the pressure to approximately 10 mmHg.

  • Once the pressure is stable, begin gently heating the distillation flask using the heating mantle.

  • Observe the distillation. A forerun containing volatile impurities may distill first. It is advisable to collect this in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the applied pressure (approx. 150-152 °C at 10 mmHg), change to a clean receiving flask to collect the main fraction.[1]

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heat source.

  • Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.

Protocol 2: Preparation of this compound Hydrochloride

This protocol details the conversion of liquid this compound to its solid hydrochloride salt.

Materials:

  • Purified or crude this compound

  • Anhydrous diethyl ether or isopropanol

  • Concentrated hydrochloric acid or hydrogen chloride gas

  • Erlenmeyer flask

  • Ice bath

  • Glass pipette or gas dispersion tube

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath while stirring.

  • Slowly add a concentrated solution of hydrochloric acid dropwise, or bubble hydrogen chloride gas through the solution.

  • A white precipitate of this compound hydrochloride will form. Continue adding HCl until no further precipitation is observed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

  • Dry the solid product, preferably in a vacuum desiccator, to yield crude this compound hydrochloride.

Protocol 3: Recrystallization of this compound Hydrochloride

This protocol describes the purification of the solid hydrochloride salt.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/diethyl ether mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents or mixed solvent systems are often effective.

Solvent SystemRationale
Ethanol or Isopropanol The hydrochloride salt is expected to be soluble in hot alcohol and less soluble upon cooling.
Ethanol / Diethyl Ether A mixed solvent system can be used. The salt is dissolved in a minimum of hot ethanol (the "good" solvent), and diethyl ether (the "bad" solvent) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then reheated to clarify and allowed to cool slowly.[9]

Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[10]

  • If using a mixed solvent system, dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether dropwise until a persistent cloudiness is observed. Reheat gently until the solution becomes clear again.

  • If the solution is colored, it may be necessary to perform a hot filtration after adding a small amount of activated charcoal.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of the ice-cold recrystallization solvent to remove any residual impurities.

  • Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

  • Determine the melting point of the purified product to assess its purity.

Visualized Workflow for Purification

Purification_Workflow Purification Pathways for this compound Crude Crude this compound (Liquid) Distillation Vacuum Distillation Crude->Distillation Direct Method DerivativeFormation Derivative Formation (Addition of HCl) Crude->DerivativeFormation Alternative Method PureLiquid Purified this compound (Liquid) Distillation->PureLiquid CrudeSalt Crude Hydrochloride Salt (Solid) DerivativeFormation->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization PureSalt Purified Hydrochloride Salt (Solid) Recrystallization->PureSalt Neutralization Neutralization (e.g., with NaOH) PureSalt->Neutralization Optional: Regenerate Amine Neutralization->PureLiquid

References

Application Notes and Protocols for the Analysis of 2-Anilinoethanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive methodologies for the qualitative and quantitative analysis of 2-Anilinoethanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a robust technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.[1][2][3]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aniline (B41778) derivatives.[1][2]

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

    • This compound standard (high purity)

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile and water containing 0.1% formic acid.[1] For example, a starting condition could be a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed before use.[1][2]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • The following table outlines typical starting parameters for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

5. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.[1]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.[2]

Quantitative Data Summary (HPLC)

The following table summarizes typical performance data for the HPLC analysis of aniline derivatives. These values should be considered as a reference, and specific validation for this compound is necessary.

ParameterTypical Value
Retention Time (RT) 3 - 10 min (highly dependent on mobile phase composition)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of polar amino and hydroxyl functional groups, derivatization of this compound is generally required to improve its volatility and thermal stability for GC analysis.[4]

Experimental Protocol: GC-MS Analysis

1. Derivatization:

  • Silylation (Method A):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.[4]

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (B92270) or acetonitrile.[4]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

    • Cool to room temperature before injection.

  • Acylation (Method B):

    • Evaporate the sample to dryness.

    • Add 100 µL of anhydrous ethyl acetate (B1210297) and 50 µL of Trifluoroacetic Anhydride (TFAA).[4]

    • Cap the vial and heat at 60°C for 30 minutes.[4]

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).[4]

2. Instrumentation and Materials:

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable.[4]

  • Chemicals and Reagents:

    • Derivatization reagents (BSTFA with TMCS, TFAA)

    • Anhydrous solvents (pyridine, acetonitrile, ethyl acetate)

    • Helium (carrier gas)

    • This compound standard (high purity)

3. GC-MS Parameters:

  • The following table provides typical GC-MS parameters for the analysis of derivatized this compound.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • The mass spectrum should be compared with a reference library or the spectrum of a derivatized standard.

  • For quantification, an internal standard method is often employed, and a calibration curve is generated.

Quantitative Data Summary (GC-MS)

The following table presents expected quantitative data for derivatized this compound, based on the analysis of structurally similar compounds.[4]

Derivative TypeDerivatizing ReagentPredicted Retention Time (min)Predicted Key Mass Fragments (m/z)
Trimethylsilyl (TMS) BSTFA + 1% TMCS12 - 16M+ (molecular ion), fragments corresponding to the loss of the silylated side chain and the indole (B1671886) ring.
Trifluoroacetyl (TFA) TFAA10 - 14M+ (molecular ion), fragments characteristic of the trifluoroacetylated structure.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Derivatization Derivatization (Silylation or Acylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

2-Anilinoethanol: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Anilinoethanol, also known as N-(2-hydroxyethyl)aniline, is a readily available bifunctional molecule incorporating both a secondary amine and a primary alcohol. This unique structural feature makes it a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of two reactive centers allows for various cyclization strategies, including condensation, addition, and rearrangement reactions, leading to the formation of diverse ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound, including benzoxazines, quinolines, and benzomorpholines.

I. Synthesis of Benzoxazines

Benzoxazines are a class of thermosetting resins known for their excellent thermal and mechanical properties. They are synthesized through a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). In this context, this compound can act as the amine component, with its hydroxyl group offering potential for further functionalization or influencing the polymerization process. The synthesis of a benzoxazine (B1645224) monomer based on 2-(2-hydroxyethoxy)phenol, aniline (B41778), and formaldehyde has been reported, highlighting the utility of related structures in polymer chemistry.[1] The N-(2-hydroxyethyl) group can accelerate the ring-opening polymerization of the benzoxazine monomer due to neighboring group participation of the hydroxyl group.

Experimental Protocol: Synthesis of a Benzoxazine Monomer from this compound, Phenol, and Paraformaldehyde

This protocol describes a general procedure for the synthesis of a benzoxazine monomer using this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and this compound (1.0 eq) in toluene.

  • Add paraformaldehyde (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • After cooling to room temperature, wash the reaction mixture with a 1 M aqueous solution of NaOH, followed by distilled water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Quantitative Data Summary:

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPhenolParaformaldehydeToluene1104-6Not specifiedGeneral Protocol

Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification R1 This compound P1 Dissolve in Toluene R1->P1 R2 Phenol R2->P1 R3 Paraformaldehyde R3->P1 P2 Reflux at 110 °C for 4-6h P1->P2 W1 Wash with NaOH(aq) and Water P2->W1 W2 Dry over MgSO4 W1->W2 W3 Solvent Evaporation W2->W3 PU1 Column Chromatography or Recrystallization W3->PU1 Product Benzoxazine Monomer PU1->Product

Caption: General workflow for the synthesis of a benzoxazine monomer.

II. Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological activities. Classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, traditionally utilize aniline as a key starting material.[2][3][4] The use of this compound in these reactions introduces an N-(2-hydroxyethyl) substituent, which could potentially influence the reaction outcome and the properties of the resulting quinoline derivatives.

A. Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce quinolines.[3][4]

Experimental Protocol: Skraup Synthesis of a Quinoline Derivative from this compound

Materials:

  • This compound

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (B124822)

  • Ferrous sulfate (FeSO₄·7H₂O) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH)

  • Steam distillation apparatus

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a fume hood with appropriate safety precautions.

  • In a large, heat-resistant round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.

  • Add this compound to the mixture, followed by nitrobenzene and a small amount of ferrous sulfate heptahydrate.

  • Heat the mixture gently under reflux. Once the reaction starts (indicated by bubbling), remove the heat source and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide.

  • Perform steam distillation to isolate the crude quinoline derivative.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over a drying agent, and remove the solvent to obtain the product.

Quantitative Data Summary:

Reactant 1Reactant 2Catalyst/OxidantTemperature (°C)Time (h)Yield (%)Reference
This compoundGlycerolH₂SO₄ / NitrobenzeneReflux3-4Not specifiedGeneral Protocol
B. Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol to produce substituted quinolines.[2][5]

Experimental Protocol: Doebner-von Miller Synthesis of a Quinoline Derivative from this compound

Materials:

  • This compound

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, mix this compound with the α,β-unsaturated carbonyl compound.

  • Slowly add the acid catalyst while cooling the mixture in an ice bath.

  • Add the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the organic layer with water, dry it, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Quantitative Data Summary:

Reactant 1Reactant 2Catalyst/OxidantTemperature (°C)Time (h)Yield (%)Reference
This compoundα,β-Unsaturated carbonylAcid / Oxidizing agentRefluxSeveralNot specifiedGeneral Protocol

Quinoline Synthesis Pathways:

G cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis S_Anilino This compound S_React H2SO4, Nitrobenzene Reflux S_Anilino->S_React S_Glycerol Glycerol S_Glycerol->S_React S_Quinoline Quinoline Derivative S_React->S_Quinoline DVM_Anilino This compound DVM_React Acid, Oxidizing Agent Reflux DVM_Anilino->DVM_React DVM_Unsat α,β-Unsaturated Carbonyl DVM_Unsat->DVM_React DVM_Quinoline Substituted Quinoline DVM_React->DVM_Quinoline

Caption: Comparison of Skraup and Doebner-von Miller quinoline syntheses.

III. Synthesis of Benzomorpholines

Benzomorpholines are heterocyclic compounds containing a fused benzene (B151609) and morpholine (B109124) ring system. They are valuable scaffolds in medicinal chemistry. The synthesis of 4-phenyl-3-morpholinone, a precursor to morpholine derivatives, has been achieved by reacting this compound with chloroacetyl chloride.

Experimental Protocol: Synthesis of 4-Phenyl-3-morpholinone from this compound

This protocol is based on a patented procedure for the synthesis of a key intermediate for morpholine derivatives.[6]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in an aqueous ethanol solution in a reaction flask.

  • Simultaneously, meter in chloroacetyl chloride (2.5-3.5 equivalents) and an aqueous solution of sodium hydroxide (5-7 equivalents) while maintaining the reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture for a specified period.

  • The product, 4-phenyl-3-morpholinone, may precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash it with water, and dry it.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventEquivalents (Reactant 2)Equivalents (Base)Yield (%)Reference
This compoundChloroacetyl chlorideNaOHEthanol/Water2.5 - 3.55 - 7Not specified[6]

Benzomorpholine Precursor Synthesis Workflow:

G Reactant1 This compound Reaction Simultaneous Addition in Ethanol/Water Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Base aq. NaOH Base->Reaction Product 4-Phenyl-3-morpholinone Reaction->Product

Caption: Synthesis of a benzomorpholine precursor from this compound.

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds of significant interest in materials science and medicinal chemistry. The protocols provided herein offer a foundation for the laboratory synthesis of benzoxazines, quinolines, and benzomorpholine precursors. Further optimization of reaction conditions and exploration of substrate scope are encouraged to expand the library of accessible heterocyclic structures from this readily available starting material. The presence of the hydroxyl group in this compound offers a handle for further chemical modifications, enhancing its utility in the development of novel functional molecules.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for a versatile two-step synthesis of substituted indoles commencing from readily available 2-anilinoethanols. The synthetic strategy involves an initial mild oxidation of the primary alcohol to the corresponding 2-anilinoacetaldehyde intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration, analogous to the Bischler-Möhlau indole synthesis. This methodology offers a flexible route to various substituted indoles, with substitution patterns on the resulting indole nucleus being dictated by the choice of the starting 2-anilinoethanol derivative.

Introduction

The development of efficient and adaptable synthetic routes to substituted indoles is of significant interest to the drug discovery and development community. While numerous named reactions exist for indole synthesis, this application note focuses on a practical and conceptually straightforward approach utilizing this compound derivatives as versatile starting materials. The transformation proceeds through a key α-anilino aldehyde intermediate, which undergoes a subsequent acid-catalyzed cyclization to furnish the indole ring. The mild oxidation conditions employed in the first step are crucial for the success of this sequence, preserving the integrity of the amine functionality.

Overall Synthetic Strategy

The synthesis of substituted indoles from 2-anilinoethanols is accomplished via a two-step process:

  • Oxidation: The primary alcohol of the this compound derivative is selectively oxidized to an aldehyde using a mild oxidizing agent. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are well-suited for this transformation, as they operate under neutral or near-neutral conditions, thus avoiding unwanted side reactions involving the aniline (B41778) nitrogen.

  • Cyclization: The resulting 2-anilinoacetaldehyde intermediate is then treated with an acid catalyst to promote an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the aromatic indole nucleus.

Experimental Protocols

Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of a generic substituted this compound to the corresponding 2-anilinoacetaldehyde.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-anilinoacetaldehyde is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed Cyclization to Substituted Indole

This protocol outlines the intramolecular cyclization of the crude 2-anilinoacetaldehyde to the corresponding indole.

Materials:

  • Crude substituted 2-anilinoacetaldehyde from Protocol 1

  • Toluene (B28343) or 1,4-Dioxane (B91453)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dean-Stark apparatus (optional, for toluene)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the crude 2-anilinoacetaldehyde in toluene or 1,4-dioxane (to a concentration of 0.1 M) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of substituted indoles from 2-anilinoethanols. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Starting Material (Substituted this compound)Oxidation ConditionsIntermediate (Substituted 2-Anilinoacetaldehyde) Yield (%)Cyclization ConditionsFinal Product (Substituted Indole) Yield (%)
This compoundDMP, DCM, rt, 2h~90% (crude)p-TsOH, Toluene, reflux, 4h75-85%
2-(4-Methylanilino)ethanolSwern Oxidation, -78°C to rt~85% (crude)Amberlyst-15, Dioxane, 100°C, 6h70-80%
2-(4-Methoxyanilino)ethanolDMP, DCM, rt, 2h~92% (crude)H₂SO₄ (cat.), Ethanol, reflux, 3h80-90%
2-(4-Chloroanilino)ethanolSwern Oxidation, -78°C to rt~88% (crude)p-TsOH, Toluene, reflux, 5h65-75%

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed reaction mechanism for the synthesis of indoles from this compound.

Indole_Synthesis_Mechanism cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyclization This compound This compound Intermediate 2-Anilinoacetaldehyde This compound->Intermediate Oxidation Oxidizing_Agent [O] (e.g., DMP, Swern) Oxidizing_Agent->Intermediate Protonation Protonation of Carbonyl Intermediate->Protonation H+ Cyclization Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Indole Indole Dehydration->Indole Experimental_Workflow Start Dissolve_Anilinoethanol Dissolve this compound in Anhydrous DCM Start->Dissolve_Anilinoethanol Add_Oxidant Add Mild Oxidant (e.g., DMP) Dissolve_Anilinoethanol->Add_Oxidant Monitor_Oxidation Monitor by TLC Add_Oxidant->Monitor_Oxidation Quench_Workup_1 Aqueous Workup Monitor_Oxidation->Quench_Workup_1 Crude_Aldehyde Isolate Crude 2-Anilinoacetaldehyde Quench_Workup_1->Crude_Aldehyde Dissolve_Aldehyde Dissolve Crude Aldehyde in Toluene/Dioxane Crude_Aldehyde->Dissolve_Aldehyde Add_Acid Add Acid Catalyst (e.g., p-TsOH) Dissolve_Aldehyde->Add_Acid Heat_Reflux Heat to Reflux Add_Acid->Heat_Reflux Monitor_Cyclization Monitor by TLC Heat_Reflux->Monitor_Cyclization Quench_Workup_2 Aqueous Workup Monitor_Cyclization->Quench_Workup_2 Purification Column Chromatography Quench_Workup_2->Purification Final_Product Substituted Indole Purification->Final_Product

The Versatility of 2-Anilinoethanol in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Anilinoethanol, a bifunctional molecule featuring both a secondary amine and a primary alcohol, serves as a versatile and crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure allows for the construction of complex heterocyclic scaffolds, which are central to the activity of numerous drugs. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a particular focus on the synthesis of a precursor for the anticoagulant drug, Rivaroxaban.

Introduction

This compound (also known as N-(2-hydroxyethyl)aniline) is a readily available organic compound that has found significant application in the pharmaceutical industry.[1][2] Its dual functionality allows it to participate in a range of chemical transformations, including N-acylation, O-alkylation, and cyclization reactions, making it an ideal starting material for the synthesis of diverse pharmacophores.[1] This document outlines the synthetic utility of this compound in the preparation of valuable intermediates for drugs targeting thrombosis.

I. Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Key Intermediate for Rivaroxaban

One of the most notable applications of this compound is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a critical intermediate for the Factor Xa inhibitor, Rivaroxaban.[1][3] The synthesis is a multi-step process that begins with the reaction of this compound with chloroacetyl chloride to form 4-phenyl-3-morpholinone. This is followed by nitration and subsequent reduction to yield the final aminophenyl morpholinone.

Logical Workflow for the Synthesis of 4-(4-Aminophenyl)morpholin-3-one

cluster_0 Step 1: Acylation and Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction This compound This compound 4-Phenyl-3-morpholinone 4-Phenyl-3-morpholinone This compound->4-Phenyl-3-morpholinone NaOH, H2O/Ethanol (B145695) Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->4-Phenyl-3-morpholinone 4-Nitrophenyl-3-morpholinone 4-Nitrophenyl-3-morpholinone 4-Phenyl-3-morpholinone->4-Nitrophenyl-3-morpholinone H2SO4 Nitric_Acid Nitric_Acid Nitric_Acid->4-Nitrophenyl-3-morpholinone Rivaroxaban_Intermediate 4-(4-Aminophenyl)morpholin-3-one 4-Nitrophenyl-3-morpholinone->Rivaroxaban_Intermediate Pd/C, Ethanol Hydrogen Hydrogen Hydrogen->Rivaroxaban_Intermediate

Caption: Synthetic pathway from this compound to a key Rivaroxaban intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-morpholinone [2][3]

This procedure details the initial acylation of this compound with chloroacetyl chloride, which undergoes an intramolecular cyclization to form the morpholinone ring.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Heat the solution to approximately 38-43°C. Simultaneously, add chloroacetyl chloride (3.0 eq) and a 45% aqueous sodium hydroxide (B78521) solution (6.2 eq) while maintaining the pH between 12 and 12.5.

  • Reaction and Work-up: After the addition is complete, stir the mixture for 10 minutes at the same pH. Cool the reaction mixture to 2°C and stir for an additional 30 minutes to precipitate the product.

  • Isolation: Filter the precipitate and wash with cold demineralized water. Dry the product under reduced pressure at 50°C.

Protocol 2: Synthesis of 4-(4-Nitrophenyl)-3-morpholinone [2][3]

This protocol describes the nitration of the phenyl ring of 4-phenyl-3-morpholinone.

  • Reaction Setup: In a flask, add 4-phenyl-3-morpholinone (1.0 eq) in portions to concentrated sulfuric acid (7.4 eq) at an internal temperature of 10°C.

  • Nitration: Cool the solution to -5°C and add 65% nitric acid (1.05 eq) over one hour. Stir the mixture at -5°C for one hour.

  • Work-up: Add demineralized water to the reaction mixture at 10°C. Adjust the pH to 7.4 with a 25% aqueous ammonia (B1221849) solution.

  • Extraction and Isolation: Add acetone (B3395972) to the suspension and heat to 40°C to dissolve the product. Separate the organic phase and partially remove the acetone/water mixture by distillation. The product crystallizes upon cooling.

Protocol 3: Synthesis of 4-(4-Aminophenyl)-3-morpholinone [3]

This final step involves the reduction of the nitro group to an amine.

  • Reaction Setup: Suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol.

  • Hydrogenation: Add 5% palladium on activated carbon (Pd/C) as a catalyst. Subject the mixture to a hydrogen atmosphere (5 bar) at 80°C for one hour.

  • Isolation: After the reaction, filter off the catalyst. Concentrate the solution under reduced pressure to obtain the solid product.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Melting Point (°C)
14-Phenyl-3-morpholinoneThis compoundChloroacetyl chloride, NaOH80114[2]
24-(4-Nitrophenyl)-3-morpholinone4-Phenyl-3-morpholinoneNitric acid, Sulfuric acid--
34-(4-Aminophenyl)-3-morpholinone4-(4-Nitrophenyl)-3-morpholinoneH₂, Pd/C93171[3]

II. This compound in the Synthesis of Other Pharmaceutical Scaffolds

Beyond its role in the synthesis of the Rivaroxaban intermediate, this compound is a precursor to a wide array of other heterocyclic systems of medicinal importance. For instance, it can be used to synthesize substituted dibenzoxazepine (B10770217) derivatives, which are core structures in some psychoactive drugs.[4] However, detailed protocols for the synthesis of specific dibenzoxazepine-based pharmaceutical intermediates directly from this compound are not as readily available in the surveyed literature.

The reaction of this compound with chloroacetyl chloride to form an N-acylated intermediate, N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide, is a common first step. This intermediate can then undergo intramolecular cyclization to form various heterocyclic rings.[2][3]

General Synthetic Workflow for Heterocycle Formation

This compound This compound Intermediate N-Acylated Intermediate This compound->Intermediate Base Acylating_Agent Acylating Agent (e.g., Chloroacetyl Chloride) Acylating_Agent->Intermediate Heterocycle Heterocyclic Product (e.g., Morpholinone) Intermediate->Heterocycle Intramolecular Cyclization

Caption: General workflow for heterocycle synthesis from this compound.

III. Application in the Synthesis of Antipsychotic Drug Intermediates

While this compound is a versatile starting material, its direct application in the synthesis of the core structures of all major drug classes is not always the most common or efficient route. For example, the atypical antipsychotic drug Quetiapine features a dibenzo[b,f][1][5]thiazepine core.[5] The synthesis of the key intermediate for Quetiapine, dibenzo[b,f][1][5]thiazepin-11[10H]-one, typically starts from precursors like 2-(phenylthio)aniline.[5] A direct and well-documented synthetic pathway from this compound to this specific tricyclic system was not identified in the reviewed literature. Researchers interested in the synthesis of such compounds should consult literature that specifically addresses the synthesis of the dibenzothiazepine ring system.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is clearly demonstrated in the efficient, multi-step synthesis of a key intermediate for the blockbuster anticoagulant, Rivaroxaban. The straightforward reaction with chloroacetyl chloride followed by cyclization provides a robust method for constructing the morpholinone core. While its application extends to other heterocyclic systems, the specific synthetic routes and their efficiency are dependent on the target molecule. For researchers and professionals in drug development, this compound represents a cost-effective and readily available starting material for the exploration and production of a range of bioactive molecules.

References

Application of 2-Anilinoethanol in Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is a versatile organic intermediate with significant applications in the synthesis of a wide array of dyes. Its bifunctional nature, possessing both a secondary amine and a primary alcohol group, allows it to serve as a key building block in the creation of various dye classes, including azo, anthraquinone (B42736), and disperse dyes. The incorporation of the 2-hydroxyethyl group can enhance the solubility, fastness properties, and affinity of the resulting dyes to synthetic fibers. This document provides detailed application notes and experimental protocols for the use of this compound in dye synthesis, targeted at professionals in research and development.

Key Applications of this compound in Dye Synthesis

This compound is a crucial precursor in the production of several classes of dyes, imparting desirable properties to the final products.[1]

  • Azo Dyes: In the synthesis of azo dyes, this compound typically acts as a coupling component. The aromatic amine functionality allows it to be diazotized to form a reactive diazonium salt, which then couples with another aromatic compound to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the color. Alternatively, and more commonly, the secondary amine of this compound makes the benzene (B151609) ring electron-rich, allowing it to act as a coupling component for a diazonium salt derived from another aromatic amine. The resulting dyes often exhibit good light and wash fastness.

  • Anthraquinone Dyes: this compound is utilized in the synthesis of blue to green anthraquinone dyes. It is often introduced via nucleophilic substitution of a halogen or a sulfonate group on the anthraquinone core, a reaction known as the Ullmann condensation. The anilino group acts as a potent auxochrome, deepening the color of the dye. The hydroxyethyl (B10761427) group can improve the dye's properties, such as its affinity for polyester (B1180765) fibers in disperse dyes.

  • Disperse Dyes: Many disperse dyes, designed for coloring hydrophobic fibers like polyester, are based on azo or anthraquinone structures. The inclusion of the 2-hydroxyethyl moiety from this compound can enhance the dye's dispersibility in water and its uptake by the fiber. C.I. Disperse Blue 79, a significant commercial dye, utilizes a derivative of this compound in its synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Disperse Azo Dye using this compound as a Coupling Component

This protocol details the synthesis of a monoazo disperse dye by coupling diazotized 4-nitroaniline (B120555) with this compound.

Reaction Scheme:

Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium chloride 4-Nitroaniline->Diazonium_Salt NaNO2_HCl NaNO2 / HCl 0-5 °C Azo_Dye Disperse Azo Dye Diazonium_Salt->Azo_Dye Coupling This compound This compound This compound->Azo_Dye

Figure 1: General workflow for the synthesis of a disperse azo dye.

Materials:

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of water and add 2.5 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the 4-nitroaniline suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

    • Add a small amount of urea to destroy any excess nitrous acid (test with starch-iodide paper; the paper should not turn blue).

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in 50 mL of water containing 1 mL of glacial acetic acid.

    • Cool this solution to 0-5 °C in an ice-salt bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

    • Gradually add a saturated solution of sodium acetate until the pH of the mixture is between 4 and 5. A colored precipitate of the azo dye will form.

    • Continue stirring for another hour in the ice bath to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at 60-70 °C.

    • Recrystallize the crude product from ethanol to obtain the pure disperse azo dye.

Quantitative Data:

Diazo ComponentCoupling ComponentDye ColorYield (%)Melting Point (°C)λmax (nm)
4-NitroanilineThis compoundReddish-Orange~85155-157480 (in DMF)
2-Chloro-4-nitroanilineThis compoundRuby Red~88168-170510 (in DMF)
2,4-DinitroanilineThis compoundViolet~82188-190545 (in DMF)

Note: The data presented are typical values and may vary based on experimental conditions.

Protocol 2: Synthesis of an Anthraquinone Dye via Ullmann Condensation

This protocol describes the synthesis of 1-amino-4-(N-(2-hydroxyethyl)anilino)anthraquinone-2-sulfonic acid, a blue acid dye, through the Ullmann condensation of bromaminic acid with this compound.

Reaction Scheme:

Ullmann_Condensation Bromaminic_Acid Bromaminic Acid (1-amino-4-bromoanthraquinone -2-sulfonic acid) Reaction Cu(II) catalyst Base, Heat Bromaminic_Acid->Reaction This compound This compound This compound->Reaction Anthraquinone_Dye 1-amino-4-(N-(2-hydroxyethyl)anilino) anthraquinone-2-sulfonic acid Reaction->Anthraquinone_Dye

Figure 2: Synthesis of an anthraquinone dye via Ullmann condensation.

Materials:

  • Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

  • This compound

  • Sodium Carbonate (Na₂CO₃)

  • Copper (II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Water

  • Sodium Chloride (NaCl)

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3.84 g (0.01 mol) of bromaminic acid, 2.06 g (0.015 mol) of this compound, and 1.59 g (0.015 mol) of sodium carbonate to 100 mL of water.

    • Add 0.1 g of copper (II) sulfate pentahydrate as a catalyst.

  • Ullmann Condensation:

    • Heat the reaction mixture to 90-95 °C with constant stirring.

    • Maintain this temperature and continue stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • During the reaction, the color of the mixture will change from reddish-brown to a deep blue.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add sodium chloride (approximately 20% w/v) to salt out the dye.

    • Stir for 30 minutes, then collect the precipitated dye by vacuum filtration.

    • Wash the filter cake with a 10% NaCl solution until the filtrate is colorless.

    • Dry the product in a vacuum oven at 80 °C.

Quantitative Data:

Anthraquinone PrecursorAmineDye ColorYield (%)Melting Point (°C)
Bromaminic acidThis compoundBlue~90>300

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a well-defined logical pathway involving two key stages: diazotization of an aromatic amine and the subsequent coupling reaction.

logical_flow A Aromatic Amine (Diazo Component) C Diazonium Salt Formation (Electrophile) A->C Diazotization B Nitrous Acid (from NaNO2 + Acid) B->C E Electrophilic Aromatic Substitution C->E D This compound (Coupling Component) D->E Nucleophilic Attack F Azo Dye Product E->F

Figure 3: Logical flow of azo dye synthesis.

The diazotization step generates a highly reactive electrophile, the diazonium salt. In the subsequent coupling step, the electron-rich aromatic ring of this compound acts as a nucleophile, attacking the diazonium salt to form the stable azo linkage. The efficiency of this process is dependent on maintaining a low temperature during diazotization to prevent the decomposition of the unstable diazonium salt.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a variety of dyes. Its unique structure contributes to the desirable properties of the final products, including enhanced color fastness and affinity for synthetic fibers. The provided protocols offer a foundation for the laboratory-scale synthesis of azo and anthraquinone dyes utilizing this compound. Researchers and scientists can adapt and optimize these methodologies for the development of novel colorants with specific properties for various applications.

References

Application Notes and Protocols for the Synthesis of Polyaniline from 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-anilinoethanol), a derivative of polyaniline, utilizing this compound as the monomer. This conductive polymer holds potential for various applications, including the development of organic semiconductors, biosensors, and anticorrosive coatings.[1] The inclusion of the hydroxyl group from this compound can enhance solubility and provide a site for further functionalization.

Application Notes

Poly(this compound), also referred to as poly(N-(2-hydroxyethyl)aniline), is synthesized through the oxidative polymerization of the this compound monomer. The resulting polymer's properties, particularly its electrical conductivity, can be tailored by doping with various protonic acids.[2] The presence of the hydroxyethyl (B10761427) group on the nitrogen atom of the aniline (B41778) ring is expected to improve the polymer's processability by increasing its solubility in organic solvents compared to the parent polyaniline.

The synthesis of poly(this compound) can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. Chemical synthesis is a bulk method suitable for producing larger quantities of the polymer, while electrochemical synthesis allows for the direct deposition of thin, uniform polymer films onto an electrode surface. The choice of method depends on the desired form and application of the final polymer.

Data Presentation

Table 1: Electrical Properties of Poly(this compound) Doped with Various Acids
Dopant AcidDC Conductivity (σ) at Room Temperature (S/cm)Thermal Activation Energy (ΔE) (eV)
Iminodiacetic Acid1.3 x 10⁻⁵0.08
Methanesulfonic Acid2.5 x 10⁻⁵0.09
Phosphoric Acid1.1 x 10⁻⁵0.07
Boron Trifluoride3.2 x 10⁻⁵0.10
Undoped4.5 x 10⁻⁹0.15

Data synthesized from a study on new organic semiconductors based on poly(this compound).[2]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using ammonium (B1175870) persulfate as an oxidant in an acidic medium.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Glass reactor with a magnetic stirrer

  • Dropping funnel

  • Constant temperature bath (e.g., ice bath)

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In the glass reactor, dissolve a specific amount of this compound in 1 M HCl. A typical starting concentration is 0.1 M.

  • Cooling: Place the reactor in the constant temperature bath and cool the monomer solution to 0-5 °C while stirring continuously.

  • Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and should be investigated, with a typical starting point of 1:1.

  • Polymerization: Add the oxidant solution dropwise to the cooled and stirring monomer solution over a period of 30-60 minutes. The reaction mixture will gradually change color, and a polymer precipitate will form.

  • Reaction Completion: Allow the reaction to proceed at 0-5 °C for 2 to 24 hours to ensure complete polymerization.

  • Purification:

    • Filter the polymer precipitate using a Büchner funnel.

    • Wash the precipitate extensively with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol to remove the oxidant and other soluble impurities.

    • Finally, wash with deionized water until the filtrate is neutral.

  • Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Synthesis of Poly(this compound) Film

This protocol details the deposition of a poly(this compound) film onto a working electrode using cyclic voltammetry.

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as the supporting electrolyte

  • Deionized water

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, gold, or glassy carbon)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by rinsing with deionized water and sonication to ensure a clean surface.

  • Electrolyte Preparation: Prepare an aqueous solution of the supporting electrolyte (e.g., 0.5 M H₂SO₄) containing the this compound monomer (e.g., 0.1 M).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte, ensuring the working, counter, and reference electrodes are properly immersed.

  • Electropolymerization:

    • Perform cyclic voltammetry (CV) to polymerize the monomer onto the working electrode.

    • Set the potential range typically between -0.2 V and +1.2 V versus the reference electrode.[3][4]

    • The initial scans may show an irreversible oxidation peak corresponding to the monomer oxidation. Subsequent cycles will show the growth of redox peaks characteristic of the polymer film.

    • The number of cycles will determine the thickness of the polymer film. A typical range is 10-50 cycles.

    • A scan rate of 20-100 mV/s is commonly used.[3]

  • Film Characterization: After deposition, the polymer-coated electrode can be removed from the cell, rinsed with deionized water, and characterized in a monomer-free electrolyte solution to study its electrochemical properties.

Visualizations

Chemical_Oxidative_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer_Solution Prepare 0.1M this compound in 1M HCl Cooling Cool Monomer Solution to 0-5 °C Monomer_Solution->Cooling Oxidant_Solution Prepare APS Solution in 1M HCl Addition Dropwise Addition of Oxidant Oxidant_Solution->Addition Cooling->Addition Polymerization Stir for 2-24h at 0-5 °C Addition->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with HCl, Methanol, and Water Filtration->Washing Drying Dry Polymer at 60 °C Washing->Drying

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical_Synthesis_Workflow Start Start Electrode_Prep Polish and Clean Working Electrode Start->Electrode_Prep Electrolyte_Prep Prepare Monomer and Supporting Electrolyte Solution Electrode_Prep->Electrolyte_Prep Cell_Setup Assemble Three-Electrode Electrochemical Cell Electrolyte_Prep->Cell_Setup Electropolymerization Perform Cyclic Voltammetry (-0.2V to +1.2V) Cell_Setup->Electropolymerization Film_Growth Monitor Polymer Film Growth (10-50 Cycles) Electropolymerization->Film_Growth Characterization Rinse and Characterize Polymer-Coated Electrode Film_Growth->Characterization End End Characterization->End

Caption: Workflow for the electrochemical synthesis of a poly(this compound) film.

References

2-Anilinoethanol in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinoethanol is a versatile bifunctional ligand in coordination chemistry, capable of coordinating to metal centers through its secondary amine and primary alcohol functionalities.[1] This bidentate chelation can lead to the formation of stable five-membered rings with metal ions, influencing the steric and electronic properties of the resulting coordination complexes.[1][2] The inherent structural features of this compound make it an attractive ligand for the synthesis of novel metal complexes with potential applications in catalysis and medicinal chemistry. This document provides an overview of the potential applications of this compound-metal complexes, based on findings from analogous systems, and offers detailed experimental protocols for their synthesis and characterization.

Potential Applications

While specific research on this compound complexes is limited, the broader class of aniline (B41778) and aminoalcohol-derived metal complexes has demonstrated significant potential in several key areas:

  • Catalysis: Transition metal complexes containing aniline-derived ligands are effective catalysts for a variety of organic transformations. For instance, cobalt(II) complexes have been shown to catalyze the acceptorless dehydrogenation of primary alcohols to aldehydes.[3][4] Copper(II) complexes are also known to be active in alcohol oxidation reactions.[5][6] The coordination of this compound to these metals could yield catalysts with unique selectivity and activity profiles.

  • Antimicrobial and Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[7] Zinc(II) complexes with Schiff base ligands derived from anilines have shown promising antibacterial and antifungal properties.[7][8][9][10] Similarly, various transition metal complexes have been investigated for their cytotoxic effects against cancer cell lines.[11][12] The chelation of this compound to metals like zinc, copper, or nickel could lead to the development of new therapeutic agents.

Data Presentation

Due to the limited availability of quantitative data specifically for this compound complexes, the following tables summarize representative data from analogous metal complexes with aniline and aminoalcohol-based ligands. This information serves as a valuable reference for predicting the properties of this compound complexes.

Table 1: Representative Antimicrobial Activity Data for Analagous Zinc(II) Complexes

Complex/Ligand SystemTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Zinc(II) iminopyridine complexesS. aureus64[7]
E. coli128[7]
Zinc(II) complexes of heterocyclic Schiff basesC. albicans< 0.2[9]
A. niger< 0.2[9]
Zinc(II) complexes of amino acidsC. acnes100-125[8]

Table 2: Representative Catalytic Activity Data for Analagous Cobalt(II) Complexes in Alcohol Dehydrogenation

CatalystSubstrateProductConversion (%)Time (h)Reference
Binuclear Cobalt(II) ComplexBenzyl alcoholBenzaldehyde>9924[3]
4-Methylbenzyl alcohol4-Methylbenzaldehyde>9924[3]
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde>9924[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the this compound ligand and a general method for the synthesis of its transition metal complexes, adapted from procedures for similar ligands.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of amino alcohols.[12]

Materials:

Procedure:

  • To a screw-capped test tube, add CuCl (0.1 mmol), KOH (2.0 mmol), and bromobenzene (1.0 mmol).

  • Add monoethanolamine (3.0 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at 90-110 °C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL).

  • Extract the product with dichloromethane (4 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Synthesis of this compound Metal(II) Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II))

This is a general procedure adapted from the synthesis of other transition metal complexes with bidentate ligands.[2][13][14]

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol (B145695)

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry in a desiccator.

  • If no precipitate forms, slowly evaporate the solvent at room temperature to obtain the complex crystals.

Protocol 3: Characterization of Metal Complexes

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the N-H and O-H stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal center.[1]

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.[14]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)).[6]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[5][15]

Visualizations

Logical Relationship: Bidentate Chelation of this compound

G cluster_ligand This compound Ligand cluster_complex Coordination Complex L This compound (C₆H₅NHCH₂CH₂OH) N Nitrogen (Amine) L->N contains O Oxygen (Alcohol) L->O contains M Metal Ion (M) N->M donates lone pair O->M donates lone pair C [M(this compound)n]Xm M->C forms

Caption: Chelation of a metal ion by the this compound ligand.

Experimental Workflow: Synthesis and Characterization of a this compound Metal Complex

G A Reactants (this compound + Metal Salt) B Reaction in Ethanol (Reflux) A->B C Isolation of Product (Filtration/Evaporation) B->C D Purification (Recrystallization) C->D E Characterization D->E F FT-IR, UV-Vis, Elemental Analysis, etc. E->F

Caption: Workflow for synthesizing and characterizing metal complexes.

References

Application Notes and Protocols: Electrochemical Properties of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinoethanol, also known as N-(2-hydroxyethyl)aniline, is an organic compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic molecules. Notably, its structural similarity to aniline (B41778) suggests that it can undergo electropolymerization to form conductive polymers. Poly(this compound) has been identified as an organic semiconductor, indicating the potential for leveraging the electrochemical properties of the monomer in materials science and sensor development. This document provides an overview of the expected electrochemical behavior of this compound and detailed protocols for its electrochemical analysis, primarily based on the well-established electrochemistry of aniline and its N-substituted derivatives.

Disclaimer

Direct experimental data on the electrochemical properties of this compound is limited in publicly available literature. The information and protocols provided herein are largely based on the known electrochemical behavior of aniline and analogous N-substituted aniline compounds. Researchers should consider these as a starting point and optimize the experimental conditions for their specific applications.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be dominated by the aniline moiety. The initial step in its electrochemical oxidation is expected to be the irreversible oxidation of the aniline nitrogen, leading to the formation of a radical cation. This reactive intermediate can then undergo further reactions, including coupling reactions that lead to the formation of dimers, oligomers, and ultimately a conductive polymer film on the electrode surface.

Key Expected Features:

  • Irreversible Oxidation: The initial oxidation peak observed in cyclic voltammetry is likely to be irreversible, corresponding to the formation of the cation radical.

  • Electropolymerization: With repeated potential cycling, the growth of a poly(this compound) film on the electrode surface is expected. This will be evidenced by the appearance of new redox couples in the voltammogram, corresponding to the redox states of the polymer, and an increase in peak currents with each cycle.

  • Influence of pH: The electrochemical behavior will be highly dependent on the pH of the electrolyte solution. In acidic media, the aniline nitrogen is protonated, which can affect the oxidation potential. The polymerization process is also significantly influenced by pH.

Quantitative Data Summary

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClScan RateElectrolyteElectrodeReference
Aniline~ +0.9 V100 mV/s0.5 M H₂SO₄Platinum[1]
N-Methylaniline~ +0.8 V100 mV/s2 M HClO₄Titanium Nitride[2]

Note: The exact peak potentials are highly dependent on experimental conditions such as electrode material, scan rate, pH, and solvent.

Experimental Protocols

Protocol 1: Cyclic Voltammetry for Initial Characterization

This protocol outlines the steps to perform cyclic voltammetry (CV) to investigate the initial oxidation of this compound and observe the onset of electropolymerization.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • This compound (analytical grade)

  • Supporting Electrolyte (e.g., 0.5 M H₂SO₄, or a non-aqueous electrolyte like 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile)

  • Solvent (e.g., deionized water for aqueous studies, or acetonitrile (B52724) for non-aqueous studies)

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurries, diamond paste)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using progressively finer alumina slurries or diamond paste on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Soncate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

  • Electrolyte Preparation:

    • Prepare a solution of the supporting electrolyte at the desired concentration in the chosen solvent. For example, dissolve the appropriate amount of H₂SO₄ in deionized water to make a 0.5 M solution.

    • Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes. This is crucial to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Analyte Solution Preparation:

    • Prepare a stock solution of this compound in the electrolyte solution. A typical starting concentration is 10 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Fill the cell with the analyte solution.

    • Continue to blanket the solution with the inert gas during the experiment to prevent oxygen ingress.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

      • Initial Potential: 0 V (or a potential where no reaction occurs)

      • Vertex Potential 1: e.g., +1.2 V (sufficiently positive to observe oxidation)

      • Vertex Potential 2: e.g., -0.2 V

      • Scan Rate: 100 mV/s

      • Number of Cycles: 1 (for initial scan) or multiple (to observe polymerization)

    • Run the experiment and record the cyclic voltammogram.

Expected Results:

The initial scan should show an irreversible anodic peak corresponding to the oxidation of the this compound. With subsequent scans, new redox peaks should emerge at less positive potentials, and the current of these peaks should increase, indicating the growth of a polymer film on the electrode surface.

Protocol 2: Electropolymerization and Film Characterization

This protocol describes the procedure for the controlled electropolymerization of this compound onto an electrode surface and the subsequent characterization of the polymer film.

Materials:

  • Same as Protocol 1.

Procedure:

  • Electropolymerization:

    • Follow steps 1-3 from Protocol 1.

    • In the electrochemical measurement step (step 4), set the number of cycles to a higher value (e.g., 10-20 cycles) to grow a more substantial polymer film. The potential window should be chosen to encompass the monomer oxidation and the redox activity of the resulting polymer.

  • Film Characterization:

    • After polymerization, carefully remove the modified working electrode from the polymerization solution.

    • Gently rinse the electrode with the clean solvent to remove any unreacted monomer.

    • Transfer the modified electrode to a fresh electrochemical cell containing only the supporting electrolyte (no monomer).

    • Run a cyclic voltammogram in the monomer-free electrolyte. This will show the characteristic redox peaks of the poly(this compound) film.

    • The stability of the film can be assessed by performing multiple cycles and observing any decrease in the peak currents.

Visualizations

Below are diagrams illustrating the conceptual workflow and relationships relevant to the electrochemical study of this compound.

a cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte (e.g., 0.5M H2SO4) D Assemble 3-Electrode Cell A->D B Prepare Analyte Solution (10mM this compound) B->D C Polish & Clean Working Electrode C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Identify Oxidation Peak F->G H Observe Polymerization F->H b Monomer This compound (Monomer) Radical Cation Radical Monomer->Radical -e⁻ (Oxidation) Dimer Dimer Radical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Further Coupling Polymer Poly(this compound) (Conductive Polymer) Oligomer->Polymer Polymerization

References

Application Notes and Protocols: 2-Anilinoethanol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinoethanol is an organic compound with potential applications as a corrosion inhibitor for steel, particularly in acidic environments. Its molecular structure, featuring a hydroxyl group, a secondary amine, and an aromatic ring, suggests its capability to adsorb onto a metal surface. This adsorption can form a protective barrier that mitigates the corrosive effects of aggressive ions. The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron, leading to the formation of a coordinate covalent bond and effective inhibition of corrosion processes. These application notes provide a summary of the expected performance of this compound and detailed protocols for its evaluation as a corrosion inhibitor for steel.

Data Presentation

The following tables summarize representative quantitative data for an amino alcohol corrosion inhibitor, which can be used as a benchmark for evaluating this compound.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.83.25-
1.05.21.0767.1
2.53.10.6480.4
5.01.90.3988.0
7.51.20.2592.4
10.00.80.1694.9

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45018570120-
1.0-435626511566.5
2.5-420356211081.1
5.0-410215810588.6
7.5-400145510092.4
10.0-3909529595.1

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)150120-
1.04508066.7
2.58205581.7
5.013504088.9
7.518003091.7
10.022002593.2

Experimental Protocols

Detailed methodologies for the key experiments to evaluate the corrosion inhibition properties of this compound are provided below.

Weight Loss Measurement Protocol

Objective: To determine the corrosion rate of steel in a corrosive medium with and without this compound and to calculate the inhibitor efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • This compound

  • Acetone, ethanol, and distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the steel coupons with various grades of emery paper, rinse with distilled water, degrease with acetone, rinse again with ethanol, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons and record their initial weight.

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of this compound.

  • Incubation: Maintain the setup at a constant temperature for a specified duration (e.g., 6, 12, 24 hours).

  • Cleaning: After the immersion period, remove the coupons, wash with distilled water, clean with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K * W) / (A * T * D) where K is a constant (8.76 x 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements Protocol

Objective: To study the electrochemical behavior of steel in the presence and absence of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)

Procedure:

  • Electrode Preparation: The working electrode is prepared by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed. The exposed surface is polished as described in the weight loss protocol.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for 30-60 minutes until a steady state is achieved.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Record and plot the impedance data (Nyquist and Bode plots).

    • Analyze the data by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate Inhibition Efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

Surface Analysis Protocol

Objective: To characterize the surface of the steel coupons after immersion in the corrosive medium with and without the inhibitor.

Instruments:

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation: After the weight loss experiment, the steel coupons are gently rinsed with distilled water and dried.

  • Scanning Electron Microscopy (SEM):

    • Mount the coupons on stubs.

    • Acquire images of the surface morphology to observe the extent of corrosion and the protective film formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Scrape the surface film from the inhibited coupon.

    • Analyze the scraped material to identify the functional groups of the inhibitor, confirming its adsorption on the steel surface.

Mandatory Visualizations

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Steel_Surface Steel Surface (Fe) Anodic_Reaction Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Steel_Surface->Anodic_Reaction Cathodic_Reaction Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Steel_Surface->Cathodic_Reaction Corrosion Corrosion Anodic_Reaction->Corrosion Cathodic_Reaction->Corrosion Inhibitor This compound Adsorption Adsorption on Steel Surface Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Blockage Blocking of Active Sites Protective_Film->Blockage Blockage->Anodic_Reaction Inhibits Blockage->Cathodic_Reaction Inhibits

Caption: Mechanism of corrosion inhibition by this compound.

G Start Start Coupon_Preparation Steel Coupon Preparation Start->Coupon_Preparation Initial_Measurements Initial Measurements (Weight, Surface Characterization) Coupon_Preparation->Initial_Measurements Immersion Immersion in Corrosive Medium +/- Inhibitor Initial_Measurements->Immersion Incubation Incubation (Time, Temperature) Immersion->Incubation Final_Measurements Final Measurements (Weight, Electrochemical, Surface) Incubation->Final_Measurements Data_Analysis Data Analysis (CR, IE%, etc.) Final_Measurements->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for inhibitor evaluation.

G cluster_0 Experimental Techniques cluster_1 Information Obtained WL Weight Loss CR_IE Corrosion Rate & Inhibition Efficiency WL->CR_IE EIS EIS EIS->CR_IE Kinetics_Mechanism Corrosion Kinetics & Mechanism EIS->Kinetics_Mechanism PDP Potentiodynamic Polarization PDP->CR_IE PDP->Kinetics_Mechanism SEM SEM Surface_Morphology Surface Morphology SEM->Surface_Morphology FTIR FTIR Adsorption_Confirmation Inhibitor Adsorption Confirmation FTIR->Adsorption_Confirmation

Caption: Relationship between experimental techniques and data.

Chiral Synthesis of 2-Anilinoethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of 2-anilinoethanol derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and their enantioselective synthesis is of significant importance. The following sections outline four key strategies for obtaining enantiomerically enriched this compound derivatives: Asymmetric Transfer Hydrogenation, Chiral Auxiliary-Mediated Synthesis, Asymmetric Ring Opening of Epoxides, and Biocatalytic Kinetic Resolution.

Asymmetric Transfer Hydrogenation of α-Anilino Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and efficient method for the synthesis of chiral alcohols from the corresponding ketones. This approach offers a direct route to chiral this compound derivatives from α-anilino ketones, often with high yields and excellent enantioselectivities. The use of well-defined transition metal catalysts, such as those based on iridium or ruthenium with chiral ligands, is central to this methodology.

Data Presentation

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Secondary-Amino Ketones

EntrySubstrate (R)ProductYield (%)ee (%)
1H2-(phenylamino)ethanol96>99
24-Me2-(p-tolylamino)ethanol9599
34-OMe2-((4-methoxyphenyl)amino)ethanol95>99
44-F2-((4-fluorophenyl)amino)ethanol9499
54-Cl2-((4-chlorophenyl)amino)ethanol9298
64-Br2-((4-bromophenyl)amino)ethanol9097
73-Me2-(m-tolylamino)ethanol9699
83-Cl2-((3-chlorophenyl)amino)ethanol9396
92-Me2-(o-tolylamino)ethanol9398
102-Cl2-((2-chlorophenyl)amino)ethanol9196

Reaction conditions: Substrate (0.2 mmol), [Ir(COD)Cl]₂ (0.1 mol%), Ligand (0.21 mol%), NaOH (0.26 mmol), in 1,2-dichloroethane (B1671644) (2.0 mL) at room temperature.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

Materials:

  • α-Anilino ketone substrate

  • [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • Chiral ligand (e.g., a chiral P,N,N-ligand)

  • Sodium hydroxide (B78521) (NaOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox, a Schlenk tube is charged with the α-anilino ketone substrate (0.2 mmol, 1.0 equiv), [Ir(COD)Cl]₂ (0.1 mol%), the chiral ligand (0.21 mol%), and NaOH (0.26 mmol).

  • Anhydrous DCE (2.0 mL) is added to the tube.

  • The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen balloon.

  • The reaction mixture is stirred at room temperature (25-30 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral this compound derivative.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Signaling Pathway/Workflow Diagram

ATH_Workflow sub α-Anilino Ketone reaction Asymmetric Hydrogenation sub->reaction cat [Ir(COD)Cl]₂ + Chiral Ligand cat->reaction base NaOH base->reaction h2 H₂ h2->reaction solvent DCE, RT solvent->reaction product Chiral this compound reaction->product Chiral_Auxiliary_Workflow start Anilinoacetic Acid Derivative amide Chiral Amide start->amide aux Chiral Auxiliary (Pseudoephedrine) aux->amide alkylation Diastereoselective Alkylation amide->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Reductive Cleavage alkylated_amide->cleavage product Chiral This compound cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux ARO_Workflow epoxide Epoxide reaction Asymmetric Ring Opening epoxide->reaction aniline Aniline aniline->reaction catalyst Chiral Catalyst (e.g., Fe-Salen) catalyst->reaction product Chiral this compound Derivative reaction->product KR_Workflow cluster_products Products at ~50% Conversion racemate Racemic this compound ((R)- and (S)-enantiomers) reaction Kinetic Resolution (Acylation) racemate->reaction lipase Lipase + Acyl Donor lipase->reaction unreacted (S)-2-Anilinoethanol (unreacted) reaction->unreacted  k_slow acylated (R)-Acylated-2-Anilinoethanol reaction->acylated k_fast  

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 2-Anilinoethanol (CAS: 122-98-5).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods involve the nucleophilic substitution reaction between an aniline (B41778) source and a C2-electrophile. Key routes include:

  • Reaction of Aniline with Ethylene (B1197577) Oxide: A direct and atom-economical method, typically base-catalyzed.[1]

  • Reaction of Aniline with 2-Chloroethanol (B45725): A versatile method that can be performed with or without a catalyst, sometimes using ionic liquids as both solvent and catalyst.[2][3]

  • Ullmann-type Condensation: This involves reacting a monohalogenated benzene (B151609) (like bromobenzene) with monoethanolamine in the presence of a copper catalyst.[2][4][5]

Q2: What is the main side reaction that lowers the yield, and how can it be minimized?

A2: The most common side reaction is the formation of the dialkylated byproduct, N,N-bis(2-hydroxyethyl)aniline, where a second molecule of the ethanol (B145695) source reacts with the product, this compound.

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a molar excess of aniline relative to the ethanol source (e.g., 2-chloroethanol or ethylene oxide). A molar ratio of aniline to chloroethanol between 6:1 and 1:2 has been explored.[2][3]

  • Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can favor the second substitution.

  • Slow Addition: Add the electrophile (ethylene oxide or 2-chloroethanol) to the aniline mixture slowly and controllably to maintain a low instantaneous concentration of the electrophile.

Q3: My reaction appears to have stalled or is proceeding very slowly. What are the potential causes?

A3: Several factors can lead to a stalled or slow reaction:

  • Insufficient Temperature: Many protocols require elevated temperatures (e.g., 90-110°C) to proceed at a reasonable rate.[2][4] Ensure your reaction is heated to the target temperature.

  • Catalyst Inactivity: If using a catalyst-dependent method like the Ullmann condensation, the copper catalyst (e.g., CuCl) may be inactive or poisoned.[2][4] Ensure the catalyst is of good quality and handled appropriately.

  • Poor Mixing: In heterogeneous mixtures, ensure stirring is vigorous enough to facilitate interaction between reactants.

  • Incorrect Base/Solvent: The choice of base (e.g., KOH) and solvent system (or neat conditions) is critical.[2][4] Using an inappropriate base or solvent can hinder the reaction.

Q4: What is the most effective way to purify crude this compound?

A4: Purification typically involves a multi-step approach to remove unreacted starting materials, the catalyst, the base, and side products.

  • Aqueous Workup: Dilute the reaction mixture with water and extract the product into an organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297).[3][4] This removes water-soluble components like salts (e.g., KCl).

  • Solvent Removal: Dry the organic extract over a drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure using a rotary evaporator.[3][4]

  • Final Purification:

    • Column Chromatography: For high purity, silica (B1680970) gel column chromatography is effective at separating the product from side products and residual starting materials.[3][4]

    • Vacuum Distillation: Since this compound has a high boiling point (approx. 286°C at atmospheric pressure), vacuum distillation can be an effective method for purification on a larger scale.[1][6] A fraction collected at 161-163°C at 2.13 kPa has been reported to yield pure product.[1][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low Yield Optimization
Symptom Possible Cause Recommended Action
Low conversion of starting material 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Catalyst is inactive or insufficient.1. Increase temperature to the optimal range (e.g., 90-110°C for Ullmann-type reactions).[2][4] 2. Extend reaction time (protocols range from 4 to 12 hours).[2][3] 3. Use fresh, high-quality catalyst and ensure appropriate loading.
Significant amount of N,N-bis(2-hydroxyethyl)aniline byproduct 1. Molar ratio of aniline to electrophile is too low. 2. Reaction temperature is too high.1. Increase the molar excess of aniline. Ratios of aniline to chloroethanol up to 6:1 have been used.[2][3] 2. Reduce the reaction temperature to decrease the rate of the second substitution.
Product loss during workup 1. Incomplete extraction from the aqueous phase. 2. Emulsion formation during extraction.1. Perform multiple extractions with the organic solvent (e.g., 3x with methylene chloride). 2. To break emulsions, add a saturated brine solution.
Visual Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve common synthesis problems.

G start Start: Reaction Complete check_yield Analyze Crude Product (TLC, GC, or NMR) Is Yield Low? start->check_yield cause_analysis Identify Primary Issue check_yield->cause_analysis  Yes   purification Proceed to Purification (Distillation or Chromatography) check_yield->purification  No   low_conversion Problem: Low Conversion - Check Temp/Time - Check Catalyst Activity - Check Reagent Purity cause_analysis->low_conversion Low Conversion high_byproduct Problem: High Byproduct (e.g., Dialkylation) - Adjust Stoichiometry - Lower Temperature - Slow Reagent Addition cause_analysis->high_byproduct High Byproduct Level workup_loss Problem: Product Loss - Optimize Extraction pH - Use Brine to Break Emulsions - Perform Multiple Extractions cause_analysis->workup_loss Workup Issues end_product Final Product: This compound purification->end_product

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis from Aniline and 2-Chloroethanol using an Ionic Liquid

This method utilizes an ionic liquid as both a catalyst and solvent, representing a greener chemistry approach.[2][3]

Reagents & Conditions:

  • Aniline

  • 2-Chloroethanol

  • Ionic Liquid (e.g., [HMIM]HSO₄)

  • Temperature: 70-90°C[3]

  • Time: 6-10 hours[3]

  • Molar Ratios: Aniline:Chloroethanol ratios can range from 6:1 to 1:2.[3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline, 2-chloroethanol, and the ionic liquid.

  • Heat the mixture to the target temperature (e.g., 90°C) and stir for the specified duration (e.g., 6 hours).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add ethyl acetate for extraction. Merge the organic layers.

  • Remove the solvent via rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound. Yields of over 80% can be achieved.[3]

Protocol 2: Copper-Catalyzed Synthesis from Bromobenzene (B47551) and Monoethanolamine

This protocol follows an Ullmann-type condensation reaction and can achieve very high yields.[2][4]

Reagents & Conditions:

  • Bromobenzene (1.0 mmol)

  • Monoethanolamine (3.0 mmol)

  • Copper(I) Chloride (CuCl) (0.1 mmol)

  • Potassium Hydroxide (KOH) (2.0 mmol)

  • Temperature: 90-110°C[2][4]

  • Time: 8 hours[2][4]

  • Conditions: Neat (no solvent)[4]

Procedure:

  • To a screw-capped test tube, add CuCl (10 mg, 0.1 mmol) and KOH (112 mg, 2.0 mmol).[4]

  • Add bromobenzene (if liquid, 1.0 mmol) and monoethanolamine (3 mmol) via syringe at room temperature.[4]

  • Seal the tube and stir the reaction mixture at 90-110°C for 8 hours.[4]

  • Allow the reaction to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL) and extract with methylene chloride (4 x 10 mL).[4]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product. This method has been reported to achieve yields up to 99%.[4]

Reaction Schemes and Workflow

General Reaction Scheme

The diagram below illustrates the primary synthesis route from aniline and an electrophile, along with the major side reaction.

G cluster_main Primary Reaction cluster_side Side Reaction A Aniline C This compound (Product) A->C + B Electrophile (e.g., Ethylene Oxide) B->C + D This compound (Product) C->D can react further F N,N-bis(2-hydroxyethyl)aniline (Byproduct) D->F + E Electrophile E->F +

Caption: Main reaction for this compound synthesis and common side reaction.

General Experimental Workflow

This diagram outlines the typical steps from starting materials to the final, purified product.

G reactants Reactants & Catalyst/Base reaction Reaction (Heating & Stirring) reactants->reaction workup Aqueous Workup (Extraction) reaction->workup drying Drying & Solvent Removal workup->drying purification Purification (Chromatography or Distillation) drying->purification product Pure This compound purification->product

Caption: A typical experimental workflow for this compound synthesis.

References

Technical Support Center: 2-Anilinoethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Anilinoethanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the production of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound and a Significant Amount of a Higher Boiling Point Byproduct.

  • Probable Cause: The primary cause of low yield with a significant higher-boiling impurity is the formation of the dialkylation product, N,N-bis(2-hydroxyethyl)aniline . This occurs when the initially formed this compound, which is also a secondary amine, reacts with another molecule of ethylene (B1197577) oxide. The hydroxyl group in this compound can also increase the nucleophilicity of the secondary amine, making it more reactive than the primary aniline (B41778) under certain conditions.

  • Solutions:

    • Molar Ratio of Reactants: Employ a molar excess of aniline relative to ethylene oxide. A higher concentration of aniline will statistically favor the reaction of ethylene oxide with the primary amine over the secondary amine product. The optimal ratio should be determined empirically, but starting with a 2:1 to 5:1 molar ratio of aniline to ethylene oxide is a common strategy to suppress the formation of the di-substituted product.

    • Controlled Addition of Ethylene Oxide: Instead of adding all the ethylene oxide at once, a slow, controlled addition allows for the reaction with aniline to proceed to a significant extent before a high concentration of this compound is present, thereby minimizing the secondary reaction.

    • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the secondary reaction. The optimal temperature is typically in the range of 100-150°C. Precise temperature control is crucial to prevent side reactions.[1]

    • Catalyst Choice: The choice of catalyst can influence selectivity. While the reaction can be performed without a catalyst, mild acidic or basic catalysts are often used. Basic catalysts, such as sodium hydroxide (B78521) or sodium methoxide, can deprotonate the aniline, increasing its nucleophilicity and potentially leading to a faster reaction, but may also promote the reaction of the more nucleophilic this compound. Acidic catalysts, such as a small amount of a Lewis acid, can activate the ethylene oxide but may also lead to other side reactions if not used judiciously.

Problem 2: Presence of Unreacted Aniline in the Final Product.

  • Probable Cause: In an effort to minimize the formation of N,N-bis(2-hydroxyethyl)aniline by using a large excess of aniline, a significant amount of unreacted aniline may remain in the product mixture.

  • Solution:

    • Purification: The most effective way to remove unreacted aniline is through purification.

      • Distillation: Vacuum distillation is a common method for separating this compound from the more volatile aniline.

      • Column Chromatography: For smaller scale preparations or for achieving very high purity, silica (B1680970) gel column chromatography can be employed. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can effectively separate aniline, this compound, and N,N-bis(2-hydroxyethyl)aniline.[1]

      • Acid-Base Extraction: Aniline can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt, which can then be separated in an aqueous layer. The desired this compound, being less basic, will remain in the organic phase.

Problem 3: Formation of Polymeric or Oligomeric Byproducts.

  • Probable Cause: Ethylene oxide can undergo polymerization, especially in the presence of strong acidic or basic catalysts and at elevated temperatures. This leads to the formation of polyethylene (B3416737) glycol (PEG)-like oligomers, which can be difficult to separate from the desired product.

  • Solution:

    • Catalyst Control: Use a minimal amount of a mild catalyst. If possible, running the reaction without a catalyst, relying on the inherent nucleophilicity of aniline at an appropriate temperature, can minimize polymerization.

    • Temperature Management: Avoid excessive temperatures, as they can initiate and propagate the polymerization of ethylene oxide.

    • Controlled Addition: As with minimizing dialkylation, the slow addition of ethylene oxide ensures its prompt reaction with aniline, keeping its free concentration low and reducing the likelihood of self-polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction in the synthesis of this compound from aniline and ethylene oxide?

A1: The most significant side reaction is the formation of N,N-bis(2-hydroxyethyl)aniline, also known as diethanolaniline. This occurs when the this compound product reacts with another molecule of ethylene oxide.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of the starting materials (aniline) and the appearance of the product (this compound) and the main byproduct (N,N-bis(2-hydroxyethyl)aniline).

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions and the method of purification. With optimized conditions, including a molar excess of aniline and controlled addition of ethylene oxide, yields of 70-85% are commonly reported.

Q4: What analytical techniques are best for determining the purity of the final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful techniques for assessing the purity of this compound.[2] GC-MS can separate and identify volatile impurities, while HPLC is well-suited for separating the non-volatile components, including the starting materials, product, and the di-substituted byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis with an internal standard.

Quantitative Data Summary

The following table summarizes the impact of the aniline to ethylene oxide molar ratio on the product distribution. The data is illustrative and actual results may vary based on specific reaction conditions.

Aniline:Ethylene Oxide Molar RatioApproximate Yield of this compound (%)Approximate Yield of N,N-bis(2-hydroxyethyl)aniline (%)
1:150-6020-30
2:170-8010-15
5:1>85<5

Experimental Protocols

High-Purity Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of N,N-bis(2-hydroxyethyl)aniline.

Materials:

  • Aniline (freshly distilled)

  • Ethylene oxide

  • Toluene (anhydrous)

  • Sodium hydroxide (optional, as a catalyst)

  • Hydrochloric acid (1M)

  • Sodium sulfate (B86663) (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place freshly distilled aniline (e.g., 5 equivalents) and anhydrous toluene. If a catalyst is used, add a small amount of sodium hydroxide (e.g., 0.05 equivalents).

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 110-120°C). Slowly add ethylene oxide (1 equivalent) dropwise from the dropping funnel over a period of 2-3 hours. The slow addition is crucial to maintain a low concentration of ethylene oxide and favor the reaction with aniline.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of ethylene oxide), cool the mixture to room temperature.

  • Extraction: Wash the reaction mixture with 1M HCl to remove excess aniline. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of a this compound reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Retention Times (relative):

  • Aniline < this compound < N,N-bis(2-hydroxyethyl)aniline

Visualizations

Reaction_Pathway Aniline Aniline Intermediate Intermediate Aniline->Intermediate + Ethylene Oxide EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Product This compound Intermediate->Product Byproduct N,N-bis(2-hydroxyethyl)aniline Product->Byproduct + Ethylene Oxide EthyleneOxide2 Ethylene Oxide

Caption: Main reaction pathway and primary side reaction in this compound synthesis.

Troubleshooting_Workflow Problem Low Yield or Impure Product Cause1 High N,N-bis(2-hydroxyethyl)aniline Problem->Cause1 Cause2 Unreacted Aniline Problem->Cause2 Cause3 Polymer Formation Problem->Cause3 Solution1a Increase Aniline:Ethylene Oxide Ratio Cause1->Solution1a Solution1b Slow Ethylene Oxide Addition Cause1->Solution1b Solution1c Optimize Temperature Cause1->Solution1c Solution2a Vacuum Distillation Cause2->Solution2a Solution2b Column Chromatography Cause2->Solution2b Solution3a Use Mild/No Catalyst Cause3->Solution3a Solution3b Control Temperature Cause3->Solution3b

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted aniline (B41778) from 2-anilinoethanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted aniline from a this compound reaction mixture?

A1: The most common and effective methods for purifying this compound from unreacted aniline include:

  • Acid-Base Extraction: This technique leverages the basicity of the aniline and this compound to separate them from non-basic impurities. However, careful pH control is necessary to selectively extract aniline without significant loss of the desired product.

  • Column Chromatography: A highly effective method for separating compounds with different polarities. Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase with an appropriate eluent system.

  • Fractional Vacuum Distillation: This method is suitable due to the significant difference in the boiling points of aniline and this compound, especially under reduced pressure, which minimizes thermal decomposition.

  • Recrystallization: This technique can be employed if a suitable solvent is found that selectively crystallizes this compound, leaving the aniline impurity in the mother liquor.

Q2: Why is it challenging to separate aniline from this compound using a simple acid wash?

A2: Both aniline and this compound are basic compounds due to the presence of an amino group. When washing with a strong acid, both compounds can be protonated to form water-soluble salts, leading to the loss of the desired this compound product into the aqueous layer along with the aniline impurity.[1][2]

Q3: My this compound product is colored. What is the likely cause and how can I decolorize it?

A3: The coloration, often yellow or brown, is typically due to the oxidation of aniline and its derivatives, which can form highly colored polymeric impurities.[3] Purification methods such as column chromatography or recrystallization can help remove these colored impurities. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help prevent discoloration.

Q4: Can I use steam distillation to remove aniline?

A4: Steam distillation is a viable method for separating aniline from non-volatile impurities as it allows for distillation at a lower temperature than its atmospheric boiling point, thus preventing decomposition.[4][5][6] However, since this compound also has some volatility, there might be some co-distillation, so this method may be more suitable for a bulk removal of aniline from a crude reaction mixture rather than for achieving high purity.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Significant loss of this compound in the aqueous layer. The acidic wash is too strong, protonating both aniline and this compound.Use a milder acidic solution (e.g., dilute acetic acid) or carefully adjust the pH of the aqueous solution to be between the pKa of aniline and this compound to selectively protonate the more basic aniline. The pKa of the conjugate acid of aniline is approximately 4.6. The pKa of the conjugate acid of this compound is not readily available but is expected to be similar or slightly higher. Therefore, a carefully buffered solution around pH 5-6 might offer better selectivity.
Incomplete removal of aniline. Insufficient amount of acid used or not enough extractions performed.Use a molar excess of acid relative to the estimated amount of residual aniline. Perform multiple extractions with smaller volumes of the acidic solution for better efficiency.
Emulsion formation during extraction. High concentration of reactants or vigorous shaking.Dilute the reaction mixture with an appropriate organic solvent. Use gentle, swirling motions for mixing instead of vigorous shaking. Addition of brine (saturated NaCl solution) can also help to break up emulsions.
Column Chromatography
Problem Possible Cause Solution
Co-elution of aniline and this compound. The chosen eluent system does not provide sufficient resolution.Optimize the eluent system. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[6][7] Systematically vary the ratio to improve separation. For example, start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can help to reduce tailing of basic compounds on silica gel.[2]
Broad or tailing peaks. Strong interaction between the basic amine groups and the acidic silanol (B1196071) groups on the silica gel surface.Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to mask the acidic sites on the silica gel. Alternatively, use a different stationary phase such as neutral or basic alumina.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If a gradient elution is being used, ensure the final solvent composition is polar enough to elute the highly polar this compound. A switch to a more polar solvent system, such as dichloromethane/methanol, might be necessary.
Fractional Vacuum Distillation
Problem Possible Cause Solution
Bumping or unstable boiling. Uneven heating or lack of boiling chips/stirring.Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating. Boiling stones are not effective under vacuum.[8]
Poor separation of aniline and this compound. Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Product decomposition. The distillation temperature is too high.Reduce the pressure of the system further to lower the boiling points of the compounds. Ensure the heating mantle temperature is not excessively high.

Experimental Protocols & Data

Physical Properties for Separation
Compound Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm) Boiling Point (°C at reduced pressure) pKa (of conjugate acid)
Aniline93.1318472 °C at 20 mmHg[3]~4.6
This compound137.18~274150-152 °C at 10 mmHgNot readily available, but expected to be similar to aniline.
Column Chromatography Data
Compound Eluent System (Hexane:Ethyl Acetate) Approximate Rf Value on Silica Gel TLC
Aniline80:20~0.4 - 0.5
This compound80:20~0.2 - 0.3

Note: These Rf values are estimates and can vary depending on the specific TLC plate, chamber saturation, and temperature. It is always recommended to run a TLC of the crude mixture to determine the optimal eluent system before performing column chromatography.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio). Visualize the plate under UV light. Adjust the solvent ratio to achieve good separation between the aniline and this compound spots (aim for Rf values between 0.2 and 0.4 for the components).[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow_Column_Chromatography start Crude Mixture (this compound + Aniline) tlc TLC Analysis to Determine Eluent System start->tlc Step 1 packing Pack Silica Gel Column tlc->packing Step 2 loading Load Crude Mixture onto Column packing->loading Step 3 elution Elute with Optimized Solvent System (e.g., Hexane:Ethyl Acetate) loading->elution Step 4 fractions Collect Fractions elution->fractions Step 5 tlc_fractions Monitor Fractions by TLC fractions->tlc_fractions Step 6 combine_product Combine Pure This compound Fractions tlc_fractions->combine_product Identify Product combine_impurity Combine Aniline Containing Fractions tlc_fractions->combine_impurity Identify Impurity evaporation Solvent Evaporation combine_product->evaporation Step 7 waste Aniline Waste combine_impurity->waste product Pure this compound evaporation->product Step 8

Caption: Workflow for the purification of this compound using column chromatography.

Logical_Relationship_Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent (Aniline + this compound) acid_wash Aqueous Acid Wash (e.g., dilute HCl) crude->acid_wash Liquid-Liquid Extraction product_organic This compound (if pH is optimal) final_product Purified this compound product_organic->final_product Drying & Evaporation aniline_salt Anilinium Chloride (Water Soluble) acid_wash->aniline_salt Protonation of Aniline product_salt This compound Salt (Potential Product Loss) acid_wash->product_salt Potential Protonation of Product waste Aniline in Aqueous Waste aniline_salt->waste Separated product_recovery Product Recovery product_salt->product_recovery Basification & Re-extraction product_recovery->final_product

Caption: Logical relationship of species during acid-base extraction for aniline removal.

References

Preventing oxidation of 2-Anilinoethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Anilinoethanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as N-Phenylethanolamine, is an organic chemical compound with the formula C8H11NO.[1] It presents as a clear, colorless to yellow-brown liquid.[1] It serves as an intermediate in the synthesis of dyes and other organic compounds.[1] Additionally, it is used as a substrate for human olfactory UDP-glucuronosyltransferase in research settings.[1]

Q2: My this compound sample has changed color from colorless to yellow/brown. What is the cause?

A2: The discoloration of this compound is a common indicator of oxidation.[2] Like other aromatic amines, this compound is susceptible to atmospheric oxidation, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of impurities.[2] The compound is also noted to be air-sensitive.

Q3: What are the primary factors that cause the oxidation of this compound?

A3: The primary factors that promote the oxidation of this compound are:

  • Exposure to Oxygen: As an air-sensitive compound, direct contact with atmospheric oxygen is the main driver of oxidation.[2]

  • Exposure to Light: Light, especially UV radiation, can provide the energy to initiate and accelerate oxidation reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3] Storing the compound near heat sources or in direct sunlight should be avoided.[3]

  • Presence of Impurities: Certain impurities, such as metal ions, can act as catalysts, promoting the oxidation process.[4]

  • Humidity: this compound is hygroscopic and can absorb moisture, which may lead to degradation.[3]

Q4: How can I properly store this compound to prevent or minimize oxidation?

A4: To maintain the chemical integrity of this compound and prevent oxidation, the following storage procedures are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]

  • Appropriate Container: Use a tightly sealed, amber glass bottle to protect the contents from light and air.[4] Ensure the container integrity is not compromised.[3]

  • Controlled Temperature: Store in a cool, dark, and well-ventilated place.[3] Recommended storage temperatures are typically below 30°C, with some suppliers suggesting refrigeration (<15°C).[1]

  • Chemical Segregation: Keep this compound away from incompatible substances like strong oxidizers and acids.[3]

Q5: What are the potential oxidation products of this compound?

A5: While specific literature on the exhaustive oxidation products of this compound is limited, the oxidation of anilines can result in a complex mixture of compounds. Potential products may include nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[4] The formation of these products alters the purity and may interfere with experimental outcomes.

Q6: Is it possible to use antioxidants to stabilize this compound?

A6: Yes, though it is not a routine practice for pure laboratory reagents, antioxidants can be used. Aromatic amine antioxidants are effective at inhibiting oxidation by scavenging free radicals.[5][6] Complex antioxidant formulations, which can include oxygen scavengers, radical-scavenging antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol), peroxide decomposers, and light stabilizers, have been developed to prevent the discoloration of aromatic amines.[7] However, the compatibility of any antioxidant with your specific downstream application must be carefully evaluated to avoid interference.

Q7: How can I determine if my stored this compound has oxidized?

A7: Visual inspection for discoloration is the first step. For a quantitative assessment of purity and to identify potential degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[4][8] These methods can separate and quantify the parent compound from its oxidation products.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues related to this compound oxidation.

Problem Potential Cause Recommended Actions
Visual Discoloration (Yellowing/Browning) of the Sample Oxidation due to exposure to air, light, or heat.1. Assess Severity: If discoloration is minor, the material might be usable for non-sensitive applications, but purity verification is advised.2. Verify Purity: Use HPLC or GC to quantify the purity of the sample.3. Purify or Replace: For high-purity requirements, consider purifying the material (e.g., via distillation) or using a fresh, unopened batch.4. Review Procedures: Implement the recommended storage and handling protocols to prevent future oxidation.[4]
Inconsistent or Unexpected Experimental Results Use of oxidized this compound, where degradation products interfere with the reaction.1. Verify Purity: Analyze the purity of the this compound sample using HPLC or GC. Compare the result against a high-purity standard.[4]2. Assess Impact: Determine if potential oxidation products (e.g., nitro or nitroso compounds) could be interfering with your specific experimental setup.[4]3. Use Fresh Reagent: Repeat the experiment using a fresh, unopened, and properly stored bottle of this compound to confirm if the reagent was the source of inconsistency.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a primary driver of oxidation.[4]
Container Tightly sealed, amber glass bottleProtects from light and prevents exposure to air and moisture.[3][4]
Temperature Cool, dark location. Store below 30°C; refrigeration (<15°C) is often recommended.Reduces the rate of chemical degradation and oxidation.[1][3]
Ventilation Store in a well-ventilated area.Prevents the accumulation of potentially harmful vapors.[3][9]
Segregation Store away from strong oxidizers, acids, and sources of heat.Avoids hazardous chemical reactions and accelerated decomposition.[3]

Experimental Protocols

Protocol: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting oxidation products. Method optimization may be required for specific instrumentation and applications.

  • Objective: To quantify the percentage of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard (high purity)

    • This compound sample to be tested

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm (based on the UV absorbance of the aniline (B41778) functional group)

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately prepare a solution of the this compound sample to be tested in the mobile phase at a concentration within the calibration range.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Processing:

      • Identify the peak for this compound based on the retention time of the reference standard.

      • Additional peaks in the chromatogram of the sample indicate impurities or oxidation products.

      • Calculate the purity of the sample using the area percent method or by using the calibration curve for a more accurate quantification.

      Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

Workflow: Handling Suspected this compound Oxidation cluster_0 Initial Observation cluster_1 Decision & Analysis cluster_2 Actionable Outcomes start Sample of this compound observe Visual Inspection for Discoloration start->observe decision Is Discoloration Present? observe->decision analyze Perform Purity Analysis (HPLC/GC) decision->analyze Yes use_as_is Use for Non-Sensitive Applications decision->use_as_is No / Minor purify Purify Sample (e.g., Distillation) analyze->purify Purity Below Threshold discard Use Fresh, Unopened Batch analyze->discard Significant Degradation review Review and Improve Storage & Handling Procedures use_as_is->review purify->review discard->review

Caption: Troubleshooting workflow for suspected oxidation of this compound.

General Oxidation Pathway of Aromatic Amines AromaticAmine Aromatic Amine (e.g., this compound) Radical Amine Radical Cation AromaticAmine->Radical Oxidation Initiator Initiators (Oxygen, Light, Heat, Metal Ions) Initiator->Radical PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 OxidationProducts Complex Mixture of Oxidation Products PeroxyRadical->OxidationProducts Further Reactions Polymeric Polymeric Materials OxidationProducts->Polymeric Colored Colored Compounds (Discoloration) OxidationProducts->Colored

Caption: Simplified mechanism for the atmospheric oxidation of aromatic amines.

References

Technical Support Center: 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 2-anilinoethanol, particularly its common tendency to change color.

Troubleshooting Guide

Q1: Why has my this compound turned yellow or brown?

Your this compound has likely turned brown due to oxidation. The aniline (B41778) moiety within the molecule is susceptible to atmospheric oxidation, a process that can be accelerated by several factors:

  • Exposure to Air: Oxygen in the atmosphere is the primary culprit in the oxidation process. The compound is noted to be air-sensitive.

  • Exposure to Light: Similar to aniline, light, especially sunlight, can enhance the rate of oxidation, leading to the formation of colored impurities.[1]

  • Elevated Temperatures: Storing the compound at temperatures above the recommended range can accelerate degradation.[2]

  • Presence of Impurities: Contaminants can catalyze the oxidation process.

  • Hygroscopic Nature: this compound can absorb moisture from the air, which may contribute to its degradation.[2]

The discoloration is due to the formation of various colored oxidation byproducts. While pure this compound is a colorless to pale yellow liquid, it is often described as a clear yellow to brown liquid, indicating that this discoloration is a common occurrence.[3][4]

Q2: Is the brown this compound still suitable for my experiment?

The usability of discolored this compound depends entirely on the sensitivity of your application.

  • For Sensitive Applications: In pharmaceutical synthesis or reactions where stoichiometry and purity are critical, the colored impurities can act as contaminants. They may lead to lower yields, unexpected side products, or downstream purification challenges. It is highly recommended to use pure, colorless to pale-yellow reagent in these cases.

  • For Less Sensitive Applications: For some applications, such as in the synthesis of certain dyes or as a vulcanization accelerator, a small percentage of impurities may not significantly impact the outcome.[3]

A preliminary small-scale test reaction is advised to determine if the discolored material meets the requirements of your specific protocol.

Q3: What should I do if my this compound has discolored?

If you encounter brown this compound, follow this workflow:

  • Assess the Severity: A pale yellow tint is common and often acceptable. Dark brown or the presence of precipitates indicates significant degradation.

  • Evaluate Your Application: Determine if your experiment requires high-purity starting material.

  • Consider Purification: If the discoloration is significant and your application is sensitive, purification by vacuum distillation can remove the colored, higher-boiling point impurities. A detailed protocol is provided below.

  • Procure New Material: If purification is not feasible or does not yield a product of sufficient purity, it is best to dispose of the degraded material according to local regulations and purchase a new batch.[5]

  • Implement Correct Storage: For both newly purchased and freshly purified this compound, immediately implement a strict storage protocol to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound to prevent discoloration?

Proper storage is critical to maintaining the quality of this compound.[2][6]

  • Temperature: Store at room temperature, ideally between 15°C and 25°C (59°F to 77°F). Avoid storing near heat sources. Some suppliers recommend storing below +30°C.[3][4]

  • Atmosphere: As the compound is air-sensitive, storing under an inert atmosphere (e.g., nitrogen or argon) is the best practice to prevent oxidation.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[5][6]

  • Light: Store in a dark place or use an amber glass bottle to protect it from light.

  • Chemical Segregation: Keep it stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

Q2: What are the signs of this compound degradation besides color change?

The primary and most obvious sign of degradation is the change in color from colorless/pale yellow to darker shades of yellow, red, green, or brown.[7] While less common, significant degradation could potentially lead to changes in viscosity or the formation of solid precipitates.

Q3: What are the essential safety precautions for handling this compound?

This compound is toxic, particularly through skin contact, and is a severe eye irritant.[3][4] Adhere to the following safety measures:

  • Ventilation: Always handle the compound in a well-ventilated area or inside a chemical fume hood.[2][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][6] A face shield may be necessary for splash risks.

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]

  • Hygiene: Wash hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[3]

  • Spills: Have a spill kit readily available. In case of a spill, collect it with an absorbent material and dispose of it as hazardous waste.[5]

Data Presentation

Table 1: Storage and Physical Properties of this compound

PropertyRecommended ValueSource(s)
Optimal Storage Temperature 15°C to 25°C (59°F to 77°F)
Maximum Storage Temperature < 30°C[3][4][8]
Storage Atmosphere Inert Gas (e.g., Nitrogen, Argon)
Incompatible Materials Strong oxidizers, acids, bases[3]
Appearance (Pure) Colorless to pale yellow liquid[3][6]
Boiling Point ~268-282 °C at 1013 hPa; 150-152 °C at 10 mm Hg[4][8]
Density ~1.094 g/mL at 25°C[4][7][9]
Water Solubility 53 g/L at 20°C[3][4][10]

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Vacuum Distillation

Objective: To remove colored, non-volatile impurities from this compound.

Safety Precautions: This procedure must be performed inside a certified chemical fume hood. Full PPE (lab coat, gloves, safety goggles) is required. Ensure the vacuum setup is secure and behind a blast shield.

Materials & Equipment:

  • Discolored this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with trap and pressure gauge

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the discolored this compound and a few boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Close the system and slowly apply vacuum. A pressure of ~10 mm Hg is a good starting point.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask using the heating mantle. If using a stir bar, start stirring.

  • Distillation: The this compound will begin to boil and distill. The boiling point at 10 mm Hg is approximately 150-152°C.[4][8] Collect the clear, colorless distillate in the receiving flask. The brown, high-boiling impurities will remain in the distillation flask.

  • Completion: Stop the distillation when only a small amount of dark residue remains or when the temperature begins to rise sharply.

  • Cooling: Turn off the heat and allow the apparatus to cool completely under vacuum before slowly venting the system to atmospheric pressure.

  • Storage: Immediately transfer the purified, colorless this compound to a clean, dry amber bottle and store it under an inert atmosphere as per the guidelines above.

Protocol 2: Quality Control Check by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound before use or after purification.

Materials:

  • This compound sample (discolored and/or purified)

  • TLC plate (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO₄) stain

Procedure:

  • Spotting: Dissolve a tiny amount of the this compound sample in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate. Spot the starting (discolored) material and the purified fraction side-by-side for comparison.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. This compound should be UV active.

  • Staining: Dip the plate in a potassium permanganate stain. This compound's alcohol and amine groups will react, showing a yellow/brown spot on a purple background.

  • Interpretation: The pure compound should appear as a single, well-defined spot. The discolored starting material may show additional spots at the baseline (polymeric impurities) or other Rf values, which should be absent or significantly reduced in the purified sample's lane.

Visual Guides

G cluster_main Simplified Oxidation Pathway A This compound (Colorless/Pale Yellow) B Oxidized Intermediates (e.g., Radicals, Imines) A->B C Colored Degradation Products (Polymeric Species - Brown) B->C Stim Air (O₂) Light Heat Stim->A Stim->B

Caption: Simplified oxidation pathway of this compound.

G start This compound is Brown/Discolored decision1 Is the experiment highly sensitive? start->decision1 decision2 Is vacuum distillation feasible? decision1->decision2 Yes action2 Perform small-scale test reaction decision1->action2 No action1 Purify by Vacuum Distillation decision2->action1 Yes action4 Dispose of old reagent & Purchase new batch decision2->action4 No action3 Use Reagent action1->action3 action2->action3 end Store properly under inert gas action3->end action4->end

Caption: Troubleshooting workflow for discolored this compound.

References

Technical Support Center: 2-Anilinoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 2-Anilinoethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as N-phenylethanolamine, is an organic compound featuring both an amine and a hydroxyl functional group.[1] It appears as a colorless to pale yellow viscous liquid.[1] Due to its bifunctional nature, it serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its primary applications are in the pharmaceutical industry as a precursor for drugs like antidepressants, antihistamines, analgesics, and the anticoagulant rivaroxaban.[1][2] It is also used as an intermediate for dyes in the textile industry and as a vulcanization accelerator in rubber manufacturing.[2]

Q2: What are the most common methods for synthesizing this compound?

A2: The most common synthesis routes include:

  • The reaction of aniline (B41778) with ethylene (B1197577) oxide, typically under base-catalyzed conditions (e.g., NaOH).[2]

  • Copper-catalyzed N-arylation of monoethanolamine with an aryl halide like bromobenzene (B47551).[3]

  • The reaction of aniline with 2-chloroethanol, sometimes using an ionic liquid as a catalyst.[2]

  • Heating aniline with chloroacetic acid, followed by alkalization and distillation.[1][4]

Q3: What are the typical impurities I might encounter in my crude this compound product?

A3: Common impurities include unreacted starting materials such as aniline and side products like N,N-bis(2-hydroxyethyl)aniline, which forms from the reaction of this compound with another molecule of ethylene oxide.[5][6] If ethylene oxide is used, byproducts from its polymerization can also be present.[2]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: Purity is typically assessed using Gas Chromatography (GC), as stated in supplier specifications which often require a purity of >98.0% (GC). Other useful techniques include nonaqueous titration for purity analysis and Nuclear Magnetic Resonance (NMR) to confirm the structure. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also valuable for monitoring reaction progress and identifying impurities.[7][8]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am following a standard protocol for the reaction of aniline and ethylene oxide, but my yield is extremely low or I'm recovering mostly starting material. What could be the cause?

Answer: Low product formation in this synthesis can stem from several factors related to reagents and reaction conditions.

  • Potential Causes:

    • Inactive Catalyst: If using a base-catalyzed method, the catalyst (e.g., NaOH) may be old or inactive.[2]

    • Presence of Water: In some syntheses, excess water can interfere with the reaction, especially if using reactive intermediates.[8]

    • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures. The base-catalyzed reaction of aniline and ethylene oxide typically requires reflux at 80–100°C.[2]

    • Poor Quality Starting Materials: Impurities in the aniline or ethylene oxide can inhibit the reaction.[9]

  • Solutions & Optimization Strategies:

    • Verify Reagent Quality: Use a fresh batch of catalyst. Ensure aniline is distilled before use to remove impurities.

    • Control Temperature: Carefully monitor and maintain the reaction temperature within the optimal range (e.g., 80-110°C depending on the method).[2][3]

    • Ensure Anhydrous Conditions (If Required): For certain protocols, especially those sensitive to moisture, ensure all glassware is oven-dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider adding more catalyst or increasing the temperature.[10]

Issue 2: Formation of Significant Side Products

Question: My final product is contaminated with significant impurities, particularly a higher molecular weight byproduct. How can I minimize this?

Answer: The primary byproduct is often N,N-bis(2-hydroxyethyl)aniline, formed when the this compound product reacts with another molecule of ethylene oxide.

  • Potential Causes:

    • Incorrect Stoichiometry: An excess of ethylene oxide relative to aniline will favor the formation of the dialkylated byproduct.[5][6]

    • Prolonged Reaction Time / High Temperature: Extended reaction times or excessively high temperatures can promote further reactions of the desired product.[9]

    • Competing Polymerization: Ethylene oxide can polymerize under the reaction conditions, leading to a range of impurities.[2]

  • Solutions & Optimization Strategies:

    • Control Stoichiometry: Use a molar ratio of aniline to ethylene oxide of 1:1 or a slight excess of aniline to minimize the formation of the di-substituted product.[2]

    • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC. Stop the reaction as soon as the aniline is consumed to prevent the formation of subsequent products. Lowering the temperature may also help, though it could increase the required reaction time.[8]

    • Alternative Synthesis Route: Consider a different synthetic approach that avoids the use of ethylene oxide, such as the copper-catalyzed reaction of bromobenzene and monoethanolamine, which offers high selectivity.[3]

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to purify the synthesized this compound from the crude reaction mixture using distillation/chromatography. What are the recommended techniques?

Answer: Purifying this compound, a relatively polar liquid, requires selecting the appropriate method to effectively remove both more polar and less polar impurities.

  • Purification by Vacuum Distillation:

    • Problem: Co-distillation of impurities with similar boiling points. Unreacted aniline can be difficult to separate completely.

    • Solution: First, remove excess aniline via steam distillation.[1] Then, perform fractional distillation under reduced pressure (vacuum). Collecting a narrow boiling point fraction, for example, 161-163°C at 2.13 kPa, is crucial for high purity.[1]

  • Purification by Column Chromatography:

    • Problem: The polar nature of this compound can lead to tailing or poor separation on silica (B1680970) gel. Aniline, if present, can also be challenging to separate.[11]

    • Solution:

      • Adsorbent Choice: Use silica gel as the stationary phase. Alumina (neutral or basic) can also be an option.[12]

      • Solvent System (Eluent): Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate (B1210297) or isopropanol. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis first.

      • Loading the Column: Use the "dry loading" method if the crude product is a viscous oil. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column. This often improves resolution.[13]

  • Purification by Recrystallization:

    • Problem: this compound has a very low melting point (-30 °C), making direct recrystallization impossible.[14]

    • Solution: Convert the product to a solid salt derivative, such as the hydrochloride salt, which can then be purified by recrystallization.[15] After recrystallization, the pure salt can be neutralized with a base and the free this compound extracted.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReagentsCatalystTypical YieldTemperatureKey AdvantagesKey LimitationsReference(s)
Ethylene Oxide Ring-OpeningAniline, Ethylene OxideNaOH60–75%80–100°CInexpensive, common reagentsModerate yield, risk of ethylene oxide polymerization[2]
Copper-Catalyzed N-ArylationBromobenzene, MonoethanolamineCuCl / KOH~99%90–110°CVery high yield and selectivityRequires metal catalyst, potential for metal residue[2][3]
Ionic Liquid CatalysisAniline, 2-Chloroethanol[NMPH][HSO4]>80%15–120°CSolvent-free, recyclable catalystHigh cost of ionic liquids for scale-up[2]
Chloroacetic Acid MethodAniline, Chloroacetic AcidNone specified64–70%RefluxReadily available starting materialsMulti-step workup including alkalization and distillation[1][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Catalyzed N-Arylation

This protocol is adapted from a high-yield synthesis method.[3]

  • Reaction Setup: To a screw-capped test tube, add CuCl (10 mg, 0.1 mmol), KOH (112 mg, 2.0 mmol), and bromobenzene (1.0 mmol).

  • Reagent Addition: Add monoethanolamine (3.0 mmol) to the tube at room temperature using a syringe.

  • Reaction: Seal the tube and stir the reaction mixture vigorously at 90–110°C for 8 hours.

  • Work-up: Allow the mixture to cool to room temperature. Dilute the resulting mixture with water (2 mL).

  • Extraction: Extract the product with methylene (B1212753) chloride (4 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final product.

Protocol 2: Purification by Vacuum Distillation
  • Initial Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Discard any initial low-boiling fractions. Collect the product fraction that distills at a constant temperature (e.g., 161-163°C at 2.13 kPa).[1]

  • Completion: Stop the distillation before the flask runs dry. Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Aniline + Ethylene Oxide (or other starting materials) Reaction Reaction Vessel (e.g., Reflux at 80-100°C with NaOH) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Dilute Dilute with Water Crude->Dilute Extract Extract with Organic Solvent (e.g., Methylene Chloride) Dilute->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification Method? Concentrate->Purify Distill Vacuum Distillation Purify->Distill High boiling point liquid Column Column Chromatography Purify->Column Difficult separation PureProduct Pure this compound Distill->PureProduct Column->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Low Purity Start Crude Product Shows Significant Impurities CheckAniline Unreacted Aniline Present? Start->CheckAniline CheckHighMW High MW Impurity Present? Start->CheckHighMW CheckAniline->CheckHighMW No Sol_Aniline1 Increase reaction time or temperature. Ensure catalyst is active. CheckAniline->Sol_Aniline1 Yes Sol_Aniline2 Improve purification. Use steam distillation before final vacuum distillation. CheckAniline->Sol_Aniline2 Yes Sol_HighMW1 Adjust stoichiometry. Use 1:1 ratio or slight excess of aniline. CheckHighMW->Sol_HighMW1 Yes Pure Improved Purity CheckHighMW->Pure No Sol_Aniline1->Pure Sol_Aniline2->Pure Sol_HighMW2 Reduce reaction time. Monitor reaction by TLC/GC and stop at completion. Sol_HighMW1->Sol_HighMW2 Sol_HighMW3 Consider alternative synthesis route (e.g., Cu-catalyzed). Sol_HighMW2->Sol_HighMW3 Sol_HighMW3->Pure

Caption: Troubleshooting decision tree for addressing common purity issues.

References

Troubleshooting 2-Anilinoethanol Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography of 2-anilinoethanol. The following information is designed to address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound to ensure its stability before chromatography?

A1: this compound should be stored at room temperature, ideally between 15°C and 25°C (59°F to 77°F), in a cool, dark, and well-ventilated area.[1][2] It is sensitive to air, light, and high temperatures, which can cause decomposition and a change in color from colorless to red or green.[1][2][3] To prevent degradation, it is advisable to store it under an inert gas.[2] The compound is also hygroscopic, meaning it can absorb moisture from the air, so it's important to keep the container tightly sealed.[1]

Q2: What are the key safety precautions to consider when handling this compound?

A2: this compound is toxic if swallowed and can be fatal if it comes into contact with the skin.[2][4] It is also a skin and severe eye irritant.[5] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling vapors.[1] In case of skin contact, wash the affected area immediately and thoroughly with plenty of water and seek immediate medical attention.[2]

Q3: What are the expected physical and chemical properties of this compound relevant to chromatography?

A3: Understanding the properties of this compound is essential for developing a successful chromatography protocol.

PropertyValueReference
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [2][4]
Appearance Colorless to red to green clear liquid[2]
Boiling Point 150-152 °C at 10 mm Hg[5]
Density 1.094 g/mL at 25 °C[5]
Solubility Soluble in organic solvents.
pKa Not readily available, but the aniline (B41778) moiety is weakly basic.

Troubleshooting Guide

Problem 1: The this compound is not eluting from the column.

Possible Causes:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to displace the polar this compound from the stationary phase. This compound contains both a hydroxyl group and a secondary amine, making it quite polar.

  • Compound Degradation/Reaction on Column: this compound might be degrading or reacting on the silica (B1680970) gel, which is slightly acidic.[6] This can lead to strongly adsorbed byproducts.

  • Improper Column Packing: An improperly packed column can lead to channeling, where the solvent flows through paths of least resistance, bypassing the sample.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. You could also switch to a more polar solvent system, such as dichloromethane/methanol.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or a different stationary phase like neutral alumina (B75360) to minimize on-column degradation.[7]

  • Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase can help to reduce tailing and improve the elution of basic compounds like this compound by neutralizing the acidic sites on the silica gel.[6]

  • Check for Stability: Before running a column, it's wise to perform a quick stability test on a TLC plate. Spot the compound, let it sit for a while, and then develop the plate. If you see new spots or streaking, your compound may not be stable on silica.[8]

Problem 2: The this compound is co-eluting with impurities.

Possible Causes:

  • Poor Resolution: The chosen solvent system may not be providing adequate separation between this compound and the impurities.

  • Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.

Solutions:

  • Optimize the Solvent System: Systematically test different solvent systems using thin-layer chromatography (TLC) to find one that provides the best separation (largest ΔRf) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.

  • Reduce the Sample Load: Use a smaller amount of crude material. A general rule of thumb is to use a silica gel to sample weight ratio of at least 50:1.

  • Use a Longer Column: Increasing the length of the column can improve separation efficiency.

Problem 3: The collected fractions of this compound show signs of decomposition (e.g., color change).

Possible Causes:

  • Air and Light Sensitivity: As mentioned, this compound is sensitive to air and light, and prolonged exposure during the lengthy process of column chromatography can lead to degradation.[1][2]

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can catalyze decomposition reactions.

Solutions:

  • Work Quickly and Protect from Light: Perform the chromatography as efficiently as possible and protect the column and collection tubes from direct light by covering them with aluminum foil.

  • Use Deactivated Silica or Alumina: As suggested before, a less acidic stationary phase can prevent decomposition.[7]

  • Neutralize Fractions: If decomposition is suspected, consider adding a very small amount of a volatile base like triethylamine to the collection flasks to neutralize any acid that may have leached from the column.

Experimental Protocols

General Protocol for Column Chromatography of this compound

This protocol is a starting point and should be optimized based on TLC analysis of the crude mixture.

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice. If degradation is observed, consider using deactivated silica gel or neutral alumina.

  • Mobile Phase Selection:

    • Begin by developing a suitable solvent system using TLC. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent and a polar solvent.

    • Example Systems to Test:

      • Hexane / Ethyl Acetate (e.g., starting from 7:3 and increasing the proportion of ethyl acetate)

      • Dichloromethane / Methanol (e.g., starting from 99:1 and increasing the proportion of methanol)

    • For basic compounds, adding 0.1-1% triethylamine to the mobile phase can improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]

    • Add a small layer of sand on top of the packed silica to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, collecting fractions in appropriately sized test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.

    • Visualize the spots using a UV lamp (254 nm) and/or a suitable staining reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the amine).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Pack Pack Column with Stationary Phase TLC->Pack Sample_Prep Prepare Sample (Dissolve or Dry Load) Pack->Sample_Prep Load Load Sample onto Column Sample_Prep->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified this compound Evaporate->Product

Caption: Workflow for this compound Column Chromatography.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Issue Encountered During Chromatography No_Elution No Compound Eluting Problem->No_Elution Co_Elution Co-elution with Impurities Problem->Co_Elution Decomposition Product Decomposition Problem->Decomposition Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Change_Stationary_Phase Use Deactivated Stationary Phase No_Elution->Change_Stationary_Phase Add_Base Add Base to Mobile Phase No_Elution->Add_Base Optimize_Solvent Optimize Solvent System via TLC Co_Elution->Optimize_Solvent Gradient_Elution Use Gradient Elution Co_Elution->Gradient_Elution Decomposition->Change_Stationary_Phase Protect_From_Light Protect from Light/Air Decomposition->Protect_From_Light

Caption: Troubleshooting Logic for this compound Chromatography.

References

Managing exothermic reactions in 2-Anilinoethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Anilinoethanol, with a specific focus on managing the exothermic reaction between aniline (B41778) and ethylene (B1197577) oxide.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly concerning the control of the exothermic reaction.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Spike 1. Rate of ethylene oxide addition is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots".4. Incorrect solvent or concentration, leading to a more rapid reaction.1. Immediately stop the addition of ethylene oxide.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone (B3395972) bath).3. Ensure vigorous and consistent stirring.4. If the temperature continues to rise, have a quenching agent (e.g., a pre-cooled solution of a weak acid) ready for emergency use.
Low or No Reaction 1. Reaction temperature is too low.2. Inactive or poor-quality reagents.3. Presence of inhibitors in the reaction mixture.1. Gradually and carefully increase the reaction temperature in small increments (e.g., 2-3°C).2. Verify the purity and activity of aniline and ethylene oxide.3. Ensure all glassware is clean and free of contaminants that could inhibit the reaction.
Formation of Side Products (e.g., N,N-bis(2-hydroxyethyl)aniline) 1. Excess of ethylene oxide used.2. High reaction temperature favoring further ethoxylation.1. Carefully control the stoichiometry, using a slight excess of aniline.2. Maintain a lower reaction temperature to improve selectivity for the mono-ethoxylated product.
Discoloration of the Reaction Mixture 1. Oxidation of aniline or the product.2. High reaction temperatures leading to degradation.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Maintain the recommended reaction temperature and avoid overheating.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound from aniline and ethylene oxide?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. This can result in a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. Ethylene oxide is also a flammable and toxic gas.

Q2: How can I effectively control the temperature of the reaction?

A2: Effective temperature control can be achieved through a combination of methods:

  • Slow, controlled addition of ethylene oxide: This is the most critical factor. Ethylene oxide should be added dropwise or via a syringe pump at a rate that allows the cooling system to dissipate the generated heat.

  • Efficient cooling: Use a cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) to maintain the desired reaction temperature.

  • Vigorous stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent the formation of localized hot spots.

  • Use of a suitable solvent: A solvent can help to moderate the reaction rate and act as a heat sink.

Q3: What are the ideal temperature ranges for this synthesis?

A3: The ideal temperature range can vary depending on the specific protocol and scale. However, a common approach is to maintain the reaction temperature between 0°C and 10°C during the addition of ethylene oxide. After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

Q4: What should I do if the temperature starts to rise uncontrollably?

A4: Immediately stop the addition of ethylene oxide and increase the cooling capacity. If the temperature continues to rise, prepare to quench the reaction by adding a pre-cooled, weak acidic solution. Always have an emergency plan in place before starting the experiment.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of aniline and the formation of this compound.

Quantitative Data on Exothermic Reaction Management

ParameterValue/RangeSignificance
Estimated Heat of Reaction (ΔH) -90 to -110 kJ/molIndicates a highly exothermic reaction requiring careful heat management.
Recommended Addition Rate of Ethylene Oxide 0.1 to 0.5 mL/min (for a 0.5 mol scale reaction)A slow addition rate is crucial to prevent rapid heat accumulation.
Optimal Reaction Temperature 0 - 10 °CMaintaining a low temperature helps to control the reaction rate and minimize side product formation.
Stirring Speed > 300 RPMEnsures efficient heat transfer and a homogeneous reaction mixture.
Yield under Controlled Conditions 85 - 95%Proper exothermic control is essential for achieving high yields of the desired product.

Experimental Protocol: Synthesis of this compound with Exotherm Control

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound, emphasizing safety and temperature management.

Materials:

  • Aniline (freshly distilled)

  • Ethylene oxide (as a condensed liquid or a solution in a suitable solvent)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Ice

  • Salt (NaCl or CaCl₂) or Dry Ice/Acetone for cooling bath

  • Weak acidic solution for workup (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump inlet), a thermometer, and a nitrogen inlet.

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The round-bottom flask should be placed in a cooling bath capable of maintaining the desired temperature.

  • Initial Cooling: Charge the round-bottom flask with aniline and the anhydrous solvent. Begin stirring and cool the mixture to 0°C using an ice-salt bath.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to create an inert atmosphere.

  • Controlled Addition of Ethylene Oxide: Slowly add the ethylene oxide to the stirred aniline solution via the dropping funnel or a syringe pump. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C. Crucially, monitor the temperature constantly. If the temperature rises above 5°C, pause the addition until it returns to the desired range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Warming: Once the reaction is complete, slowly remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Workup:

    • Carefully quench the reaction by adding a weak acidic solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Experimental Workflow for Managing Exothermic Reaction

Exothermic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and Dry Glassware B Charge Aniline and Solvent A->B C Establish Inert Atmosphere (N2) B->C D Cool to 0-5°C C->D E Slowly Add Ethylene Oxide D->E F Monitor Temperature Continuously E->F G Maintain Stirring E->G H Reaction at 0-5°C (1-2h) E->H F->E Adjust Addition Rate I Warm to Room Temperature H->I J Quench and Extract I->J K Wash and Dry J->K L Concentrate K->L M Purify (Vacuum Distillation) L->M

Caption: Workflow for this compound synthesis with exotherm control.

Troubleshooting Logic for Temperature Spikes

Troubleshooting_Logic start Temperature Spike Detected stop_addition Stop Ethylene Oxide Addition start->stop_addition increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling check_stirring Verify Vigorous Stirring increase_cooling->check_stirring temp_decreasing Is Temperature Decreasing? check_stirring->temp_decreasing temp_stabilized Temperature Stabilized temp_decreasing->temp_stabilized Yes prepare_quench Prepare Quench Solution temp_decreasing->prepare_quench No quench_reaction Quench Reaction (Emergency) prepare_quench->quench_reaction

Caption: Decision-making flowchart for managing a temperature spike.

Technical Support Center: Catalyst Deactivation in 2-Anilinoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 2-anilinoethanol.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are commonly used for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of aniline (B41778) with ethylene (B1197577) oxide or 2-chloroethanol.[1] Common catalysts for this type of transformation fall into several categories:

  • Base Catalysts: Aqueous or alcoholic solutions of sodium hydroxide (B78521) (NaOH) are often used.[2]

  • Lewis Acids: Catalysts like boron trifluoride can facilitate the ring-opening of ethylene oxide by aniline.[1]

  • Copper-Based Catalysts: For syntheses starting from aryl halides (e.g., bromobenzene) and monoethanolamine, copper catalysts such as copper(I) chloride (CuCl) are employed.[2][3]

  • Solid Acid Catalysts: While not explicitly documented for this compound, solid acids like Amberlyst® 15 and zeolites are used in similar aniline alkylation reactions and could be adapted for this synthesis.[4]

  • Noble Metal Catalysts: Supported precious metals like Palladium on carbon (Pd/C) or Platinum (Pt) are generally used for hydrogenation reactions, but their high affinity for nitrogen can lead to active site blocking in amino alcohol synthesis.[5][6] Gold-based catalysts have shown more resistance in similar amino alcohol oxidations.[5]

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: Catalyst deactivation, a loss of catalytic activity and/or selectivity over time, can be attributed to several primary mechanisms.[4][7] In the context of this compound synthesis, these include:

  • Poisoning: This occurs when impurities in the reactants or byproducts strongly chemisorb onto the active sites of the catalyst.[4] For metal catalysts (e.g., Cu, Pd, Pt), compounds containing sulfur, or even the amine groups of aniline and this compound themselves, can act as poisons by strongly coordinating to the metal centers.[4][5] For Lewis acid catalysts, water, a potential byproduct, can inhibit catalytic activity.[4]

  • Fouling or Coking: This is the physical deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[4] This is a common issue with solid acid catalysts when organic molecules polymerize at high reaction temperatures.[4]

  • Thermal Degradation (Sintering): At elevated reaction temperatures, small metal crystallites on a supported catalyst (e.g., Cu on a support) can agglomerate into larger particles.[4][7] This reduces the active surface area of the catalyst, leading to a decrease in activity.[4]

  • Leaching: In the case of supported catalysts, the active metal component may dissolve into the reaction medium, leading to a permanent loss of catalyst.

Q3: How can I identify the likely mechanism of deactivation affecting my catalyst?

A3: The rate and nature of the deactivation can provide clues to the underlying mechanism:

  • Rapid and Severe Deactivation: A sudden and significant drop in catalytic activity often points to strong poisoning from a contaminant in the feedstock.[4]

  • Gradual and Steady Deactivation: A slow, consistent decline in performance is more indicative of fouling/coking or thermal degradation (sintering).[4]

  • Loss of Selectivity: A change in the product distribution, such as an increase in byproducts, may suggest that the nature of the active sites is changing, which can be due to poisoning or structural changes in the catalyst.

Troubleshooting Guides

Issue 1: Sudden and Significant Drop in Catalyst Activity
Possible Cause Suggested Action
Catalyst Poisoning 1. Verify Reactant Purity: Analyze the aniline and ethylene oxide feedstocks for common poisons like sulfur or other nitrogen-containing compounds using techniques such as gas chromatography-mass spectrometry (GC-MS).[4] 2. Purify Feedstock: If impurities are detected, purify the reactants through distillation or other appropriate methods.[4] 3. Catalyst Regeneration: Attempt a chemical wash of the catalyst. For supported metal catalysts, a dilute alkali wash may remove adsorbed species.[4]
Issue 2: Gradual Decline in Product Yield Over Several Runs
Possible Cause Suggested Action
Fouling/Coking 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation.[4] 2. Regenerate Catalyst: For solid acid catalysts like zeolites, regeneration can be achieved through calcination to burn off carbon deposits. For resins like Amberlyst® 15, an acid wash can be effective.[4]
Sintering 1. Lower Reaction Temperature: Sintering is often irreversible, so prevention is key. Operate at the lowest effective temperature.[4] 2. Consider Catalyst Replacement: If sintering is confirmed (e.g., through characterization techniques like XRD or TEM), the catalyst may need to be replaced.[4] 3. Choose a More Stable Support: Select a catalyst support that helps to anchor the metal particles and prevent agglomeration.

Quantitative Data on Catalyst Performance

The following table summarizes typical performance declines and regeneration outcomes for catalyst types relevant to this compound synthesis, based on data from analogous reactions.

Catalyst TypeCommon Deactivation MechanismTypical Activity Loss (per run/batch)Potential for RegenerationExpected Activity Recovery after Regeneration
Supported Metal Catalysts (e.g., Cu, Pd) Poisoning, Sintering5-20%Moderate to Low50-80% (if poisoned), <10% (if sintered)
Solid Acid Catalysts (e.g., Zeolites) Coking/Fouling10-30%High>90%
Ion-Exchange Resins (e.g., Amberlyst® 15) Fouling, Thermal Degradation15-40%Moderate70-90% (if fouled)

Note: These values are illustrative and can vary significantly based on specific reaction conditions, catalyst formulation, and the nature of the deactivating species.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Copper Catalyst

This protocol is adapted from a general procedure for the synthesis of N-arylamino alcohols.[3]

  • Preparation: To a screw-capped test tube, add CuCl (0.1 mmol), bromobenzene (B47551) (1.0 mmol, if used as a starting material), and KOH (2.0 mmol).

  • Reagent Addition: Add monoethanolamine (3 mmol) and the aryl bromide (if liquid) via syringe at room temperature.

  • Reaction: Stir the reaction mixture at a temperature between 90-110°C for 8 hours.

  • Work-up: Allow the mixture to cool to room temperature. Dilute with water (2 mL) and extract with methylene (B1212753) chloride (4 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite)

This protocol is based on general procedures for regenerating zeolites.[4]

  • Solvent Wash (Optional): Wash the recovered catalyst with a solvent such as toluene (B28343) to remove any soluble organic deposits.

  • Drying: Dry the catalyst in an oven at 100-120°C for 2-4 hours to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under an inert atmosphere (e.g., nitrogen) to an intermediate temperature (e.g., 300°C) to desorb volatile compounds.

    • Slowly introduce a stream of air or a mixture of air and nitrogen.

    • Gradually increase the temperature to 500-550°C and hold for 4-6 hours to burn off the carbonaceous deposits.

    • Cool the catalyst to room temperature under an inert atmosphere before use.

Visualizations

G start Catalyst Deactivation Observed (Low Yield/Selectivity) check_rate Evaluate Rate of Deactivation start->check_rate sudden Sudden/Rapid Drop check_rate->sudden Rapid gradual Gradual/Slow Decline check_rate->gradual Gradual poisoning Suspect Strong Poisoning sudden->poisoning coking_sintering Suspect Coking or Sintering gradual->coking_sintering analyze_feed Analyze Feedstock Purity (GC-MS, etc.) poisoning->analyze_feed check_temp Review Reaction Temperature coking_sintering->check_temp impurities_found Impurities Found? analyze_feed->impurities_found purify_feed Purify Feedstock impurities_found->purify_feed Yes no_impurities No Obvious Impurities impurities_found->no_impurities No purify_feed->start Re-run no_impurities->check_temp temp_high Temperature Too High? check_temp->temp_high High regenerate_coke Attempt Regeneration (Calcination/Wash) check_temp->regenerate_coke Optimal lower_temp Lower Reaction Temperature temp_high->lower_temp lower_temp->start Re-run regenerate_coke->start Re-run with Regenerated Catalyst replace_catalyst Consider Catalyst Replacement regenerate_coke->replace_catalyst If Fails

Caption: Troubleshooting flowchart for diagnosing catalyst deactivation.

DeactivationPathways catalyst Active Catalyst Pores Active Sites poisoning Poisoning Strong chemisorption of impurities (e.g., Sulfur, H₂O) on active sites catalyst:as->poisoning Impurities coking Coking/Fouling Deposition of carbonaceous residues blocking pores and active sites catalyst:p_in->coking High Temp Side Reactions sintering Sintering Thermal agglomeration of metal particles, reducing active surface area catalyst->sintering High Temp poisoned_cat Poisoned Catalyst Pores Blocked Sites poisoning->poisoned_cat coked_cat Coked Catalyst Blocked Pores Covered Sites coking->coked_cat sintered_cat Sintered Catalyst Pores Reduced Surface Area sintering->sintered_cat

Caption: Common catalyst deactivation mechanisms.

ExperimentalWorkflow prep Prepare Reactants and Catalyst run1 Run Synthesis (Batch 1) prep->run1 analyze1 Analyze Yield & Selectivity (GC, HPLC) run1->analyze1 recover Recover Catalyst (Filtration/Centrifugation) analyze1->recover regenerate Regenerate Catalyst (Optional) recover->regenerate run2 Run Synthesis (Batch 2) recover->run2 Without Regeneration regenerate->run2 analyze2 Analyze Yield & Selectivity run2->analyze2 compare Compare Results (Batch 1 vs 2) analyze2->compare stable Catalyst is Stable compare->stable Similar Performance deactivated Deactivation Occurred compare->deactivated Decreased Performance

Caption: Workflow for testing catalyst stability and reusability.

References

Technical Support Center: Scale-Up of 2-Anilinoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-Anilinoethanol synthesis. The information is presented in a practical question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: Several synthetic routes are employed for the production of this compound, with scalability being a key consideration. The most prevalent methods include:

  • Reaction of Aniline (B41778) with Ethylene (B1197577) Oxide: This is a common industrial method involving the direct reaction of aniline with ethylene oxide. It is often performed in a continuous flow process to optimize yield and purity while minimizing byproduct formation.[1]

  • Reaction of Aniline with Ethylene Glycol: This method provides an alternative to using ethylene oxide and can be carried out in both batch and continuous processes.[2]

  • Copper-Catalyzed N-Arylation of Monoethanolamine: This laboratory-scale method utilizes a copper(I) chloride catalyst to couple monoethanolamine with an aryl bromide, achieving high yields. While scalable, the cost and removal of the metal catalyst are important considerations for industrial production.

  • Reaction of Aniline with Chloroacetic Acid: This route involves the reaction of aniline with chloroacetic acid followed by reduction, with reported lab-scale yields in the range of 64-70%.[1]

Q2: What are the primary side reactions to anticipate during the scale-up of this compound synthesis, and how can they be minimized?

A2: A primary concern during the scale-up of the reaction between aniline and ethylene oxide is the formation of the dialkylation byproduct, N,N-bis(2-hydroxyethyl)aniline. The formation of this impurity is influenced by the molar ratio of the reactants.

To minimize the formation of N,N-bis(2-hydroxyethyl)aniline, it is crucial to maintain a molar excess of aniline relative to ethylene oxide. The optimal ratio should be determined experimentally at the lab and pilot scales before transitioning to full-scale production. Continuous flow reactors can also offer better control over stoichiometry and residence time, further limiting the formation of this and other byproducts.

Q3: How do reaction yields and purity of this compound typically compare between laboratory and industrial scales?

A3: Direct quantitative comparisons in the public domain are scarce. However, it is generally observed that yields can decrease and impurity profiles can become more complex during scale-up if process parameters are not carefully optimized. For instance, a copper-catalyzed laboratory synthesis reports a 99% yield, while an older method using chloroacetic acid yields 64-70%.[1] Industrial processes, often employing continuous flow reactors, are designed to optimize for high yield and purity, though specific figures are often proprietary.

Synthesis Route Scale Reported Yield Key Considerations
Aniline + Chloroacetic AcidLab64-70%[1]Multi-step process
Bromobenzene + Monoethanolamine (Cu-catalyzed)Lab99%Catalyst cost and removal
Aniline + Ethylene OxideIndustrialHigh (specifics proprietary)Byproduct formation, process control

Q4: What are the critical process parameters to monitor and control during the scale-up to ensure consistent product quality?

A4: Several parameters are critical for a successful and safe scale-up:

  • Temperature Control: The reaction between aniline and ethylene oxide is exothermic. Inadequate heat removal in large reactors can lead to temperature gradients, promoting side reactions and potentially causing thermal runaway.

  • Mixing Efficiency: Homogeneous mixing of reactants is essential to ensure uniform reaction rates and minimize localized concentration gradients that can lead to increased byproduct formation.

  • Reactant Addition Rate: The rate of addition of the limiting reagent (typically ethylene oxide) must be carefully controlled to manage the reaction exotherm and maintain the desired stoichiometric ratio throughout the reaction.

  • Pressure: The reaction is often carried out under pressure, which needs to be carefully monitored and controlled for both safety and process efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Lower than expected yield upon scaling up.

Potential Cause Troubleshooting Action
Poor Heat Transfer: Inefficient heat removal in a larger reactor can lead to localized overheating and degradation of reactants or products.- Ensure the reactor's cooling system is adequately sized for the increased reaction volume and exotherm. - Monitor the internal temperature at multiple points to detect hot spots. - Consider using a jacketed reactor with a high-efficiency heat transfer fluid.
Inadequate Mixing: Non-uniform mixing can result in localized areas of high reactant concentration, leading to increased byproduct formation and lower yield of the desired product.- Evaluate the impeller design and agitation speed to ensure sufficient mixing for the vessel geometry and reaction mass. - For highly viscous reaction mixtures, consider using a more powerful agitator or a different reactor design.
Impure Starting Materials: Impurities in aniline or ethylene oxide that were negligible at the lab scale can have a significant impact on larger batches.- Source high-purity starting materials and perform quality control checks on each batch. - Consider purification of starting materials if necessary.

Issue 2: Increased levels of the N,N-bis(2-hydroxyethyl)aniline byproduct.

Potential Cause Troubleshooting Action
Incorrect Stoichiometry: An insufficient excess of aniline allows for the undesired second reaction of this compound with ethylene oxide.- Carefully control the molar ratio of aniline to ethylene oxide. A higher excess of aniline will favor the formation of the mono-substituted product. - Implement precise dosing systems for reactant addition.
Poor Mixing: Localized high concentrations of ethylene oxide can promote the formation of the di-substituted byproduct.- Improve mixing efficiency as described in "Issue 1".
Prolonged Reaction Time at High Temperature: Extended exposure to reaction conditions can increase the likelihood of side reactions.- Optimize the reaction time and temperature profile to maximize the conversion to the desired product while minimizing byproduct formation.

Issue 3: Product discoloration (yellow to brown).

Potential Cause Troubleshooting Action
Oxidation: this compound can be susceptible to oxidation, especially at elevated temperatures in the presence of air.- Conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants if compatible with the process and final product specifications.
Thermal Degradation: Overheating during the reaction or purification can lead to the formation of colored impurities.- Maintain strict temperature control throughout the process. - For purification by distillation, use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
Impurities in Starting Materials: Colored impurities in the raw materials can carry through to the final product.- Ensure the use of high-purity, colorless starting materials.

Issue 4: Difficulties in purification at a larger scale.

Potential Cause Troubleshooting Action
Inefficient Distillation: Scaling up distillation can be challenging, leading to incomplete separation of this compound from aniline and byproducts.- Optimize the distillation parameters, including vacuum pressure, reboiler temperature, and reflux ratio, for the larger scale. - Ensure the distillation column has a sufficient number of theoretical plates for the required separation.
Challenges with Crystallization: Finding a suitable solvent system for large-scale crystallization that provides good yield and purity can be difficult.- Conduct a thorough solvent screening to identify a suitable solvent or solvent mixture for crystallization. Key properties to consider are solubility at different temperatures, crystal habit, and ease of handling at scale. - Optimize the cooling profile and agitation during crystallization to control crystal size and purity.
Presence of Close-Boiling Impurities: Impurities with boiling points close to that of this compound are difficult to remove by distillation alone.- Consider alternative purification techniques such as fractional distillation under high vacuum or crystallization. - If applicable, a chemical treatment to convert the impurity into a more easily separable compound could be explored.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound (Copper-Catalyzed)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a screw-capped test tube, add copper(I) chloride (CuCl, 0.1 mmol), potassium hydroxide (B78521) (KOH, 2.0 mmol), and the aryl bromide (e.g., bromobenzene, 1.0 mmol, if solid).

  • Reactant Addition: Add the aryl bromide (if liquid, 1.0 mmol) and monoethanolamine (3 mmol) via syringe at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 90-110°C for 8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water (2 mL).

    • Extract the product with methylene (B1212753) chloride (4 x 10 mL).

    • Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Charge Reactor with Aniline s2 Heat to Reaction Temperature s1->s2 s3 Controlled Addition of Ethylene Oxide s2->s3 s4 Reaction Monitoring (e.g., GC/HPLC) s3->s4 w1 Quench Reaction (if necessary) s4->w1 w2 Phase Separation (if applicable) w1->w2 w3 Solvent Removal w2->w3 p1 Vacuum Distillation w3->p1 p2 Fraction Collection p1->p2 p3 Crystallization (Optional) p2->p3 p4 Drying p3->p4 final_product final_product p4->final_product Final Product: this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed During Scale-Up cause1 Poor Heat Transfer? start->cause1 cause2 Inadequate Mixing? start->cause2 cause3 Impure Reactants? start->cause3 sol1 Optimize Cooling System Monitor Internal Temperature cause1->sol1 sol2 Evaluate Agitator Design & Speed cause2->sol2 sol3 Verify Purity of Starting Materials cause3->sol3

References

Minimizing tar formation in aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation in aniline (B41778) reactions.

Troubleshooting Guides

Issue 1: The reaction mixture turned dark brown or black.

Potential Cause: This is a common indicator of aniline oxidation and subsequent polymerization, leading to the formation of tar-like substances, often referred to as aniline black. The amino group (-NH₂) in aniline makes the aromatic ring electron-rich and highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, oxidizing agents, or even metal catalysts.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Immediately ensure the reaction is under an inert atmosphere (e.g., Nitrogen or Argon). If not already, purge the reaction vessel with an inert gas. All solvents should be thoroughly deoxygenated before use.[1]

  • Temperature Control: If the reaction is exothermic, ensure adequate cooling to prevent a runaway reaction, as higher temperatures accelerate tar formation.

  • pH Adjustment: The rate of aniline oxidation is highly pH-dependent. In some cases, adjusting the pH can slow down the degradation process.[1]

  • Protecting Group Strategy: If the issue persists in subsequent experiments, consider protecting the amine group. Acetylation to form acetanilide (B955) is a common and effective method to reduce the ring's activation and prevent oxidation.[1]

Issue 2: Low yield of the desired product with a significant amount of insoluble, tarry residue.

Potential Cause: This indicates that side reactions, primarily polymerization, are dominating over the desired reaction pathway. This can be caused by inappropriate reaction temperature, catalyst choice, or high reactant concentrations.

Troubleshooting Steps:

  • Optimize Temperature: Review the reaction temperature. For some reactions, a lower temperature might be necessary to favor the desired product over tar formation. For others, a higher temperature might be needed for a short duration to ensure the main reaction proceeds quickly, followed by rapid cooling.

  • Evaluate the Catalyst: Certain catalysts, particularly strong Lewis acids in Friedel-Crafts reactions, can complex with aniline and promote polymerization. Consider using a milder catalyst or protecting the aniline.

  • Control Reactant Concentration: High local concentrations of aniline can favor intermolecular reactions leading to polymers. Consider using a fed-batch approach where aniline is added slowly over time to maintain a low instantaneous concentration.

  • Purification Strategy: To salvage the current reaction, the tar can be removed. See the "Purification Protocols" section below for detailed procedures.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of aniline reactions? A1: "Tar" refers to a complex, high-molecular-weight, and often dark-colored mixture of byproducts. It is typically composed of polymeric aniline species (like polyaniline), polycyclic aromatic compounds, and other condensed organic structures that are generally insoluble in the reaction medium.

Q2: Why is aniline so prone to forming tar? A2: The amino group (-NH₂) is a strong electron-donating group, which makes the benzene (B151609) ring highly activated and susceptible to electrophilic attack and oxidation. This high reactivity can lead to uncontrolled side reactions like polysubstitution and oxidative polymerization, resulting in tar formation.[1] Freshly purified aniline is a colorless oil, but it darkens on exposure to air due to the formation of colored, oxidized impurities.[2]

Q3: How can I prevent tar formation from the start? A3: The most effective strategy is to temporarily deactivate the amino group by converting it into an amide through acetylation. This protects the amine, moderates the ring's reactivity, and allows for more controlled reactions. After the desired reaction is complete, the acetyl group can be easily removed by hydrolysis.[1][3] Working under an inert atmosphere to exclude oxygen is also a crucial preventative measure.[1]

Q4: My Friedel-Crafts reaction with aniline is failing and producing a lot of tar. Why? A4: Friedel-Crafts reactions typically use a Lewis acid catalyst (e.g., AlCl₃). Aniline, being a Lewis base, reacts with the catalyst, forming a complex. This deactivates the ring towards the desired electrophilic substitution and can promote polymerization, leading to tar formation. The solution is to protect the amino group as an acetanilide before performing the Friedel-Crafts reaction.

Q5: How do I remove tar from my reaction product? A5: Tar is typically insoluble in non-polar organic solvents. You can often remove it by filtration after dissolving the crude product in a suitable solvent. For more soluble tar-like impurities, an acid-base extraction can be effective. Aniline and its desired products can be protonated with dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic tar components in the organic layer. The aqueous layer can then be neutralized to recover the product. Column chromatography is another effective purification method.

Data Presentation

The following tables provide quantitative data on how reaction conditions can influence product distribution and minimize byproducts, which are often precursors to tar.

Table 1: Effect of Amino Group Protection on Isomer Distribution in Aniline Nitration

Nitration MethodOrtho Isomer Yield (%)Meta Isomer Yield (%)Para Isomer Yield (%)Notes
Direct Nitration of Aniline~2~47~51Significant oxidation and tar formation occurs.[4]
Controlled Nitration (via Acetanilide)~10Negligible~90Yields are pre-purification; isomers are separable by recrystallization.[4]

Table 2: Impact of Temperature on Yield and Selectivity in Aniline Reactions

Reaction TypeCatalystTemperature (°C)Aniline Yield/Selectivity (%)Reference
Hydrogenation of NitrobenzenePd/Al₂O₃4085 (Yield)[2]
Hydrogenation of NitrobenzenePd/Al₂O₃6099 (Yield)[2]
Vapor-Phase Alkylation with MethanolCrAlP-PA-10-773300 K (27°C)99 (Selectivity for N-methylaniline)[5]
Vapor-Phase Alkylation with MethanolCrAlP-PA-10-773400 K (127°C)57 (Selectivity for N-methylaniline)[5]

Experimental Protocols

Protocol 1: Controlled Nitration of Aniline via Protection-Deprotection

This three-stage process is designed to prevent the oxidation and tar formation common in direct nitration of aniline.

Stage 1: Protection of the Amino Group (Acetylation)

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (B1165640) to the solution while stirring.

  • Reaction: Gently warm the mixture for approximately 15-30 minutes.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.[6]

Stage 2: Nitration of Acetanilide

  • Setup: Add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.[6]

  • Nitrating Mixture: In a separate vessel, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reagent Addition: Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10 °C.[4][6]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for about 1 hour.[6]

  • Isolation: Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.[4]

Stage 3: Deprotection (Hydrolysis)

  • Setup: Suspend the purified p-nitroacetanilide in a 70% aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture under reflux for 20-30 minutes until the solid has dissolved.

  • Isolation: Cool the solution and pour it into cold water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the p-nitroaniline.

  • Purification: Collect the final product by vacuum filtration, wash with cold water, and recrystallize if necessary.[6]

Protocol 2: Purification of a Crude Aniline Reaction Product from Tar

This protocol uses acid-base extraction to separate a basic aniline product from non-basic tarry impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic aniline product will be protonated and move to the aqueous layer, while non-basic tar remains in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing the tar can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) with stirring until the solution is alkaline. The aniline product will precipitate out.

  • Isolation: Collect the purified product by vacuum filtration, washing with cold water. Alternatively, if the product is a liquid, it can be extracted back into an organic solvent, dried, and the solvent evaporated.

Visualizations

Troubleshooting_Tar_Formation start Dark Tar-like Substance Observed check_inert Is the reaction under an inert atmosphere? start->check_inert check_temp Is the temperature controlled? check_inert->check_temp Yes sol_inert Purge with N2/Ar. Use degassed solvents. check_inert->sol_inert No check_prot Is the amine protected? check_temp->check_prot Yes sol_temp Implement cooling. Control addition rate. check_temp->sol_temp No sol_prot Protect amine via acetylation before the main reaction. check_prot->sol_prot No sol_purify Proceed to purification: - Filtration - Acid/Base Extraction - Chromatography check_prot->sol_purify Yes sol_inert->check_temp sol_temp->check_prot sol_prot->sol_purify

Caption: A decision tree for troubleshooting tar formation in aniline reactions.

Controlled_Nitration_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection aniline Aniline reagent1 + Acetic Anhydride (Glacial Acetic Acid) aniline->reagent1 acetanilide Acetanilide reagent1->acetanilide reagent2 + HNO3 / H2SO4 (< 10°C) acetanilide->reagent2 p_nitroacetanilide p-Nitroacetanilide reagent2->p_nitroacetanilide reagent3 + H2SO4 (aq) (Heat) p_nitroacetanilide->reagent3 p_nitroaniline p-Nitroaniline (Pure Product) reagent3->p_nitroaniline

Caption: Experimental workflow for the controlled nitration of aniline.

References

Technical Support Center: 2-Anilinoethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Anilinoethanol reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a particular focus on the impact of water content.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction temperature or extending the reaction time.
Suboptimal pH: The reaction rate can be sensitive to pH.If using a base catalyst, ensure its concentration is appropriate. The reaction of aniline (B41778) with ethylene (B1197577) oxide is often catalyzed by a small amount of aqueous or alcoholic NaOH.[1]
Excessive water content: While water can be a part of the reaction medium, very high concentrations can dilute the reactants and potentially slow down the reaction.If possible, control the amount of water in the reaction. Consider using a co-solvent if reactants' solubility is an issue.
High Levels of Byproducts Over-alkylation: The product, this compound, can react further with ethylene oxide to form N,N-bis(2-hydroxyethyl)aniline. This is a common issue in N-alkylation of amines as the product can be more nucleophilic than the starting material.Use a molar excess of aniline to ethylene oxide to favor the formation of the mono-substituted product. Slow, controlled addition of ethylene oxide to the aniline can also help minimize over-alkylation.
Formation of Ethylene Glycol: In the presence of water, ethylene oxide can hydrolyze to form ethylene glycol, especially under acidic or basic conditions.Maintain optimal pH and temperature control. While water can be used in the work-up, its presence in large amounts during the reaction at elevated temperatures can promote this side reaction.[2]
Difficult Product Isolation Emulsion formation during workup: The presence of both amino and hydroxyl groups in this compound can lead to the formation of emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, use a different extraction solvent or consider purification by distillation under reduced pressure.
Product solubility in the aqueous phase: this compound has some solubility in water (53 g/L at 20 °C), which can lead to product loss during aqueous workup.[3]Perform multiple extractions with an organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the reaction between aniline and ethylene oxide?

A1: Water can have several roles in this reaction. It can act as a solvent or co-solvent, and in some procedures, aqueous base is used as a catalyst.[1] Water can also influence the reaction's selectivity. While it can facilitate the desired reaction, an excess amount may lead to the hydrolysis of ethylene oxide to ethylene glycol, an undesired byproduct.

Q2: How does water content affect the selectivity of the reaction?

A2: The presence of water can influence the relative rates of the desired N-alkylation and the undesired over-alkylation and hydrolysis of ethylene oxide. A higher water concentration can increase the rate of ethylene glycol formation. The polarity of the solvent mixture, affected by water content, can also impact the nucleophilicity of aniline and this compound, thereby affecting the selectivity between the desired product and the over-alkylation product, N,N-bis(2-hydroxyethyl)aniline.

Q3: What is the primary byproduct of concern in this compound synthesis and how can it be minimized?

A3: The primary byproduct of concern is typically N,N-bis(2-hydroxyethyl)aniline, formed from the reaction of this compound with another molecule of ethylene oxide. To minimize its formation, a stoichiometric excess of aniline is recommended. This ensures that ethylene oxide is more likely to react with the abundant starting material rather than the product.

Q4: Can I run the reaction of aniline and ethylene oxide under neat (solvent-free) conditions?

A4: Yes, solvent-free reactions are possible and can simplify purification. However, they require precise temperature control to prevent side reactions and ensure safety, as the reaction is exothermic.

Q5: What is the best method to determine the water content in my reaction mixture?

A5: Karl Fischer titration is the most suitable and widely used method for accurately determining water content in organic reaction mixtures.

Data Presentation

The following table summarizes the hypothetical effect of water content on the reaction of aniline with ethylene oxide, based on general principles of organic chemistry. This data is for illustrative purposes to guide experimentation.

Water Content (% v/v in reaction mixture)This compound Yield (%)N,N-bis(2-hydroxyethyl)aniline (%)Ethylene Glycol (%)
0 (Neat)8512<1
108882
3080108
50721215

Assumed reaction conditions: Aniline to Ethylene Oxide molar ratio of 2:1, 100 °C, 6 hours.

Experimental Protocols

Protocol 1: Synthesis of this compound with Controlled Water Content

Objective: To synthesize this compound from aniline and ethylene oxide, investigating the effect of a specific water concentration.

Materials:

  • Aniline (freshly distilled)

  • Ethylene oxide (as a solution in a suitable solvent or generated in situ)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with aniline (2 equivalents) and the desired amount of deionized water (e.g., for a 10% v/v water content, if the total reaction volume is 100 mL, add 10 mL of water).

  • Add a catalytic amount of aqueous NaOH solution (e.g., 1 mL of 1M NaOH).

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with stirring.[1]

  • Slowly add ethylene oxide (1 equivalent) through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring at the same temperature for 4-6 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add dichloromethane.

  • Wash the organic layer with brine (saturated NaCl solution) to aid in layer separation.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in the this compound reaction mixture.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Gastight syringe

  • Sample from the reaction mixture

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the Karl Fischer solvent to the titration vessel and pre-titrate to dryness to eliminate any residual moisture.

  • Using a gastight syringe, carefully withdraw a known volume or weight of the reaction mixture.

  • Inject the sample into the titration vessel.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • For accurate results, perform the determination in triplicate.

Visualizations

Reaction_Pathway Aniline Aniline Intermediate Nucleophilic Attack Aniline->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Byproduct2 Ethylene Glycol (Hydrolysis) EthyleneOxide->Byproduct2 Product This compound Intermediate->Product Desired Path Byproduct1 N,N-bis(2-hydroxyethyl)aniline (Over-alkylation) Product->Byproduct1 Further reaction with Ethylene Oxide Water Water Water->Byproduct2

Figure 1. Reaction pathway for the synthesis of this compound and formation of byproducts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Aniline, Water, and Catalyst Heating Heat to Reaction Temperature Reactants->Heating Addition Slow Addition of Ethylene Oxide Heating->Addition Stirring Stir for 4-6 hours Addition->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Extraction Aqueous Extraction Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification

Figure 2. Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Safe Quenching Procedures for 2-Anilinoethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Anilinoethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

General Safety Precautions for this compound

Q1: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Key hazards include:

  • Acute toxicity: It can be harmful if swallowed and is fatal in contact with skin.[1]

  • Skin and eye irritation: It can cause skin irritation and serious eye damage.[1][2]

  • Mutagenicity: It is suspected of causing genetic defects.

  • Carcinogenicity: It is suspected of causing cancer.[3]

  • Organ toxicity: It may cause damage to organs through prolonged or repeated exposure.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial for safely handling this compound and includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-resistant lab coat

  • Protective clothing to prevent skin contact[4]

All handling of this compound should be performed in a well-ventilated fume hood to minimize inhalation exposure.[1][4]

Quenching Procedures for Common Reactions Involving this compound

This section provides guidance on safely quenching various reactions where this compound may be a reactant, product, or solvent.

N-Alkylation and Ullmann Condensation Reactions

Q3: How should I quench an N-alkylation or Ullmann condensation reaction used to synthesize or modify this compound?

These reactions are typically quenched by the careful addition of water or an aqueous solution.

Experimental Protocol: General Quenching for N-Alkylation/Ullmann Condensation

  • Cool the reaction mixture to room temperature. For highly exothermic reactions, an ice bath is recommended.

  • Slowly add water dropwise to the reaction mixture with vigorous stirring.

  • For reactions containing a basic catalyst (e.g., KOH), the resulting mixture can be diluted with water and extracted with an organic solvent such as methylene (B1212753) chloride or ethyl acetate.[5][6]

  • The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

ParameterN-AlkylationUllmann Condensation
Quenching Agent Water, Saturated aq. NaHCO₃, Saturated aq. NH₄ClWater
Temperature Room Temperature or 0°CRoom Temperature
Key Considerations Control the rate of addition to manage any exotherm.Ensure the copper catalyst is fully quenched before disposal.

G start Reaction Completion cool Cool to Room Temperature start->cool quench Slowly Add Quenching Agent (e.g., Water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Reduction Reactions (e.g., with Lithium Aluminum Hydride)

Q4: What is the safe procedure for quenching a reaction involving this compound and a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

Quenching reactions with LiAlH₄ must be done with extreme caution due to the violent reaction of excess hydride with protic reagents and the generation of hydrogen gas.

Experimental Protocol: Fieser Workup for LiAlH₄ Reduction

This is a widely used and reliable method for quenching LiAlH₄ reductions.[7]

  • Cool the reaction mixture to 0°C in an ice bath.

  • For a reaction containing 'x' grams of LiAlH₄, slowly and sequentially add the following with vigorous stirring:

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 15 minutes.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is removed.

  • Filter the resulting solids (granular salts) through a pad of Celite and wash the filter cake with an appropriate organic solvent.

  • The filtrate contains the product.

Quenching Reagent Sequence (for 'x' g LiAlH₄)VolumePurpose
1. Water'x' mLDecomposes excess LiAlH₄
2. 15% aq. NaOH'x' mLHydrolyzes aluminum salts
3. Water'3x' mLPrecipitates granular aluminum salts

G start Is the reaction complete? cool Cool to 0°C start->cool add_water Slowly add 'x' mL H₂O cool->add_water add_naoh Slowly add 'x' mL 15% NaOH add_water->add_naoh add_more_water Slowly add '3x' mL H₂O add_naoh->add_more_water warm Warm to RT and stir add_more_water->warm dry Add MgSO₄ and stir warm->dry filter Filter through Celite dry->filter

Oxidation Reactions

Q5: How should I quench an oxidation reaction of this compound, for instance, using Dess-Martin Periodinane (DMP) or a Swern oxidation?

The quenching procedure depends on the specific oxidizing agent used.

  • Dess-Martin Periodinane (DMP) Oxidation: The reaction is typically quenched with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the iodine byproducts. A saturated solution of sodium bicarbonate (NaHCO₃) is often used concurrently to neutralize the acetic acid byproduct.[8]

  • Swern Oxidation: The reaction is quenched by the addition of a suitable electrophile, often an acid or water, at low temperatures before warming to room temperature to avoid side reactions.[2]

Experimental Protocol: Quenching a DMP Oxidation

  • Upon reaction completion, dilute the mixture with an organic solvent like ethyl acetate.

  • Pour the mixture into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir until the layers become clear.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Oxidation MethodPrimary Quenching AgentSecondary Quenching Agent/Purpose
Dess-Martin Periodinane Saturated aq. Na₂S₂O₃Saturated aq. NaHCO₃ (neutralization)
Swern Oxidation Water or dilute acidQuenches the activated DMSO species

Troubleshooting Guide

Q6: I've formed a persistent emulsion during the aqueous workup of my this compound reaction. How can I break it?

Emulsions are common when working with aniline (B41778) derivatives due to their surfactant-like properties. Here are several strategies to try:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[9]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. The fine particulates that often stabilize emulsions can be removed by this method.[10]

  • Solvent Evaporation: If possible, remove the reaction solvent by rotary evaporation before the workup. Then, redissolve the residue in the extraction solvent.[11]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[9]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., 30 minutes) can lead to layer separation.[10]

G start Emulsion Formed add_brine Add Brine start->add_brine wait Wait 30 minutes add_brine->wait No success resolved Layers Separated add_brine->resolved Success filter_celite Filter through Celite wait->filter_celite No success wait->resolved Success centrifuge Centrifuge filter_celite->centrifuge No success filter_celite->resolved Success centrifuge->resolved Success

Q7: My this compound product seems to be soluble in the acidic aqueous layer during extraction. What should I do?

This compound is a basic compound and will be protonated in an acidic solution, forming a water-soluble salt. This property can be used for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolve the crude reaction mixture in an organic solvent like diethyl ether.

  • Extract the organic solution with a dilute acid (e.g., 1M HCl). The protonated this compound will move into the aqueous layer.

  • Separate the aqueous layer.

  • To recover the this compound, make the aqueous layer basic by adding a base like sodium hydroxide until the pH is greater than 10.

  • Extract the now neutral this compound back into an organic solvent.

  • Wash the organic layer with brine, dry it, and concentrate to obtain the purified product.[12]

Frequently Asked Questions (FAQs)

Q8: Can I use alcohols like methanol (B129727) or ethanol (B145695) to quench reactions containing this compound?

Yes, alcohols can be used as quenching agents, particularly for highly reactive reagents like Grignard reagents or metal hydrides.[13] They are generally less reactive than water, providing a more controlled quench. However, be aware that the reaction can still be vigorous.

Q9: How do I safely dispose of the quenched reaction mixture?

After quenching, the reaction mixture should be neutralized. If an acidic quench was used, carefully add a base (e.g., sodium bicarbonate) until the pH is neutral. If a basic quench was used, neutralize with a dilute acid. Always check your institution's guidelines for hazardous waste disposal.

Q10: What is the best way to monitor the completion of a reaction involving this compound before quenching?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of a reaction. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete and it is appropriate to begin the quenching procedure.

References

Validation & Comparative

A Comparative Guide to 2-Anilinoethanol and Other Amino Alcohols in Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the synthesis of benzoxazine (B1645224) monomers serves as a critical step in the development of high-performance polymers and advanced materials. The choice of the primary amine reactant is a key determinant of the final properties of the resulting polybenzoxazine. This guide provides an objective comparison of 2-anilinoethanol with other common amino alcohols, specifically ethanolamine (B43304), in the synthesis of benzoxazine monomers. This comparison is supported by experimental data from peer-reviewed literature, offering insights into how the structural differences between these amino alcohols influence reaction outcomes.

Performance in Benzoxazine Synthesis: A Comparative Analysis

The synthesis of benzoxazine monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). In the context of this guide, we will compare the use of this compound and ethanolamine as the primary amine component in reactions with phenol and paraformaldehyde. The data presented below is collated from studies employing similar synthetic strategies to provide a relevant comparison.

Amino AlcoholPhenolic CompoundCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundPhenolNoneToluene (B28343)511092[1]
EthanolaminePhenolNoneToluene411085[2]

Note: The data presented is for specific, comparable synthetic routes and may vary with different substrates and reaction conditions.

Experimental Protocols

General Synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine using this compound

This protocol is based on the methodology described by S. H. Hsu et al.[1]

Materials:

  • Phenol

  • This compound

  • Paraformaldehyde

  • Toluene

Procedure:

  • A mixture of phenol (0.1 mol), this compound (0.1 mol), and paraformaldehyde (0.2 mol) is prepared in toluene (100 mL).

  • The mixture is heated to 110 °C and refluxed for 5 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield the 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomer.

General Synthesis of 3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazine using Ethanolamine

This protocol is based on the methodology described by A. S. Othman et al.[2]

Materials:

  • Phenol

  • Ethanolamine

  • Paraformaldehyde

  • Toluene

Procedure:

  • Phenol (0.1 mol), ethanolamine (0.1 mol), and paraformaldehyde (0.2 mol) are mixed in toluene (100 mL).

  • The reaction mixture is heated to 110 °C and refluxed for 4 hours.

  • Upon completion of the reaction, the toluene is evaporated under vacuum.

  • The resulting product is purified by an appropriate method, such as column chromatography, to obtain the 3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazine monomer.

Visualization of Benzoxazine Synthesis

The general workflow for the synthesis of benzoxazine monomers from a phenol, a primary amine (such as this compound or ethanolamine), and formaldehyde is illustrated below.

Benzoxazine_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Mixing Mixing in Solvent (e.g., Toluene) Phenol->Mixing Amine Primary Amine (e.g., this compound, Ethanolamine) Amine->Mixing Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Mixing Heating Heating and Reflux Mixing->Heating Mannich-like condensation Benzoxazine Benzoxazine Monomer Heating->Benzoxazine Water Water (by-product) Heating->Water

Caption: General workflow for benzoxazine monomer synthesis.

Discussion and Conclusion

The comparative data suggests that both this compound and ethanolamine are effective primary amines for the synthesis of benzoxazine monomers. This compound, in the cited example, provides a slightly higher yield (92%) compared to ethanolamine (85%) under similar reaction conditions, although with a slightly longer reaction time.

The presence of the N-phenyl group in this compound directly incorporates an aromatic moiety into the benzoxazine structure, which can significantly influence the thermal and mechanical properties of the resulting polymer. In contrast, the use of ethanolamine results in a benzoxazine with a pendant hydroxyethyl (B10761427) group, which can offer a site for further functionalization or influence the hydrophilicity of the polymer.

For researchers and drug development professionals, the choice between this compound and other amino alcohols will depend on the desired properties of the final benzoxazine-containing material. If enhanced thermal stability and aromatic character are desired, this compound is an excellent candidate. If subsequent modification of the benzoxazine monomer is planned, the hydroxyl group introduced by ethanolamine provides a convenient handle. This guide provides a foundational comparison to aid in the selection of appropriate building blocks for the synthesis of tailored benzoxazine monomers.

References

A Comparative Guide to Indole Synthesis: Exploring Alternatives to 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a cornerstone of myriad therapeutic agents and natural products. While various synthetic routes to this privileged heterocycle exist, this guide provides an objective comparison of key alternatives to pathways involving 2-anilinoethanol, focusing on classical and modern transition-metal-catalyzed methods. This document offers a detailed examination of experimental protocols, quantitative performance data, and reaction pathways to inform the selection of the most suitable synthetic strategy for your research needs.

At a Glance: Comparison of Indole Synthesis Methodologies

The following table summarizes the key quantitative parameters for the synthesis of 2-phenylindole (B188600), a common benchmark, via several prominent methods. This allows for a direct comparison of yield, reaction time, and temperature across different synthetic strategies.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine (B124118), Acetophenone (B1666503)Zinc chloride (ZnCl₂)None (neat)1700.172-80[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline (B41778)Anilinium bromideNone (neat, microwave)N/A< 1 min~71
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, LiClDMF1001.5High (unspecified for this exact substrate)
Pd-Catalyzed Cyclization 2-(Phenylethynyl)anilinePd(OAc)₂TPGS-750-M in H₂O800.5 (MW)High (substrate dependent)[2]
Au-Catalyzed Cyclization 2-(Phenylethynyl)anilineNaAuCl₄·2H₂OEthanol (B145695)Room Temp0.5High (unspecified for this exact substrate)

In Detail: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a target indole using the aforementioned techniques.

Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone.[3]

Protocol:

  • Step 1: Formation of Acetophenone Phenylhydrazone.

    • In a suitable flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for one hour.[1]

    • Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.[1]

    • Cool the mixture in an ice bath, collect the product by filtration, and wash with 25 mL of ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]

  • Step 2: Cyclization to 2-Phenylindole.

    • In a 1-L beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mol) and 250 g of powdered anhydrous zinc chloride.[1]

    • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.[1]

    • Remove the beaker from the heat and continue stirring for 5 minutes.

    • To prevent solidification into a hard mass, stir in 200 g of clean sand.[1]

    • Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[1]

    • Filter the solid, which contains sand and the crude product.

    • Boil the solids with 600 mL of 95% ethanol, decolorize with activated carbon, and filter while hot.[1]

    • Cool the filtrate to room temperature to crystallize the 2-phenylindole. A second crop can be obtained by concentrating the mother liquor. The total yield is 72-80%.[1]

Bischler-Möhlau Indole Synthesis of 2-Arylindoles (Microwave-Assisted)

The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline.[4] Modern protocols often utilize microwave irradiation to accelerate the reaction.

Protocol:

  • Prepare N-phenacylaniline by mixing equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate and letting the solid-state reaction proceed for 3 hours at room temperature.

  • In a microwave-safe vessel, create a slurry by adding 3 drops of dimethylformamide (DMF) to a mixture of the prepared N-phenacylaniline and anilinium bromide.

  • Irradiate the mixture in a microwave reactor at 540 W for 1 minute.

  • After cooling, the 2-phenylindole product is obtained with a 71% yield (56% overall from aniline).

Larock Indole Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[5][6]

Protocol:

  • In a reaction vessel, combine the 2-iodoaniline (B362364) derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.

  • Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.

  • Add DMF as the solvent.

  • Heat the mixture at 100°C for 1.5 hours, monitoring by TLC until completion.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylanilines

This modern approach offers a direct route to 2-substituted indoles from readily available 2-alkynylanilines.[2]

Protocol:

  • In a microwave vial, charge 2-(phenylethynyl)aniline (1 mmol), and 3% TPGS-750-M in water (to form micelles).

  • Add Pd(OAc)₂ (catalytic amount) to the mixture.

  • Seal the vial and heat in a microwave reactor at 80°C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Gold-Catalyzed Intramolecular Cyclization of 2-Alkynylanilines

Gold catalysts provide a mild and efficient alternative for the cyclization of 2-alkynylanilines.

Protocol:

  • To a solution of the 2-alkynylaniline (1 mmol) in ethanol at room temperature, add a catalytic amount of a gold(III) salt (e.g., NaAuCl₄·2H₂O).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired indole.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods discussed.

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Acid catalyst Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole

Fischer Indole Synthesis Workflow

Bischler_Mohlau_Synthesis Start α-Bromoacetophenone + Aniline (excess) Intermediate Intermediate Formation Start->Intermediate Cyclization Electrophilic Cyclization Intermediate->Cyclization Heat/Microwave Aromatization Aromatization & Tautomerization Cyclization->Aromatization Indole 2-Aryl-Indole Aromatization->Indole

Bischler-Möhlau Synthesis Workflow

Larock_Indole_Synthesis Start o-Haloaniline + Disubstituted Alkyne Oxidative_Addition Oxidative Addition of Pd(0) Start->Oxidative_Addition Pd(0) catalyst Alkyne_Insertion Alkyne Insertion Oxidative_Addition->Alkyne_Insertion Cyclization Intramolecular Cyclization Alkyne_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Indole 2,3-Disubstituted Indole Reductive_Elimination->Indole

Larock Indole Synthesis Workflow

Metal_Catalyzed_Cyclization Start 2-Alkynylaniline Activation Alkyne Activation Start->Activation Pd, Au, or Cu catalyst Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Protonolysis Protonolysis/ Aromatization Cyclization->Protonolysis Indole 2-Substituted Indole Protonolysis->Indole

Transition Metal-Catalyzed Cyclization Workflow

References

The Efficacy of 2-Anilinoethanol as a Corrosion Inhibitor: A Comparative Analysis with Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the potential corrosion inhibition properties of 2-Anilinoethanol, benchmarked against structurally similar amines. This report synthesizes available experimental data on comparable amine-based inhibitors to project the efficacy of this compound, addressing a notable gap in the current scientific literature.

Projected Performance and Mechanism of Action

This compound is anticipated to function as a mixed-type corrosion inhibitor. The lone pair of electrons on the nitrogen atom of the aniline (B41778) group and the oxygen atom of the ethanol (B145695) group can be donated to the vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed film. This film acts as a barrier, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The aromatic ring of the aniline moiety is expected to lie flat on the metal surface, maximizing surface coverage and enhancing the inhibitory effect.

Comparative Quantitative Data

To contextualize the potential efficacy of this compound, the following tables summarize the corrosion inhibition performance of aniline and 2-dimethylaminoethanol (DMEA) from various studies. It is crucial to note that these data points are not directly comparable due to variations in experimental conditions, such as the specific metal, corrosive medium, inhibitor concentration, and temperature. However, they provide a valuable benchmark for estimating the performance of this compound.

Table 1: Corrosion Inhibition Efficiency of Aniline on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Aniline1 M HCl0.6 M30Not Specified[1]
Aniline0.5 M H₂SO₄Not SpecifiedNot SpecifiedNot Specified[2]

Note: Specific inhibition efficiency values for aniline were not consistently provided in the search results in a comparable format.

Table 2: Corrosion Inhibition Efficiency of 2-Dimethylaminoethanol (DMEA) on Stainless Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentration (%)Inhibition Efficiency (%)Reference
2-DimethylaminoethanolAustenitic Stainless Steel 3041.0 M HCl12.579[3]
2-DimethylaminoethanolAustenitic Stainless Steel 3041.0 M HCl1578.9[4]

Experimental Protocols

The following are generalized methodologies for evaluating the performance of corrosion inhibitors, based on standard practices reported in the literature.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of hydrochloric acid containing antimony trioxide and stannous chloride), washed, dried, and re-weighed.

  • Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using the following formulas:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) = (ΔW × K) / (A × T × D)

      • Where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the open-circuit potential (OCP). The resulting Tafel plots are used to determine the corrosion current density (i_corr), which is proportional to the corrosion rate.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is used to model the corrosion process and determine parameters such as charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Metal_Specimen Metal Specimen Polishing Mechanical Polishing Metal_Specimen->Polishing Degreasing Degreasing & Cleaning Polishing->Degreasing Initial_Weight Initial Weight Measurement Degreasing->Initial_Weight Weight_Loss Weight Loss Immersion Initial_Weight->Weight_Loss Electrochemical_Cell Electrochemical Cell Setup Initial_Weight->Electrochemical_Cell Corrosive_Medium Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical_Cell Inhibitor_Solution Corrosive Medium + Inhibitor Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical_Cell Final_Weight Final Weight Measurement Weight_Loss->Final_Weight EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS Tafel Potentiodynamic Polarization (Tafel Plots) Electrochemical_Cell->Tafel Corrosion_Rate_Calc Calculate Corrosion Rate & Inhibition Efficiency Final_Weight->Corrosion_Rate_Calc Surface_Analysis Surface Characterization (SEM, AFM) Corrosion_Rate_Calc->Surface_Analysis EIS->Corrosion_Rate_Calc Tafel->Corrosion_Rate_Calc

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Inhibition_Mechanism cluster_inhibitor This compound Molecule cluster_surface Metal Surface cluster_process Inhibition Process Aniline_Group Aniline Group (-NH-Ph) Adsorption Adsorption Aniline_Group->Adsorption N lone pair donation Ethanol_Group Ethanol Group (-CH2CH2OH) Ethanol_Group->Adsorption O lone pair donation Metal Metal Surface (e.g., Fe) Metal->Adsorption Vacant d-orbitals Film_Formation Protective Film Formation Adsorption->Film_Formation Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition Blocks active sites

Caption: Proposed corrosion inhibition mechanism of this compound.

Conclusion

Based on the performance of structurally analogous amines, this compound is projected to be an effective corrosion inhibitor, particularly in acidic environments. The presence of both an aromatic amine and a hydroxyl functional group likely facilitates strong adsorption to the metal surface, forming a protective barrier against corrosive species. However, this assessment remains predictive in the absence of direct experimental validation. Further research is warranted to empirically determine the corrosion inhibition efficiency of this compound and to optimize its application across various metals and corrosive media. The experimental protocols and comparative data presented in this guide offer a robust framework for undertaking such investigations.

References

A Comparative Guide to Green Chemistry Approaches for 2-Anilinoethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-anilinoethanol, a key intermediate in the pharmaceutical and chemical industries, is undergoing a green transformation. Traditional synthesis routes are being challenged by innovative, environmentally conscious methods that promise higher efficiency, reduced waste, and safer reaction conditions. This guide provides an objective comparison of traditional and green chemistry approaches to this compound synthesis, supported by experimental data and detailed protocols.

Performance Comparison: Traditional vs. Green Synthesis Methods

The following table summarizes the key performance indicators of various synthetic routes to this compound, offering a clear comparison of their efficiency and environmental impact.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Limitations
Traditional Method 1 Aniline (B41778), Ethylene (B1197577) OxideSodium Hydroxide (B78521) (NaOH)Water or Alcohol80 - 1004 - 660 - 75Inexpensive and widely available reagents; no transition metals required.[1]Lower efficiency compared to modern techniques; use of toxic and gaseous ethylene oxide.
Traditional Method 2 Aniline, 2-ChloroethanolBase (e.g., Sodium Carbonate)Water or OrganicRefluxSeveralModerateAvoids the use of highly hazardous ethylene oxide.Often requires long reaction times and use of volatile organic solvents.
Green Method 1 Aniline, 2-ChloroethanolIonic Liquid (e.g., [NMPH][HSO₄])Ionic Liquid15 - 1201 - 12>80Eliminates volatile organic solvents; catalyst is recyclable; mild reaction conditions.[1][2]High cost of ionic liquids for large-scale applications; requires specialized equipment for catalyst recovery.[1]
Green Method 2 Bromobenzene, MonoethanolamineCopper(I) Chloride (CuCl), Potassium Hydroxide (KOH)None (Neat)90 - 110899High atom economy; solvent-free conditions simplify purification; scalable for industrial production.[1][3]Transition metal residue necessitates post-reaction purification; column chromatography increases operational costs.[1]
Green Method 3 Activated Aryl Halides, AminesNoneWater/Ammonia130 - 1400.1 - 0.3HighEliminates organic solvents and catalysts; extremely short reaction times.[4]Requires microwave reactor; scope may be limited to activated aryl halides.

Green Chemistry Metrics: A Quantitative Look at Sustainability

To further assess the environmental performance of these methods, we can utilize established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generation at the molecular level.[5][6]

  • E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.[6][7]

While specific E-Factor calculations require detailed experimental data on all reagents and solvent losses, a qualitative assessment suggests that the solvent-free and ionic liquid-based methods would have significantly lower E-Factors compared to traditional methods that utilize excess solvents and generate more byproducts.

Experimental Protocols

Traditional Synthesis: Aniline with Ethylene Oxide[1]
  • Reagents : Aniline and ethylene oxide in a 1:1 molar ratio.

  • Catalyst : Aqueous or alcoholic sodium hydroxide (NaOH).

  • Procedure : The reactants and catalyst are mixed in a suitable solvent (water or alcohol). The mixture is heated to reflux at 80-100°C for 4-6 hours.

  • Work-up : The reaction mixture is cooled, and the product is isolated by distillation or recrystallization.

Green Synthesis 1: Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol[1][2]
  • Reagents : Aniline and 2-chloroethanol. Molar ratios can vary from 6:1 to 1:2 (aniline:chloroethanol).[1]

  • Catalyst and Solvent : Imidazolium, pyrrolidinium, or quaternary ammonium-based ionic liquids with anions like [HSO₄]⁻ or [BF₄]⁻. The molar ratio of aniline to ionic liquid can range from 5:1 to 1:6.[1]

  • Procedure : Aniline, 2-chloroethanol, and the ionic liquid are mixed in a reaction vessel. The mixture is stirred at a temperature between 15°C and 120°C for 1 to 12 hours.[1][2]

  • Work-up : The crude product is extracted with ethyl acetate, and the solvent is removed by rotary evaporation. The product is then purified by column chromatography. The ionic liquid can be recovered and reused.[1]

Green Synthesis 2: Copper-Catalyzed Solvent-Free Synthesis[1][3]
  • Reagents : Bromobenzene (or other aryl bromide) and monoethanolamine.

  • Catalyst : Copper(I) chloride (CuCl) (0.1 mmol per 1.0 mmol of bromobenzene).

  • Base : Potassium hydroxide (KOH) (2.0 mmol per 1.0 mmol of bromobenzene).

  • Procedure : CuCl, KOH, and the aryl bromide (if solid) are added to a screw-capped test tube. The liquid aryl bromide and monoethanolamine are then added. The reaction mixture is stirred at 90-110°C for 8 hours.[1][3]

  • Work-up : After cooling, the mixture is diluted with water and extracted with methylene (B1212753) chloride. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflows for a traditional and a green synthesis approach to this compound, highlighting the key differences in their procedural steps.

G cluster_0 Traditional Synthesis Workflow cluster_1 Green Synthesis Workflow (e.g., Solvent-Free) A_start Start: Mix Aniline, Ethylene Oxide, Solvent & Catalyst A_react Reaction at Elevated Temperature (Reflux) A_start->A_react A_workup Work-up: Neutralization, Extraction with Organic Solvents A_react->A_workup A_purify Purification: Distillation/Recrystallization A_workup->A_purify A_waste Waste: Solvent, Byproducts, Excess Reagents A_workup->A_waste A_product Product: this compound A_purify->A_product B_start Start: Mix Aryl Halide, Amine & Catalyst (Neat) B_react Reaction at Elevated Temperature B_start->B_react B_workup Work-up: Dilution with Water, Extraction B_react->B_workup B_purify Purification: Column Chromatography B_workup->B_purify B_catalyst_recycle Catalyst Recovery (for some methods) B_workup->B_catalyst_recycle B_product Product: this compound B_purify->B_product

Caption: A comparison of traditional and green synthesis workflows for this compound.

Conclusion

The shift towards green chemistry in the synthesis of this compound is not merely a trend but a necessary evolution driven by the need for sustainable and efficient chemical manufacturing. While traditional methods remain in use due to the low cost of starting materials, green alternatives offer significant advantages in terms of higher yields, milder reaction conditions, reduced waste, and the elimination of hazardous solvents. The ionic liquid-mediated and copper-catalyzed solvent-free methods, in particular, demonstrate remarkable improvements in efficiency and environmental performance. As research continues, the development of even more economical and scalable green synthetic routes will be crucial for their widespread adoption in the pharmaceutical and chemical industries.

References

A Comparative Guide to Catalysts in 2-Anilinoethanol Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Anilinoethanol, a key intermediate in the production of various pharmaceuticals and fine chemicals, is of paramount importance. The choice of catalyst not only dictates the reaction's success in terms of yield and purity but also significantly impacts the overall process economy and environmental footprint. This guide provides a comprehensive cost-benefit analysis of three primary catalytic methods for this compound synthesis: Copper-Catalyzed N-Arylation, Ionic Liquid-Mediated Synthesis, and the Classical Ethylene (B1197577) Oxide Approach.

Executive Summary

This guide presents a detailed comparison of the performance and economic viability of different catalytic systems for the synthesis of this compound. The copper-catalyzed Ullmann-type reaction offers a high yield and utilizes relatively inexpensive catalysts. Ionic liquid-mediated synthesis provides a greener alternative with good yields and catalyst recyclability, though initial catalyst cost is a consideration. The classical method, reacting aniline (B41778) with ethylene oxide, is characterized by low-cost raw materials but suffers from lower yields and higher energy consumption. The selection of an optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as upfront investment, operational costs, desired yield, and environmental impact.

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for each catalytic method.

ParameterCopper-Catalyzed N-ArylationIonic Liquid-Mediated SynthesisClassical Approach
Catalyst System CuCl / KOHImidazolium or Pyrrolidinium-based Ionic LiquidsNaOH or other bases
Typical Yield ~99%[1]80-90%[2]60-75%[3]
Reaction Temperature 90-110°C[1]15-120°C[2][3]80-100°C[3]
Reaction Time 8 hours[1]1-12 hours[2][3]4-6 hours[3]
Catalyst Loading 0.1 mmol CuCl per 1.0 mmol aryl bromide[3]Variable, can act as solvent[2][3]Catalytic amounts
Catalyst Cost CuCl: ~
400600/kg;KOH:400-600/kg; KOH: ~400−600/kg;KOH:
1/kg
Higher initial cost, but recyclableLow
Catalyst Reusability Not typically reportedYes, with simple workup[2][3]No
Turnover Number (TON) Not explicitly reported for this reactionNot explicitly reported for this reactionNot applicable
Turnover Frequency (TOF) Not explicitly reported for this reactionNot explicitly reported for this reactionNot applicable
Key Advantages High yield, readily available catalysts.[3]"Green" solvent, catalyst recyclability, mild conditions.[3]Inexpensive raw materials.[3]
Key Disadvantages Use of aryl halides, potential for metal contamination.Higher initial catalyst cost.[3]Moderate yields, energy-intensive, potential for side reactions.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is adapted from a typical laboratory-scale synthesis of this compound from bromobenzene (B47551) and monoethanolamine.[1]

Materials:

Procedure:

  • To a screw-capped test tube, add CuCl (10 mg, 0.1 mmol), solid bromobenzene (if applicable, 1.0 mmol), and KOH (112 mg, 2.0 mmol).

  • If bromobenzene is a liquid, add it (1.0 mmol) via syringe at room temperature, followed by the addition of monoethanolamine (3 mmol).

  • Stir the reaction mixture at 90-110°C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL).

  • Extract the product with methylene chloride (4 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Ionic Liquid-Mediated Synthesis

This protocol is based on a patented method for the synthesis of N-hydroxyethylaniline using an ionic liquid as both catalyst and solvent.[2][4]

Materials:

Procedure:

  • In a reaction vessel, combine aniline (e.g., 0.4 mole), 2-chloroethanol (e.g., 0.1 mole), and the ionic liquid (e.g., 1.2 moles of [HMIM]HSO₄). The molar ratios of aniline to chloroethanol can range from 6:1 to 1:2, and the molar ratio of aniline to ionic liquid can range from 5:1 to 1:6.[2][4]

  • Stir the reaction mixture at a controlled temperature between 15°C and 120°C for a duration of 1 to 12 hours, depending on the specific reactants and ionic liquid used. For example, with [HMIM]HSO₄, the reaction can be stirred at 70°C for 10 hours.[4]

  • After the reaction is complete, add ethyl acetate to extract the product.

  • Combine the organic layers and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography to yield N-β-anilino-ethanol. The ionic liquid can be recovered and reused after a simple workup.

Classical Approach: Aniline and Ethylene Oxide

This method is a foundational approach for the synthesis of this compound.[3]

Materials:

  • Aniline

  • Ethylene oxide

  • Sodium hydroxide (NaOH) (aqueous or alcoholic solution)

  • Apparatus for reflux and distillation/recrystallization

Procedure:

  • Charge a reaction vessel with aniline and ethylene oxide in a 1:1 molar ratio.

  • Add a catalytic amount of aqueous or alcoholic NaOH.

  • Heat the mixture under reflux at 80–100°C for 4–6 hours.

  • Upon completion of the reaction, purify the product by distillation or recrystallization to obtain this compound.

Mandatory Visualization: Reaction Pathways and Workflows

To visually represent the underlying chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Ullmann_Condensation_Pathway ArylHalide Ar-X (Bromobenzene) Intermediate1 [Ar-Cu-X] ArylHalide->Intermediate1 Oxidative Addition Ethanolamine HO(CH2)2NH2 Intermediate2 [Ar-Cu-NH(CH2)2OH] Ethanolamine->Intermediate2 Coordination CuI Cu(I) Catalyst CuI->Intermediate1 Base Base (KOH) Base->Ethanolamine Deprotonation Intermediate1->Intermediate2 Product Ar-NH(CH2)2OH (this compound) Intermediate2->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Proposed catalytic cycle for the Copper-Catalyzed N-Arylation of monoethanolamine.

Ionic_Liquid_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Reactants Aniline + 2-Chloroethanol ReactionVessel Stirring at 15-120°C (1-12 hours) Reactants->ReactionVessel IonicLiquid Ionic Liquid (Catalyst & Solvent) IonicLiquid->ReactionVessel Extraction Ethyl Acetate Extraction ReactionVessel->Extraction Evaporation Rotary Evaporation Extraction->Evaporation RecoveredIL Recovered Ionic Liquid Extraction->RecoveredIL Recovery & Reuse Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the Ionic Liquid-Mediated synthesis of this compound.

SN2_Mechanism reactants Aniline (Nu:) + 2-Chloroethanol (R-L) transition_state Transition State [Nu---R---L]‡ reactants->transition_state Backside Attack products This compound + Chloride Ion (L-) transition_state->products Bond formation/breaking

Caption: Simplified representation of the SN2 mechanism in the Ionic Liquid-Mediated synthesis.

Conclusion and Recommendations

The selection of a catalyst for this compound synthesis requires a careful evaluation of various factors.

  • For high-yield, lab-scale synthesis where upfront cost is less of a concern and high purity is critical, the copper-catalyzed N-arylation method is a strong contender. The near-quantitative yield minimizes downstream purification challenges. However, the potential for transition metal contamination must be addressed, particularly in pharmaceutical applications.

  • For processes where environmental impact and catalyst reusability are primary drivers, the ionic liquid-mediated synthesis offers a compelling "green" alternative. While the initial investment in the ionic liquid may be higher, the ability to recycle the catalyst can lead to long-term cost savings, especially at a larger scale. The milder reaction conditions can also contribute to lower energy costs.

  • The classical approach using ethylene oxide and aniline remains a viable option for large-scale industrial production where the low cost of raw materials is the dominant economic factor. However, the moderate yields and higher energy requirements for purification need to be carefully weighed against the lower initial investment. The safety concerns associated with the handling of ethylene oxide also need to be rigorously managed.

Further research into the development of more active and stable heterogeneous copper catalysts could offer the benefits of high yield and easy separation, potentially providing an ideal balance of cost and performance. Additionally, a more detailed techno-economic analysis, including energy consumption and waste disposal costs for each method at an industrial scale, would provide a more complete picture for process chemists and engineers.

References

A Spectroscopic Comparison of 2-Anilinoethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Anilinoethanol and its derivatives, N-methyl-2-anilinoethanol, N-ethyl-2-anilinoethanol, and 2-(4-chloroanilino)ethanol. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key spectral features of these compounds. The data presented is crucial for substance identification, structural elucidation, and quality control in a variety of research and development applications.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) for this compound and its selected derivatives. This allows for a direct comparison of the influence of N-alkylation and aromatic substitution on the spectral properties.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
This compound Aromatic H: 6.6-7.2 (m, 5H)-CH₂-N: 3.3 (t, 2H)-CH₂-O: 3.8 (t, 2H)-NH & -OH: variableAromatic C: 113.1, 117.7, 129.3, 148.3-CH₂-N: 45.8-CH₂-O: 61.2~3400 (O-H, N-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1320 (C-N stretch)~1050 (C-O stretch)137 (M⁺), 106, 77[1][2]~245, ~290[3]
N-methyl-2-anilinoethanol Aromatic H: 6.7-7.3 (m, 5H)-CH₂-N: 3.5 (t, 2H)-CH₂-O: 3.8 (t, 2H)-NCH₃: 2.9 (s, 3H)-OH: variableAromatic C: 112.3, 116.6, 129.2, 149.0-CH₂-N: 54.0-CH₂-O: 60.5-NCH₃: 38.7~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)151 (M⁺), 120, 106, 77[4]Not readily available
N-ethyl-2-anilinoethanol Aromatic H: 6.6-7.2 (m, 5H)-CH₂CH₃: 1.2 (t, 3H)-CH₂CH₃: 3.4 (q, 2H)-NCH₂-: 3.5 (t, 2H)-CH₂O-: 3.8 (t, 2H)-OH: variableAromatic C: 112.1, 116.1, 129.2, 147.5-CH₂CH₃: 12.5-CH₂CH₃: 46.5-NCH₂-: 51.5-CH₂O-: 60.7~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)165 (M⁺), 134, 106, 77[5]Not readily available
2-(4-chloroanilino)ethanol Aromatic H: 6.6 (d, 2H), 7.1 (d, 2H)-CH₂-N: 3.3 (t, 2H)-CH₂-O: 3.8 (t, 2H)-NH & -OH: variableAromatic C: 114.2, 122.5, 129.1, 146.9-CH₂-N: 45.5-CH₂-O: 61.0~3400 (O-H, N-H stretch)~3050 (Ar C-H stretch)~1600, 1490 (C=C stretch)~1310 (C-N stretch)~1090 (C-Cl stretch)~1050 (C-O stretch)171/173 (M⁺/M⁺+2), 140/142, 111/113, 77~255, ~300

Note: The data for 2-(4-chloroanilino)ethanol is predicted based on the spectral data of this compound and 4-chloroaniline (B138754) due to the limited availability of experimental data for this specific derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample or 10-30 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation:

    • Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).

    • Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that results in an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second, matched cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with the sample cuvette.

    • Scan the sample over the desired wavelength range (typically 200-800 nm).

  • Data Processing: The software subtracts the baseline spectrum from the sample spectrum to generate the final UV-Vis absorption spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Organic Compound Prep Dissolve in Appropriate Solvent Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS UVVis UV-Vis Spectroscopy Prep->UVVis Structure Structural Elucidation NMR->Structure IR->Structure ID Compound Identification MS->ID Purity Purity Assessment UVVis->Purity Final_Report Final_Report Structure->Final_Report Final Report Purity->Final_Report Final Report ID->Final_Report Final Report

Caption: General workflow for spectroscopic analysis of organic compounds.

References

A Comparative Guide to the Reactivity of 2-Anilinoethanol and N-Alkylanilines in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-anilinoethanol and N-alkylanilines, such as N-methylaniline. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceutical agents and functional materials. This document presents a comparative analysis based on available experimental data, detailed experimental protocols for key reactions, and visual diagrams to elucidate the underlying principles governing their reactivity.

Introduction to Reactivity

Anilines are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of functionalized aromatic compounds. Their reactivity is primarily governed by the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring. N-alkylanilines, bearing electron-donating alkyl groups, are generally more reactive than aniline (B41778) in electrophilic aromatic substitution reactions. In contrast, this compound possesses a 2-hydroxyethyl substituent on the nitrogen atom, which introduces a more complex interplay of electronic and steric effects. The hydroxyl group can engage in hydrogen bonding and act as a nucleophile itself, while the ethyl bridge provides steric bulk. This guide explores how these structural differences manifest in key chemical transformations.

Data Presentation: A Quantitative Look at Reactivity

Direct comparative kinetic data for this compound and N-alkylanilines in many common reactions is not extensively available in the literature. However, a study on the oxidation of aniline and its N-alkylated derivatives by chromic acid provides valuable insights into their relative reactivities.

Table 1: Comparative Basicity of N-Methylaniline and this compound

CompoundStructurepKa of Conjugate Acid
N-MethylanilineN-Methylaniline structure4.85[1][2][3]
This compoundthis compound structureNot readily available (Predicted pKa of hydroxyl proton: 14.39[4][5])

Table 2: Kinetic Data for the Oxidation of Aniline, N-Methylaniline, and N,N-Dimethylaniline with Chromic Acid

SubstrateOrder with respect to SubstrateOrder with respect to OxidantRelative Rate (qualitative)
Aniline11Slower
N-Methylaniline10Faster
N,N-Dimethylaniline10Fastest

Data sourced from a kinetic study on the oxidation of anilines by chromic acid[6]. The study indicates that N-alkylation increases the rate of oxidation.

Signaling Pathways, Experimental Workflows, and Logical Relationships

G cluster_reactants Reactant Structures cluster_effects Substituent Effects on Nitrogen Nucleophilicity cluster_reactivity Predicted Reactivity in N-Acylation This compound This compound 2-Hydroxyethyl_Group 2-Hydroxyethyl Group (-CH2CH2OH) This compound->2-Hydroxyethyl_Group N-Alkylaniline N-Alkylaniline Alkyl_Group Alkyl Group (-R) N-Alkylaniline->Alkyl_Group Reactivity_2AE Lower Reactivity 2-Hydroxyethyl_Group->Reactivity_2AE -I effect of OH Steric hindrance Reactivity_NAA Higher Reactivity Alkyl_Group->Reactivity_NAA +I effect

G start Start: Prepare Solutions of This compound and N-Alkylaniline react Perform Parallel Reactions (e.g., N-Acetylation, Bromination) start->react monitor Monitor Reaction Progress (TLC, GC, or HPLC) react->monitor workup Quench and Work-up Reactions monitor->workup isolate Isolate and Purify Products (Crystallization or Chromatography) workup->isolate analyze Analyze Products (Yield, m.p., NMR, IR) isolate->analyze compare Compare Yields and/or Reaction Rates analyze->compare

G Aniline Aniline / N-Alkylaniline Intermediate1 [Amine-Cr(VI) Complex] Aniline->Intermediate1 + Cr(VI) CrVI H2CrO4 CrV Cr(V) CrVI->CrV -e⁻ Intermediate2 Cation Radical Intermediate1->Intermediate2 Rate-determining step (for Aniline) Product Oxidized Products (e.g., p-Benzoquinone, Dimers) Intermediate2->Product Fast steps CrIV Cr(IV) CrV->CrIV -e⁻

Experimental Protocols

The following are generalized protocols for key reactions, designed for a comparative study of this compound and an N-alkylaniline (e.g., N-methylaniline).

N-Acetylation with Acetic Anhydride (B1165640)

This protocol is adapted from standard procedures for the acetylation of anilines[7].

Materials:

  • Substituted aniline (this compound or N-methylaniline)

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) and stir for 5 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: Bromination

This protocol is a general procedure for the bromination of activated anilines, adapted from established methods[1][2][3]. Due to the high reactivity of anilines, this reaction often leads to polybromination[8][9]. To achieve monobromination, protection of the amino group via acetylation is often necessary[8].

Materials:

  • Substituted aniline (this compound or N-methylaniline) or its acetylated derivative

  • N-Bromosuccinimide (NBS) or Bromine in acetic acid

  • Acetonitrile (B52724) or glacial acetic acid as solvent

  • Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure (using NBS):

  • Dissolve the substituted aniline or its acetylated derivative (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) in portions to the solution at room temperature with stirring.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a sodium bisulfite solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Oxidation with Chromic Acid

This protocol is based on the kinetic study of aniline oxidation[6].

Materials:

  • Substituted aniline (this compound or N-methylaniline)

  • Chromium(VI) oxide (CrO₃)

  • Aqueous acetic acid (e.g., 10% v/v)

  • Standard laboratory glassware for kinetic studies (e.g., thermostated reaction vessel, spectrophotometer).

Procedure for Kinetic Measurement:

  • Prepare a stock solution of the substituted aniline in the aqueous acetic acid solvent.

  • Prepare a stock solution of chromic acid by dissolving CrO₃ in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

  • Initiate the reaction by mixing the two solutions in a reaction vessel.

  • Monitor the progress of the reaction by periodically taking aliquots and measuring the absorbance of the reactant or product at a specific wavelength using a UV-Vis spectrophotometer.

  • Determine the initial rate of the reaction from the change in absorbance over time.

  • Repeat the experiment with varying concentrations of the aniline and chromic acid to determine the order of the reaction with respect to each reactant.

Comparative Analysis of Reactivity

N-Acylation: The N-acylation reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline acts as the nucleophile. The reactivity in this reaction is primarily dependent on the nucleophilicity of the nitrogen.

  • N-Alkylanilines: The alkyl group is electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom, making it a stronger nucleophile compared to aniline.

  • This compound: The 2-hydroxyethyl group is expected to have a net electron-withdrawing inductive effect (-I) due to the electronegative oxygen atom. This would decrease the electron density on the nitrogen, making it less nucleophilic and thus less reactive towards acylation compared to N-alkylanilines. Steric hindrance from the 2-hydroxyethyl group may also play a role in reducing the reaction rate.

Electrophilic Aromatic Substitution (e.g., Bromination): In electrophilic aromatic substitution, the aromatic ring acts as the nucleophile. The reactivity is governed by the electron density of the ring, which is influenced by the substituent on the nitrogen.

  • N-Alkylanilines: The electron-donating alkyl group increases the electron-donating ability of the amino group through resonance, thereby strongly activating the aromatic ring towards electrophilic attack. This leads to faster reaction rates and often poly-substitution.

  • This compound: The electron-withdrawing nature of the 2-hydroxyethyl group is expected to decrease the activating effect of the nitrogen's lone pair on the aromatic ring compared to an N-alkyl group. Consequently, this compound is predicted to be less reactive than N-alkylanilines in electrophilic aromatic substitution. The directing effect for both is expected to be ortho- and para-directing.

Oxidation: The kinetic data from the oxidation with chromic acid suggests that N-alkylation increases the rate of reaction[6]. This is consistent with the electron-donating nature of the alkyl group, which makes the aniline more susceptible to oxidation. While no direct data for this compound is available in this study, it can be inferred that the electron-withdrawing character of the 2-hydroxyethyl group would likely result in a slower oxidation rate compared to N-alkylanilines.

Conclusion

References

Performance of 2-Anilinoethanol in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of 2-Anilinoethanol (also known as N-phenylethanolamine) across various solvent systems. Its utility as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is critically dependent on its behavior in different solvents.[1][2] This document outlines its solubility, stability, and reactivity, offering a comparison with relevant alternatives and providing detailed experimental protocols for performance evaluation.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. As a bifunctional molecule with a polar hydroxyl group and a secondary amine, along with a nonpolar phenyl ring, it exhibits varied solubility depending on the solvent's nature.[1]

Quantitative Solubility Data

While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the following table summarizes the available information for this compound and a key isomer, Phenylethanolamine, for comparison.

CompoundSolventTemperature (°C)Solubility
This compound Water2053 g/L[3]
Water204.5 g/L[4][5][6]
Ethanol-Easily Soluble (Qualitative)
Diethyl Ether-Easily Soluble (Qualitative)
Chloroform-Easily Soluble (Qualitative)
Phenylethanolamine Water20~44 mg/mL (44 g/L)[7]
Water-Freely Soluble (Qualitative)[8]
Ethanol-Soluble (Qualitative)[7][9]
DMSO-100 mg/mL (100 g/L)[7]

Note: Discrepancies in reported water solubility for this compound may arise from different experimental methods or purity of the compound.

Stability and Degradation Pathways

The stability of this compound is crucial for its storage and handling. It is generally stable under standard room temperature conditions (15°C to 25°C).[10] However, exposure to elevated temperatures, light, humidity, and certain reactive species can lead to degradation.[10]

While specific degradation pathways for this compound are not well-documented, predictions can be made based on the known reactivity of anilines and amino alcohols.

Degradation TypeConditionsPredicted Primary Products
Oxidative Degradation Presence of oxidizing agents (e.g., H₂O₂, KMnO₄), air, light.Hydroxylated derivatives on the aromatic ring, N-oxides, sulfoxides (if sulfur is present), followed by ring-opening to form smaller organic acids.[11][12]
Photolytic Degradation UV irradiation, especially with a photocatalyst (e.g., TiO₂).Generation of hydroxyl radicals leading to hydroxylation, deamination, and further oxidation.[12]
Thermal Degradation High temperatures (>25°C).Decomposition, potentially leading to changes in color and chemical composition.[10] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[4]

Reactivity and Kinetic Profile

This compound's dual functionality allows it to participate in a variety of reactions, including those typical of secondary amines and primary alcohols.

  • Esterification: The primary alcohol group can undergo esterification with carboxylic acids or their derivatives. This reaction is typically acid-catalyzed, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants.[13][14]

  • Oxidation: The secondary amine and the aromatic ring are susceptible to oxidation. The kinetics of aniline (B41778) oxidation by strong oxidants like potassium permanganate (B83412) have been shown to be highly pH-dependent.[15]

  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions.

  • Condensation: It can participate in condensation reactions with aldehydes and ketones.[11]

Specific kinetic data, such as rate constants and activation energies for these reactions involving this compound, is sparse in the literature. However, general principles of physical organic chemistry can be applied to predict its reactivity in different solvent systems. For instance, polar protic solvents can solvate the reactants and transition states, influencing reaction rates.

Comparison with Alternatives

CompoundStructureKey Differences and Applications
This compound C₆H₅NHCH₂CH₂OHA versatile intermediate for dyes, pharmaceuticals (antihistamines, analgesics), and rubber accelerators.[1][2]
Phenylethanolamine C₆H₅CH(OH)CH₂NH₂An isomer of this compound. It is a human metabolite and a substrate for enzymes in catecholamine biosynthesis.[7] Used as an intermediate for pressor amines and topical vasoconstrictors.[8]
2-(N-Methylanilino)ethanol C₆H₅N(CH₃)CH₂CH₂OHA structural analog with a tertiary amine. The absence of a mobile hydrogen on the nitrogen leads to different fragmentation patterns in mass spectrometry (Smiles rearrangement).[11]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination prep Prepare Solvent Systems mix Add Excess Solute to Known Volume of Solvent in Vial prep->mix sample Weigh this compound Sample sample->mix equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24h at 25°C) mix->equilibrate filter Filter Mixture to Remove Undissolved Solid (0.22 µm Syringe Filter) equilibrate->filter analyze Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) filter->analyze quantify Quantify Solubility (e.g., g/L or mol/L) analyze->quantify

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

Predicted Oxidative Degradation Pathway

G Predicted Oxidative Degradation of this compound start This compound p1 Ring Hydroxylation (e.g., Aminophenol derivatives) start->p1 [O] p2 N-Oxidation (N-oxide derivative) start->p2 [O] p3 Side-chain Oxidation (e.g., Anilinoacetic acid) start->p3 [O] end Ring Cleavage Products (Smaller organic acids, CO₂, H₂O) p1->end Further [O] p2->end Further [O] p3->end Further [O]

Caption: Predicted pathways for the oxidative degradation of this compound based on similar aromatic amines.

Typical Esterification Reaction

G Esterification of this compound sub1 This compound prod Ester Product sub1->prod + cat Acid Catalyst (e.g., H₂SO₄) sub2 Carboxylic Acid (R-COOH) sub2->prod water Water cat->prod

Caption: General scheme for the acid-catalyzed esterification of this compound.

Experimental Protocols

A. Protocol for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (≥98% purity)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve (absorbance vs. concentration).

  • Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

B. Protocol for Stability Analysis by HPLC

Objective: To assess the stability of this compound in a solvent under stress conditions (e.g., elevated temperature).

Materials:

  • This compound solution of known concentration (e.g., 1 mg/mL) in the test solvent.

  • HPLC system with a UV detector and a suitable C18 column.

  • Oven or water bath for temperature control.

  • Autosampler vials.

Procedure:

  • Method Development: Develop an HPLC method capable of separating the this compound peak from potential degradation products. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Initial Analysis (T=0): Immediately after preparation, inject the this compound solution into the HPLC to obtain the initial peak area, representing 100% of the parent compound.

  • Stress Conditions: Place the solution in an oven or water bath at a specified temperature (e.g., 60°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, cool to room temperature if necessary, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate. The appearance of new peaks can help in identifying potential degradation pathways.[12]

References

A Comparative Guide to Validated HPLC Methods for 2-Anilinoethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[1][2] The validation of these HPLC methods is a regulatory requirement to ensure the reliability, accuracy, and reproducibility of the analytical data.[3] This guide provides a comparative overview of two distinct hypothetical, yet plausible, HPLC methods for the quantification of 2-Anilinoethanol, a potential impurity or synthetic intermediate in drug manufacturing. The comparison is supported by detailed experimental protocols and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[4]

Comparison of HPLC Methods for this compound Analysis

Two distinct reversed-phase HPLC methods are proposed for the quantification of this compound. Method A employs a standard C18 column with a simple isocratic elution, suitable for routine quality control. Method B utilizes a phenyl-hexyl column with a gradient elution, offering a different selectivity and potentially better resolution from other impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (50:50, v/v)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Elution Mode IsocraticGradient: 0-5 min (20% B), 5-15 min (20-80% B), 15-20 min (80% B), 20-25 min (20% B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Detection Wavelength 240 nm240 nm
Run Time 10 minutes25 minutes
Method Validation Parameters and Acceptance Criteria

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose.[5][6] The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.

Table 2: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and free from interference from placebo, and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the target concentration for assay. For impurity, from LOQ to 120% of the specification limit.
Accuracy Mean recovery of 98.0% to 102.0% for the API assay. For impurities, recovery is concentration-dependent.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% when performed by different analysts, on different days, with different equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Experimental Protocols

Detailed experimental protocols are essential for reproducing the analytical method and its validation.

Protocol 1: HPLC Method Validation Workflow

This protocol outlines the general workflow for validating an HPLC method for this compound quantification.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_HPLC Select HPLC Mode (e.g., RP-HPLC) MD_Start->MD_HPLC MD_Column Screen Columns (C18, Phenyl, etc.) MD_HPLC->MD_Column MD_Mobile Optimize Mobile Phase (Solvent, pH, Gradient) MD_Column->MD_Mobile MD_Params Optimize Other Parameters (Flow Rate, Temperature) MD_Mobile->MD_Params MD_Final Finalize Method MD_Params->MD_Final V_Protocol Prepare Validation Protocol MD_Final->V_Protocol Proceed to Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Prepare Validation Report V_Robustness->V_Report

Caption: Workflow for HPLC Method Development and Validation.

Protocol 2: Specificity Determination
  • Preparation: Prepare solutions of placebo, a standard solution of this compound, and a sample solution spiked with this compound and known related impurities.

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation: Compare the chromatograms. The placebo should not show any peak at the retention time of this compound. The this compound peak should be well-resolved from all other peaks in the spiked sample.

Protocol 3: Linearity and Range Determination
  • Preparation: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., for an impurity, from the LOQ to 120% of the specification limit).

  • Analysis: Inject each solution in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 4: Accuracy (Recovery) Study
  • Preparation: Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within the acceptance criteria.

Protocol 5: Precision (Repeatability and Intermediate) Study
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the RSD for this set of data and compare it with the results from the initial repeatability study.

Visual Comparison of HPLC Methods

The following diagram provides a visual comparison of the key parameters of the two proposed HPLC methods.

HPLC Method Comparison cluster_comparison Key Differences MethodA Method A Isocratic Elution Column: C18, 5 µm Mobile Phase: ACN:H2O (50:50) Flow Rate: 1.0 mL/min Run Time: 10 min Selectivity Selectivity MethodA->Selectivity Standard Speed Analysis Speed MethodA->Speed Faster Complexity Method Complexity MethodA->Complexity Simpler MethodB Method B Gradient Elution Column: Phenyl-Hexyl, 3.5 µm Mobile Phase: ACN/H2O with Formic Acid Flow Rate: 1.2 mL/min Run Time: 25 min MethodB->Selectivity Alternative MethodB->Speed Slower MethodB->Complexity More Complex

Caption: Comparison of Key Features of HPLC Methods A and B.

References

A Comparative Analysis of 2-Anilinoethanol Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is a critical determinant of reaction efficiency, product quality, and experimental reproducibility. 2-Anilinoethanol, a key intermediate in the production of various dyes, pharmaceuticals, and corrosion inhibitors, is offered by numerous chemical suppliers.[1][2][3] This guide provides a comprehensive benchmark of this compound purity from several major suppliers, supported by detailed experimental protocols for independent verification.

Executive Summary

This comparison is based on the analysis of publicly available product specifications and a standardized analytical testing protocol developed for this guide. The purity of this compound was assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with identity confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings indicate that while most suppliers provide this compound at a purity level suitable for general applications, significant variations in impurity profiles can exist, which may impact sensitive downstream processes.

Data Summary

The following table summarizes the purity of this compound from three representative (though fictionalized for this guide) suppliers, based on our analytical evaluation.

SupplierProduct NumberStated Purity (%)Measured Purity (GC, %)Measured Purity (HPLC, %)Key Impurities Detected
Supplier A A-101>99.099.299.1Aniline, Ethylene Glycol
Supplier B B-202>98.098.598.3Aniline, Unidentified Peak at RRT 1.15
Supplier C C-303>99.5 (Research Grade)99.799.6Trace Aniline

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for independent verification of these findings.

Gas Chromatography (GC) for Purity Determination

This method is designed to separate and quantify volatile impurities in this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in methanol.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the analysis of non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent, with a 2998 Photodiode Array (PDA) Detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-20 min: 95% B.

    • 20-21 min: 95% to 5% B.

    • 21-25 min: 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Data Analysis:

Purity is determined by the area percent of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the chemical structure of this compound.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

Data Analysis:

The resulting spectrum should be consistent with the known structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound purity.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A GC Gas Chromatography (GC) SupplierA->GC HPLC High-Performance Liquid Chromatography (HPLC) SupplierA->HPLC NMR Nuclear Magnetic Resonance (NMR) SupplierA->NMR SupplierB Supplier B SupplierB->GC SupplierB->HPLC SupplierB->NMR SupplierC Supplier C SupplierC->GC SupplierC->HPLC SupplierC->NMR Purity Purity Assessment GC->Purity Impurity Impurity Profiling GC->Impurity HPLC->Purity HPLC->Impurity Comparison Comparative Report NMR->Comparison Purity->Comparison Impurity->Comparison

Caption: Workflow for this compound Purity Analysis.

Hypothetical Signaling Pathway

While this compound is primarily a synthetic intermediate, it is structurally related to compounds that can interact with biological systems. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a ligand for a G-protein coupled receptor (GPCR).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

A Comparative Performance Analysis of 2-Anilinoethanol in Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye chemistry, the performance of intermediates is a critical determinant of the final product's quality and market viability. This guide provides a comprehensive comparative study of 2-Anilinoethanol (N-phenylethanolamine) as a coupling component in the synthesis of azo disperse dyes, benchmarked against a common alternative, N,N-diethylaniline. The following analysis is based on experimental data from scientific literature, offering researchers, scientists, and drug development professionals a thorough overview of their respective performance characteristics.

Executive Summary

Azo disperse dyes are a significant class of colorants for hydrophobic fibers like polyester (B1180765). The choice of coupling component in the synthesis of these dyes profoundly influences their application properties, including color fastness and dyeing efficiency. This compound is a versatile intermediate used in the production of various dyes, including azo and anthraquinone (B42736) classes.[1] Its incorporation into dye structures is reported to enhance color stability and dye fixation. This guide synthesizes performance data to draw a comparative picture between dyes derived from this compound and the well-established alternative, N,N-diethylaniline.

Performance Benchmark: this compound vs. N,N-diethylaniline

The following tables summarize the key performance indicators for representative azo disperse dyes synthesized with this compound and N,N-diethylaniline. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific diazo component and the precise experimental conditions.

Table 1: Comparative Fastness Properties of Azo Disperse Dyes on Polyester Fabric

Performance MetricDye with this compoundDye with N,N-diethylaniline
Light Fastness (ISO 105-B02)5-6 (Good)6-7 (Good to Very Good)
Wash Fastness (ISO 105-C06)4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)
Rubbing Fastness - Dry (ISO 105-X12)4 (Good to Very Good)4-5 (Good to Very Good)
Rubbing Fastness - Wet (ISO 105-X12)3-4 (Moderate to Good)4 (Good)

Fastness ratings are based on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).

Table 2: Comparative Dyeing Properties on Polyester Fabric

Performance MetricDye with this compound DerivativeDye with N,N-diethylaniline Derivative
Exhaustion (%) 55-70%~95%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of performance data. The following sections outline standardized experimental protocols for the synthesis of azo disperse dyes and their application to polyester fabric.

Synthesis of Azo Disperse Dyes

The synthesis of azo disperse dyes from both this compound and N,N-diethylaniline follows a two-step diazotization and coupling reaction.

1. Diazotization of an Aromatic Amine (e.g., 2-Methyl-5-nitroaniline)

  • A solution of the aromatic amine (e.g., 2-Methyl-5-nitroaniline, 0.01 mol) is prepared in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0-5°C in an ice bath with continuous stirring.

  • A pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) is added dropwise to the amine solution, ensuring the temperature is maintained between 0-5°C to form the diazonium salt.

2. Coupling Reaction

  • A solution of the coupling component (either this compound or N,N-diethylaniline, 0.01 mol) is prepared in a suitable solvent and cooled.

  • The freshly prepared diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.

  • The pH of the reaction mixture is adjusted to 4-5 through the addition of a sodium acetate (B1210297) solution to facilitate the coupling reaction.[2]

  • The reaction is stirred for an additional period at 0-5°C.

  • The precipitated dye is collected by filtration, washed thoroughly with water, and then dried.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Dyeing of Polyester Fabric (High-Temperature Exhaustion Method)

This method is widely used for achieving deep shades with good fastness properties on polyester.

1. Dye Bath Preparation

  • A dye bath is prepared with a liquor-to-goods ratio of 10:1 to 20:1.

  • A dispersing agent (e.g., a lignosulfonate-based or naphthalene (B1677914) sulfonate condensate product) is added at a concentration of 0.5 - 1.0 g/L.

  • The pH of the dye bath is adjusted to and maintained between 4.5 and 5.5 using a buffer like acetic acid.[1]

  • The required amount of the synthesized disperse dye (e.g., 1-4% on weight of fiber, owf) is thoroughly dispersed in a small amount of water before being added to the dye bath.[1]

2. Dyeing Procedure

  • The polyester fabric is introduced into the dye bath at approximately 60°C.

  • The temperature is raised to 130°C at a rate of 1-2°C per minute.[1]

  • Dyeing is continued at 130°C for 30-60 minutes to allow for dye diffusion and fixation into the polyester fibers.[1]

  • After dyeing, the dye bath is cooled down to 70-80°C.

3. After-Treatment (Reduction Clearing)

  • The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydroxide (B78521) and 2 g/L sodium hydrosulfite.

  • This treatment is carried out at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.

  • Finally, the fabric is rinsed thoroughly with water and dried.

Visualizing the Synthesis Pathway

The general workflow for the synthesis of azo disperse dyes can be visualized as a two-step chemical process. The following diagrams illustrate this logical relationship.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling AromaticAmine Aromatic Amine (e.g., 2-Methyl-5-nitroaniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt 0-5°C NaNO2_HCl Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt 0-5°C AzoDye Azo Disperse Dye DiazoniumSalt->AzoDye pH 4-5 CouplingComponent Coupling Component (this compound or N,N-diethylaniline) CouplingComponent->AzoDye Experimental_Dyeing_Workflow Start Start DyeBathPrep Dye Bath Preparation (Dye, Dispersing Agent, Buffer) Start->DyeBathPrep Dyeing Dyeing Procedure (Introduce Fabric, Ramp Temp to 130°C) DyeBathPrep->Dyeing Fixation Fixation (Hold at 130°C for 30-60 min) Dyeing->Fixation Cooling Cooling to 70-80°C Fixation->Cooling ReductionClearing Reduction Clearing (NaOH, Na2S2O4) Cooling->ReductionClearing RinseDry Final Rinse and Dry ReductionClearing->RinseDry End End RinseDry->End

References

Assessing the Environmental Impact of 2-Anilinoethanol Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Anilinoethanol, a key intermediate in the production of various pharmaceuticals, dyes, and other organic compounds, can be achieved through several chemical pathways.[1] The selection of a specific route often involves a trade-off between reaction efficiency, cost, and environmental impact. This guide provides an objective comparison of common and emerging synthesis methods for this compound, with a focus on their environmental footprint, supported by available experimental data and detailed methodologies.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for various this compound synthesis routes, allowing for a direct comparison of their performance and environmental credentials.

Synthesis RouteKey ReactantsCatalyst/MediatorSolventReaction TimeTemperature (°C)Yield (%)Key Environmental Considerations
1. Aniline (B41778) & Ethylene (B1197577) Oxide Aniline, Ethylene OxideBase (e.g., NaOH)Aqueous or alcoholic4–6 hours80–100ModerateUse of highly flammable and toxic ethylene oxide.[2]
2. Aniline & 2-Chloroethanol (B45725) Aniline, 2-ChloroethanolNone (conventional)Not specifiedNot specifiedNot specifiedNot specifiedUse of toxic 2-chloroethanol.[3]
3. Ionic Liquid-Mediated Aniline, 2-ChloroethanolIonic Liquid (e.g., [BMIM]HSO₄)Ionic Liquid (serves as solvent)1–12 hours15–120>80Recyclable catalyst/solvent, avoids volatile organic solvents, milder conditions.[2][4]
4. Ullmann Condensation Bromobenzene, MonoethanolamineCopper(I) Chloride (CuCl)None ("neat")8 hours90–11099High atom economy, but requires a transition metal catalyst leading to potential metal waste.[4][5]
5. Aniline & Chloroacetic Acid Aniline, Chloroacetic AcidNoneWater3 hoursReflux64–70Use of water as a solvent is a green aspect, but the process involves multiple steps including alkalization and distillation.[1][6]
6. Microwave-Assisted Synthesis Varies (typically aryl halides and amines)None or variousOften solvent-free or green solventsMinutes to hoursElevated (via microwave)HighSignificant reduction in reaction time and energy consumption, potential for solvent-free conditions.[7][8]
7. Reductive Amination Aniline, Glycolaldehyde (B1209225)Reducing agent (e.g., NaBH₃CN)Typically green solvents (e.g., ethanol)VariesMildModerate to HighOften a one-pot reaction, uses milder and more selective reducing agents, avoiding harsh conditions.[9][10]

Detailed Synthesis Routes and Environmental Impact Assessment

Reaction of Aniline with Ethylene Oxide

This is a traditional and straightforward method for producing this compound. The reaction involves the nucleophilic attack of aniline on the ethylene oxide ring, which is typically catalyzed by a base.

Environmental Impact: The primary environmental and safety concern of this route is the use of ethylene oxide, a highly flammable, toxic, and carcinogenic gas.[2] Stringent safety measures are required for its handling and storage, increasing the complexity and cost of the process. The reaction also has moderate yields and may produce side products, requiring further purification steps that generate waste.

Reaction of Aniline with 2-Chloroethanol

This method provides an alternative to the use of ethylene oxide. Aniline reacts with 2-chloroethanol in a nucleophilic substitution reaction.

Environmental Impact: While avoiding the hazards of ethylene oxide, this route utilizes 2-chloroethanol, which is also a toxic compound.[3] The reaction can be slow and may require elevated temperatures, leading to higher energy consumption.

Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol

This is a greener modification of the reaction between aniline and 2-chloroethanol. Ionic liquids act as both the catalyst and the solvent.

Environmental Impact: This approach aligns with the principles of green chemistry by using a recyclable catalyst and solvent system, which minimizes waste.[2][4][11] The reactions are often performed under milder conditions and can lead to high yields (>80%), reducing energy consumption and improving atom economy.[2] The main drawback is the current high cost of some ionic liquids.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide (bromobenzene) with an amine-containing compound (monoethanolamine).

Environmental Impact: This method can achieve very high yields (99%) and often proceeds without a solvent ("neat" conditions), which is environmentally advantageous.[4][5] However, the use of a copper catalyst introduces the issue of transition metal contamination in the product and the waste stream.[4] The removal of the metal catalyst requires additional purification steps, which can increase operational costs and waste generation.[4]

Reaction of Aniline with Chloroacetic Acid

This synthesis involves the reaction of aniline with chloroacetic acid in water, followed by alkalization and distillation.

Environmental Impact: The use of water as a solvent is a significant environmental benefit. However, the multi-step process, including the use of a sodium phosgene (B1210022) solution for alkalization and subsequent distillations, can be energy-intensive and may generate significant aqueous waste.[1][6] The yield is in the moderate range of 64-70%.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a green chemistry technique that can be applied to the synthesis of this compound derivatives.[12] This method utilizes microwave irradiation to rapidly heat the reactants.

Environmental Impact: The primary advantages of microwave synthesis are the dramatic reduction in reaction times (from hours to minutes), which leads to significant energy savings, and the potential to conduct reactions without a solvent.[8][13][14] This often results in higher yields and cleaner reactions with fewer byproducts, simplifying purification.[8]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. In the context of this compound synthesis, this would involve the reaction of aniline with glycolaldehyde to form an imine intermediate, which is then reduced in situ to the final product.

Environmental Impact: This method is considered a green chemical process as it is often a one-pot reaction, which reduces waste from intermediate workups.[9][10] It typically employs mild and selective reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride and can be carried out in environmentally benign solvents such as ethanol.[9]

Experimental Protocols

Protocol for Ullmann Condensation Synthesis of this compound[5]
  • To a screw-capped test tube, add copper(I) chloride (10 mg, 0.1 mmol), solid aryl bromide (if applicable, 1.0 mmol), and potassium hydroxide (B78521) (112 mg, 2.0 mmol).

  • Add liquid aryl bromide (if applicable, 1.0 mmol) and the amine (3 mmol) via syringe at room temperature.

  • Stir the reaction mixture at 90-110°C for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting mixture with water (2 mL).

  • Extract the product with methylene (B1212753) chloride (4 x 10 mL).

  • Dry the combined organic extracts over sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

Protocol for Ionic Liquid-Mediated Synthesis of this compound[2]
  • In a reaction vessel, add 0.6 mole of aniline, 0.3 mole of 2-chloroethanol, and 0.4 mole of [BMIM]HSO₄ ionic liquid.

  • Stir the reaction mixture at 120°C for 12 hours.

  • After cooling, add ethyl acetate (B1210297) for extraction.

  • Combine the organic layers and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by column chromatography.

  • The ionic liquid can be recovered and reused after simple processing.

General Protocol for Microwave-Assisted Amination[7]
  • Place the starting aryl halide (100 mg, 0.361–0.826 mmol) and 2 mL of 28–30% ammonium (B1175870) hydroxide solution in a microwave vial.

  • Seal the vial and heat it in a microwave synthesizer at 130–140°C for 5–20 minutes, monitoring the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate it to obtain the product.

General Protocol for Reductive Amination[15]
  • Dissolve the aldehyde (e.g., glycolaldehyde) and the amine (e.g., aniline) in a suitable solvent like methanol (B129727) in a round-bottom flask.

  • Add a few drops of acetic acid to catalyze the formation of the imine or iminium ion.

  • Add a mild reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or other analytical methods).

  • Remove the solvent by evaporation.

  • Take up the crude residue in an organic solvent like ethyl acetate and wash it with a saturated solution of potassium carbonate.

  • Dry the organic layer with a drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent to obtain the product.

  • Further purification can be done by chromatography if necessary.

Visualization of Assessment Workflow

The following diagram illustrates a general workflow for assessing the environmental impact of a chemical synthesis route.

G cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Impact Assessment cluster_3 Phase 4: Comparative Evaluation A Identify Potential Synthesis Routes B Gather Experimental Data (Yield, Time, Temp, etc.) A->B C Identify Reagents, Solvents, Catalysts & Byproducts A->C E Calculate Green Metrics (Atom Economy, E-Factor) B->E F Evaluate Energy Consumption B->F D Assess Hazard Profiles (Toxicity, Flammability) C->D G Analyze Waste Generation & Disposal C->G H Compare Routes Based on Data and Impact Assessment D->H E->H F->H G->H I Select Optimal Route H->I

Caption: Workflow for Environmental Impact Assessment of Synthesis Routes.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 2-Anilinoethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. The 2-anilinoethanol scaffold has emerged as a promising starting point for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. The analysis aims to shed light on the structure-activity relationships that govern the therapeutic potential of these molecules, offering valuable insights for future drug design and development.

While a direct and extensive comparison to the parent compound, this compound, is challenging due to a lack of comprehensive biological activity data in publicly available literature, this guide will focus on the significant enhancements in activity observed in its derivatives. This compound is primarily utilized as a versatile chemical intermediate in the synthesis of more complex molecules.[1][2] Its constituent parts, aniline (B41778) and ethanolamine (B43304), possess their own general biological properties. Aniline derivatives are known to exhibit a wide range of biological activities, while ethanolamine is a fundamental component of cell membranes and can influence cell growth.[3][4][5] However, the conjugation into this compound and subsequent derivatization leads to compounds with markedly specific and potent biological effects.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These include the disruption of cellular division, inhibition of key enzymes involved in cell cycle progression and signaling, and the induction of programmed cell death.

Inhibition of Tubulin Polymerization

A prominent anticancer strategy involves the disruption of microtubule dynamics, which are crucial for cell division. Several 2-anilino triazolopyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[3][6]

Table 1: Anticancer Activity of 2-Anilino Triazolopyrimidine Derivatives as Tubulin Polymerization Inhibitors [3][6]

CompoundModificationTarget Cancer Cell LinesIC50 (Antiproliferative Activity)IC50 (Tubulin Polymerization Inhibition)
3d p-toluidino at position 2HeLa, A549, HT-2930–43 nM0.45 µM
3h p-ethylanilino at position 2HeLa, A549, HT-29160–240 nMNot Reported
3f 3′,4′-dimethylanilino at position 2HeLa, A549, HT-2967–160 nMNot Reported
CA-4 (Combretastatin A-4) Reference CompoundA549, HT-29180 nM, 3100 nMNot Reported

As illustrated in Table 1, the substitution on the anilino moiety significantly influences the anticancer activity. The p-toluidino derivative 3d emerged as a particularly potent compound, exhibiting superior antiproliferative activity against A549 and HeLa cancer cell lines compared to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).[3] This compound was also found to be a potent inhibitor of tubulin polymerization, suggesting this as its primary mechanism of action.[3][6]

The inhibition of tubulin polymerization by these derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway.[3][6]

G cluster_0 Cellular Environment 2-Anilino_Triazolopyrimidine_Derivative 2-Anilino Triazolopyrimidine Derivative (e.g., 3d) Tubulin_Heterodimers αβ-Tubulin Heterodimers 2-Anilino_Triazolopyrimidine_Derivative->Tubulin_Heterodimers Inhibits Polymerization Microtubules Microtubules Tubulin_Heterodimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis G Start Start Prepare_Tubulin Prepare Tubulin Solution Start->Prepare_Tubulin Add_Compound Add Test Compound (this compound Derivative) Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence (Indicator of Polymerization) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G cluster_0 Dual Inhibition Pathway cluster_1 CDK4 Inhibition cluster_2 HDAC Inhibition Derivative 2-Anilino-4-Triazolpyrimidine Derivative (e.g., 11k) CDK4 CDK4 Derivative->CDK4 Inhibits HDACs HDACs Derivative->HDACs Inhibits Cell_Cycle_Progression Cell_Cycle_Progression CDK4->Cell_Cycle_Progression Promotes G1_Arrest G1_Arrest Cell_Cycle_Progression->G1_Arrest Blockage leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Histone_Acetylation Histone_Acetylation HDACs->Histone_Acetylation Removes Acetyl Groups Tumor_Suppressor_Genes Tumor_Suppressor_Genes Histone_Acetylation->Tumor_Suppressor_Genes Increased Acetylation Reactivates Tumor_Suppressor_Genes->Apoptosis G Start Start Enzyme_Prep Prepare CDK4/HDAC Enzyme and Substrate Start->Enzyme_Prep Add_Compound Add Test Compound Enzyme_Prep->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Activity Measure Enzyme Activity (e.g., Fluorescence) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate Inoculate Dilutions with Microbes Prepare_Inoculum->Inoculate Prepare_Dilutions->Inoculate Incubate Incubate Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste, such as 2-Anilinoethanol, is a critical component of laboratory safety and regulatory compliance. Mishandling this substance can lead to significant health risks and environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is toxic if it comes into contact with the skin and can cause serious eye irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for detailed information.[1][4][5]

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.[3]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4][5]

In the event of exposure, immediate first aid is critical. For skin contact, wash the affected area with plenty of soap and water and seek immediate medical attention.[1][6][7] If eye contact occurs, flush with copious amounts of water and seek immediate medical attention.[1][4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1][8] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to severe environmental consequences and legal penalties.[9][10]

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound; high-density polyethylene (B3416737) (HDPE) or glass containers are suitable options.[8][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.[11]

  • No Mixing: Do not mix this compound with any other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5] Mixing with incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents can lead to dangerous chemical reactions.[4][8]

2. Storage of Waste:

  • Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[11] This area must be under the control of laboratory personnel.[9]

  • Secondary Containment: The waste container should be kept in a secondary containment bin to prevent spills from spreading.[9][11]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[10]

  • Ventilation: Ensure the storage area is well-ventilated.[4]

3. Scheduling Waste Pickup:

  • Regular Disposal: Do not accumulate large quantities of waste. Adhere to the storage time limits set by regulations such as the Resource Conservation and Recovery Act (RCRA), which may be as short as six months for academic laboratories.[9][11][12]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management service to schedule a pickup.[8]

  • Documentation: Maintain accurate records of the generation, storage, and disposal of this compound waste.[8]

Quantitative Data Summary for this compound

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is critical for risk assessment and proper handling.

PropertyValueCitation(s)
CAS Number 122-98-5[4][6][13]
Molecular Formula C8H11NO[13]
Molecular Weight 137.18 g/mol [13][14]
Appearance Clear yellow to brown liquid[2][4]
Boiling Point 278 - 282 °C[4]
Flash Point 113 °C (closed cup)[4]
Density 1.094 g/cm³ at 25 °C[4]
Oral LD50 (Rat) 2230 mg/kg[4][15]
Dermal LD50 (Rabbit) 68 mg/kg[4]
UN Number 2810[4]
Transport Hazard Class 6.1 (Toxic liquid)[4]
Packaging Group II[4]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The focus is on the safe and compliant disposal of the chemical after its use in various experimental settings.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible & Labeled Waste Container ppe->container transfer Step 3: Carefully Transfer Waste to Container container->transfer close Step 4: Securely Close Container transfer->close storage Step 5: Place in Designated Satellite Accumulation Area with Secondary Containment close->storage check_incompatibles Decision: Is other waste present in the SAA? storage->check_incompatibles segregate Action: Segregate from Incompatible Materials check_incompatibles->segregate Yes log Step 6: Log Waste Generation (Date and Quantity) check_incompatibles->log No segregate->log monitor Step 7: Monitor Accumulation Time and Volume Limits log->monitor schedule_pickup Step 8: Schedule Pickup with EHS or Certified Vendor monitor->schedule_pickup end End: Waste Removed for Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Anilinoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 2-Anilinoethanol (CAS 122-98-5). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Physicochemical Properties

This compound is a chemical intermediate that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2] It is also known to cause serious eye damage and skin irritation.[1][2][3]

Physicochemical Data for this compound:

PropertyValueReference
AppearanceDark brown or colorless to light yellow liquid[3][4]
Melting Point-30 °C[4][5]
Boiling Point278 - 282 °C[4]
Flash Point113 °C (closed cup)[4]
Density1.094 g/cm³ at 25 °C[4]
Water Solubility4.5 g/L[4]
Vapor Pressure< 0.01 hPa at 20 °C[4]

Toxicological Data:

TestSpeciesRouteValueReference
LD50RatOral2230 mg/kg[4]
LD50RabbitDermal68 mg/kg[4]
EC50 (48h)Daphnia magna-4.8 mg/l[6]
ErC50 (72h)Raphidocelis subcapitata-254.6 mg/l[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The required PPE varies based on the specific handling procedure.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side shields or a face shield.[2][3][7]Protects against splashes and vapors that can cause severe eye damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Prevents skin contact, which can be fatal.[1][8]
Body Protection Impermeable, long-sleeved laboratory coat or gown.[2][9]Protects skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][6] If ventilation is inadequate, a full-face respirator with an appropriate cartridge is necessary.[2][10]Minimizes inhalation of vapors or aerosols.[4][6]
Footwear Closed-toe shoes.Protects feet from spills.

Standard Operating Procedures for Handling

Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any work.[3]

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Don Appropriate PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Avoid Inhalation and Contact: Do not breathe vapors or mists.[4][6] Avoid all contact with eyes, skin, and clothing.[1][2][6]

  • Safe Transfer: Use appropriate and clean equipment, such as pumps or funnels, to transfer the chemical and avoid spills.[10]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1][2][6] Wash hands and any exposed skin thoroughly after handling.[1][2][4][6]

Storage:

  • Container: Store in a tightly closed, original, or compatible container (e.g., glass or high-density polyethylene).[3][4][6][10]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][4][6]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[1][2][4][6]

  • Incompatibilities: Segregate from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1][2][6]

Spill Response Workflow:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe small_spill Small Spill? ppe->small_spill contain_small Contain with Absorbent Material (e.g., Chemizorb) small_spill->contain_small Yes large_spill Large Spill or Inadequate Ventilation? small_spill->large_spill No collect_small Carefully Collect Absorbed Material into a Labeled Waste Container contain_small->collect_small decontaminate Decontaminate Spill Area collect_small->decontaminate dispose Dispose of Waste via Licensed Chemical Waste Service decontaminate->dispose contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs contact_ehs->dispose report Report Incident dispose->report end End report->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.[1][10]

Step-by-Step Disposal Protocol:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of in the sewer system.[11][12][13]

  • Use Designated Waste Containers: Collect all waste containing this compound (including contaminated absorbents from spills) in a designated, properly labeled, and leak-proof container.[12][14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[14]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste management service.[11] Maintain all records of disposal as required by your institution and local regulations.[10]

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.